molecular formula C19H20FN3O4 B2371373 N-Acetylciprofloxacin CAS No. 93594-20-8

N-Acetylciprofloxacin

Numéro de catalogue: B2371373
Numéro CAS: 93594-20-8
Poids moléculaire: 373.4 g/mol
Clé InChI: VIISGXFPKLOPRI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Acetylciprofloxacin is a useful research compound. Its molecular formula is C19H20FN3O4 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound 7-(4-Acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O4/c1-11(24)21-4-6-22(7-5-21)17-9-16-13(8-15(17)20)18(25)14(19(26)27)10-23(16)12-2-3-12/h8-10,12H,2-7H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIISGXFPKLOPRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of N-Acylciprofloxacin Derivatives in Combating Antibiotic Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance is a critical global health challenge, necessitating the development of novel antimicrobial agents that can overcome existing resistance mechanisms. Ciprofloxacin (B1669076), a potent fluoroquinolone antibiotic, has been a cornerstone in treating bacterial infections, but its efficacy is increasingly compromised by resistance. This technical guide delves into the role of N-acylation of ciprofloxacin as a promising strategy to counteract antibiotic resistance. By modifying the piperazinyl ring of the ciprofloxacin molecule, researchers have synthesized a library of N-acylciprofloxacin analogues with enhanced antimicrobial properties and a lower propensity for resistance development.

Overcoming Resistance: The Mechanism of N-Acylciprofloxacin Derivatives

N-acylciprofloxacin derivatives largely retain the primary mechanism of action of the parent drug, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[1][2][3][4][5] However, the addition of an acyl group to the piperazinyl nitrogen introduces modifications that appear to circumvent common resistance mechanisms.[1][6]

One of the key advantages of N-acylation is its potential to evade bacterial efflux pumps, a primary mechanism of fluoroquinolone resistance where the antibiotic is actively transported out of the bacterial cell.[1][6][7][8] Increasing the bulkiness of the substituent at the piperazinyl nitrogen is thought to hinder the recognition and transport of the drug by these efflux pumps.[1] Furthermore, studies have shown that certain N-acylated ciprofloxacin compounds exhibit a significantly lower frequency of spontaneous resistance mutations in bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) compared to ciprofloxacin.[1][2][3]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of various N-acylciprofloxacin derivatives has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against a range of Gram-positive and Gram-negative bacteria. The data presented below summarizes the findings from key studies, highlighting the enhanced potency of these derivatives against both susceptible and resistant strains.

CompoundS. aureus (MRSA) MIC (µg/mL)Bartonella spp. MIC (µg/mL)Reference
Ciprofloxacin>100 (for some strains)Not specified[1]
N-acylciprofloxacin Analogue 2a≤1.0Not specified[1]
N-acylciprofloxacin Analogue 2m≤1.0Not specified[1]
CompoundSpontaneous Mutation Frequency in MRSAFold Increase in Mutation Frequency (Compared to Analogue 2m)Reference
Ciprofloxacin1.02 × 10⁻⁶>1000[1]
N-acylciprofloxacin Analogue 2aNot specified>71[1]
N-acylciprofloxacin Analogue 2mNot specified1[1]

Experimental Protocols

The evaluation of N-acylciprofloxacin derivatives involves a series of standardized microbiological assays to determine their antimicrobial activity and resistance potential.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., S. aureus, E. coli) is prepared to a specific cell density (typically 10^5 to 10^6 CFU/mL).

  • Serial Dilution of Compounds: The N-acylciprofloxacin derivatives and ciprofloxacin (as a control) are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension and the plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Kirby-Bauer Disk Diffusion Assay

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antimicrobial agent.

  • Bacterial Lawn Preparation: A standardized inoculum of the test bacterium is uniformly spread onto the surface of an agar (B569324) plate.

  • Disk Application: Paper disks containing a known concentration of the N-acylciprofloxacin derivative or ciprofloxacin are placed on the agar surface.

  • Incubation: The plate is incubated under suitable conditions to allow for bacterial growth and diffusion of the antimicrobial agent.

  • Measurement of Inhibition Zone: The diameter of the clear zone around each disk where bacterial growth is inhibited is measured in millimeters. A larger zone of inhibition indicates greater susceptibility.

Spontaneous Mutation Frequency Assay

This assay quantifies the rate at which spontaneous mutations conferring resistance to an antibiotic arise in a bacterial population.

  • Bacterial Culture Preparation: A large population of the test bacterium is grown in a liquid medium to a high cell density.

  • Plating on Selective Media: The bacterial culture is plated onto agar plates containing the N-acylciprofloxacin derivative or ciprofloxacin at a concentration that is a multiple of the MIC (e.g., 2.5x MIC).

  • Incubation and Colony Counting: The plates are incubated, and the number of resistant colonies that grow is counted.

  • Calculation of Mutation Frequency: The spontaneous mutation frequency is calculated by dividing the number of resistant colonies by the total number of viable bacteria plated.

Visualizing the Workflow and Proposed Mechanism

To better understand the experimental process and the theoretical basis for the enhanced efficacy of N-acylciprofloxacin derivatives, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_testing Antimicrobial Activity Testing cluster_analysis Data Analysis synthesis Synthesis of N-acylciprofloxacin Derivatives mic MIC Assay synthesis->mic Test compounds disk_diffusion Disk Diffusion Assay synthesis->disk_diffusion Test compounds mutation_freq Spontaneous Mutation Frequency Assay synthesis->mutation_freq Test compounds data_analysis Comparison of Efficacy and Resistance Potential mic->data_analysis disk_diffusion->data_analysis mutation_freq->data_analysis

Caption: Experimental workflow for the evaluation of N-acylciprofloxacin derivatives.

Resistance_Mechanism cluster_bacterium Bacterial Cell ciprofloxacin Ciprofloxacin efflux_pump Efflux Pump ciprofloxacin->efflux_pump Recognized & Expelled dna_gyrase DNA Gyrase / Topoisomerase IV ciprofloxacin->dna_gyrase Inhibition n_acyl_ciprofloxacin N-acylciprofloxacin n_acyl_ciprofloxacin->efflux_pump Evades Recognition n_acyl_ciprofloxacin->dna_gyrase Inhibition outside Extracellular Space efflux_pump->outside Drug Expulsion

Caption: Proposed mechanism of N-acylciprofloxacin in overcoming efflux pump-mediated resistance.

Conclusion

The N-acylation of ciprofloxacin represents a viable and promising strategy for the development of new antibiotics to combat the growing threat of resistance. The resulting derivatives have demonstrated enhanced antimicrobial activity against resistant pathogens and a reduced likelihood of selecting for resistant mutants. Further research into the structure-activity relationships of these compounds and their in vivo efficacy is warranted to translate these promising in vitro findings into clinically effective therapeutics.

References

N-Acetylciprofloxacin as a potential biomarker for ciprofloxacin metabolism.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ciprofloxacin (B1669076), a broad-spectrum fluoroquinolone antibiotic, is widely prescribed to treat a variety of bacterial infections. Its clinical efficacy is influenced by its metabolism, which primarily occurs in the liver, leading to the formation of four main metabolites: desethylene-ciprofloxacin, sulfo-ciprofloxacin, oxo-ciprofloxacin, and N-Acetylciprofloxacin.[1] While these metabolites are generally less potent than the parent drug, their formation can impact the overall pharmacokinetic and pharmacodynamic profile of ciprofloxacin.[1] This technical guide focuses on this compound, exploring its role as a potential biomarker for ciprofloxacin metabolism. A reliable biomarker could provide valuable insights into inter-individual variability in drug response, optimize dosing regimens, and mitigate potential adverse effects.

Ciprofloxacin Metabolism and the Role of this compound

Ciprofloxacin undergoes partial metabolism in the liver through modifications of its piperazinyl group.[1] This biotransformation is a key determinant of the drug's clearance and overall exposure. This compound is formed through the N-acetylation of the piperazinyl nitrogen of the parent ciprofloxacin molecule. While the specific human enzymes responsible for this acetylation are not definitively identified in the available literature, the process is a recognized metabolic pathway for drugs containing a piperazine (B1678402) moiety. In bacteria, a variant of the aminoglycoside acetyltransferase AAC(6')-Ib has been identified to catalyze the N-acetylation of ciprofloxacin, reducing its antibacterial activity.[2][3] This highlights a potential mechanism of bacterial resistance.

The microbial activity of this compound is reported to be comparable to that of norfloxacin, another fluoroquinolone antibiotic.[1] However, its activity is generally less than that of the parent compound, ciprofloxacin.

Quantitative Data on Ciprofloxacin and its Metabolism

Table 1: Pharmacokinetic Parameters of Ciprofloxacin in Healthy Adults

ParameterValueReference
Bioavailability (oral)70-80%[4]
Tmax (oral)1 - 1.5 hours[4]
Half-life~4 hours[5]
Protein Binding20-40%[6]
Excretion (unchanged in urine, oral dose)40-50%
Excretion (as metabolites in urine, oral dose)~15%[5]

Table 2: Ciprofloxacin Concentrations in Biological Fluids After a Single Oral Dose

DoseBiological FluidTime Post-DoseMean Concentration (mcg/mL)Reference
250 mgSerumPeak1.99[7]
500 mgSerumPeak2.61[7]
250 mgUrine24 hours25.3[7]
500 mgUrine24 hours37.2[7]

Experimental Protocols

The quantification of ciprofloxacin and this compound in biological matrices is essential for pharmacokinetic studies and for investigating the potential of this compound as a biomarker. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Sample Preparation: Protein Precipitation

A simple and common method for extracting ciprofloxacin and its metabolites from plasma or serum is protein precipitation.

Protocol:

  • To 200 µL of plasma/serum sample, add a suitable internal standard.

  • Add 600 µL of acetonitrile (B52724) to precipitate the proteins.

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.

  • Collect the supernatant for analysis.

LC-MS/MS Method for Simultaneous Quantification

Instrumentation:

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (e.g., UPLC-MS/MS).

Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[8]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[8][9]

  • Flow Rate: 0.4 mL/min.[8][9]

  • Injection Volume: 1-10 µL.[8][9]

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.[8]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (example):

    • Ciprofloxacin: m/z 332.1 → 230.8[10]

    • This compound: (Requires determination based on its mass)

Visualizing Ciprofloxacin Metabolism and Experimental Workflow

Metabolic Pathway of Ciprofloxacin

The following diagram illustrates the major metabolic pathways of ciprofloxacin, including the formation of this compound.

Ciprofloxacin_Metabolism Metabolic Pathway of Ciprofloxacin cluster_metabolites Metabolites Ciprofloxacin Ciprofloxacin Metabolites Desethylene Desethylene-ciprofloxacin Metabolites->Desethylene De-ethylation Sulfo Sulfo-ciprofloxacin Metabolites->Sulfo Sulfation Oxo Oxo-ciprofloxacin Metabolites->Oxo Oxidation NAcetyl This compound Metabolites->NAcetyl N-Acetylation

Caption: Major metabolic pathways of ciprofloxacin leading to its four main metabolites.

Experimental Workflow for Biomarker Analysis

The diagram below outlines a typical experimental workflow for quantifying ciprofloxacin and this compound in biological samples to assess the latter's potential as a biomarker.

Experimental_Workflow Experimental Workflow for this compound Analysis cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_analysis Analytical Quantification cluster_data_analysis Data Analysis Patient Patient Cohort (receiving ciprofloxacin) Blood Blood Sample (Plasma/Serum) Patient->Blood Urine Urine Sample Patient->Urine Precipitation Protein Precipitation (e.g., with acetonitrile) Blood->Precipitation Urine->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Quantification Quantification of Ciprofloxacin & This compound LCMS->Quantification PK Pharmacokinetic Modeling Quantification->PK Correlation Correlation Analysis (Metabolite vs. Clinical Outcome) PK->Correlation Biomarker Biomarker Validation Correlation->Biomarker

Caption: A typical workflow for the analysis of this compound as a potential biomarker.

Discussion: this compound as a Potential Biomarker

The ideal biomarker for drug metabolism should be easily measurable, and its concentration should correlate with the activity of the metabolizing enzymes and, ultimately, with clinical outcomes. While the current body of literature establishes the existence of this compound as a metabolite of ciprofloxacin, several knowledge gaps need to be addressed to validate its use as a reliable biomarker.

  • Lack of Specific Pharmacokinetic Data: Detailed pharmacokinetic studies in humans are required to determine the Cmax, Tmax, AUC, and elimination half-life of this compound. This information is fundamental to understanding its formation and elimination kinetics.

  • Unidentified Human N-Acetyltransferases: The specific human N-acetyltransferase (NAT) enzymes responsible for the formation of this compound have not been conclusively identified. Genetic polymorphisms in NAT enzymes are known to cause significant inter-individual variations in drug metabolism, which could be a key factor in the variability of ciprofloxacin metabolism.

  • Need for Correlative Studies: Clinical studies are needed to investigate the correlation between the plasma and/or urinary concentrations of this compound and the overall metabolism of ciprofloxacin. This would involve correlating the this compound/ciprofloxacin ratio with clinical efficacy, adverse drug reactions, or the activity of specific drug-metabolizing enzymes like Cytochrome P450 1A2 (CYP1A2), which is known to be involved in the metabolism of other drugs and is inhibited by ciprofloxacin.

Conclusion and Future Directions

This compound represents a promising but currently under-investigated candidate as a biomarker for ciprofloxacin metabolism. Its formation via N-acetylation, a common metabolic pathway subject to genetic variation, suggests that its levels could reflect an individual's metabolic capacity for ciprofloxacin.

Future research should focus on:

  • Conducting comprehensive pharmacokinetic studies of this compound in diverse patient populations.

  • Identifying the specific human N-acetyltransferase isoenzymes involved in its formation and investigating the impact of their genetic polymorphisms.

  • Performing clinical trials to establish a clear correlation between this compound levels, ciprofloxacin exposure, and clinical outcomes.

Addressing these research questions will be critical in validating this compound as a clinically useful biomarker for personalizing ciprofloxacin therapy, thereby enhancing its efficacy and safety.

References

N-Acetylciprofloxacin: A Technical Overview of its Discovery and Initial Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The rise of antibiotic resistance poses a significant threat to global health, necessitating the development of novel antimicrobial agents to prolong the clinical efficacy of existing drug classes.[1][2] Fluoroquinolones, with ciprofloxacin (B1669076) being a prominent member, have long been a cornerstone in treating a wide array of bacterial infections due to their potent activity against a broad spectrum of pathogens.[1][3] However, increasing resistance to ciprofloxacin has spurred research into chemical modifications of its structure to create derivatives with improved properties.[1][2] One such modification is the N-acylation of the piperazinyl ring, leading to compounds like N-Acetylciprofloxacin. This technical guide provides a comprehensive overview of the synthesis, initial characterization, and biological evaluation of this compound and related N-acylated analogs.

Synthesis and Chemical Characterization

The synthesis of N-acylated ciprofloxacin derivatives is typically achieved through a straightforward acylation reaction. The secondary amine on the piperazine (B1678402) ring of ciprofloxacin is reacted with an appropriate acylating agent, such as an acyl chloride or acid anhydride (B1165640).

A general procedure involves treating ciprofloxacin with the corresponding acyl chloride or acid anhydride in the presence of a base, like triethylamine, at room temperature.[1] The resulting N-acylated products are then purified, often using chromatographic techniques.[1]

Experimental Protocol: General Synthesis of N-Acyl Ciprofloxacins

Method A: Using Acyl Chlorides

  • Ciprofloxacin (e.g., 500 mg) is suspended in a suitable solvent such as dry methylene (B1212753) chloride at 0°C.

  • Triethylamine (an equimolar amount) is added to the suspension and stirred for approximately 15 minutes.

  • The desired acyl chloride (e.g., chloroacetyl chloride, 1.5 equivalents) is added dropwise to the mixture.[4]

  • The reaction is allowed to stir at 0°C for 15 minutes and then at room temperature for an additional hour.[4]

  • The resulting mixture is filtered. The collected solid is washed with water and methylene chloride.[4]

  • The aqueous layer from the filtrate is extracted with methylene chloride.

  • The organic layers are combined, dried over a drying agent like magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[4]

  • The final product is purified by chromatography.[1]

Method B: Microbiological Transformation this compound can also be produced through the microbiological transformation of enrofloxacin (B1671348) by the fungus Mucor ramannianus.[4][5] This method offers a regioselective N-acetylation of the parent compound.[6]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Cipro Ciprofloxacin Reaction Acylation Reaction Cipro->Reaction Acyl_Cl Acyl Chloride / Acid Anhydride Acyl_Cl->Reaction Base Triethylamine Base->Reaction Solvent Methylene Chloride Solvent->Reaction Temp Room Temperature Temp->Reaction Purification Chromatography Reaction->Purification N_Acyl_Cipro N-Acyl Ciprofloxacin Purification->N_Acyl_Cipro

Figure 1: General workflow for the chemical synthesis of N-Acyl Ciprofloxacin.

Structural Characterization

The synthesized compounds are characterized using standard spectroscopic methods to confirm their structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the molecular structure. In the ¹H NMR spectrum of this compound, the signal for the NH-terminal proton of the piperazine ring (around 11.06 ppm in ciprofloxacin) disappears, and a new signal corresponding to the three acetyl protons appears at approximately 2.19 ppm.[6]

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the N-acylated derivatives and to study their fragmentation patterns, further confirming the structure.[7][8]

Compound ¹H NMR (ppm) Reference
Ciprofloxacin11.06 (NH-terminal proton)[6]
This compound2.19 (acetyl protons)[6]

Table 1: Key ¹H NMR Spectral Data for Ciprofloxacin and this compound.

Biological Activity and Mechanism of Action

Antibacterial Activity

N-acylated ciprofloxacin derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][3] Several of these analogs have shown efficacy equal to or greater than the parent drug, ciprofloxacin, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][2]

Studies have shown that some N-acyl derivatives exhibit MIC values of ≤ 1.0 µg/ml against MRSA and Bartonella species.[1][2] For instance, certain chloro- and bromo-alkanoyl derivatives displayed higher or comparable activity to ciprofloxacin against selected Gram-positive strains.[9] Specifically, a chloropentanoyl derivative was found to be 5-fold more effective than ciprofloxacin against S. aureus isolates.[9] However, it has also been noted that antimicrobial activity may decrease as the lipophilicity of the acyl group increases.[10]

Compound/Derivative Organism MIC (μg/mL) Zone of Inhibition (mm) Reference
CiprofloxacinMRSA (ATCC 43300)VariesVaries[1]
N-Acyl Derivatives (various)MRSA (ATCC 43300)≤ 1.0> Ciprofloxacin for some[1]
Chloropentanoyl-CiprofloxacinS. aureus 180 & 55950.1Not specified[9]
Acryloyl-CiprofloxacinS. aureus NCTC 41635-10x more potent than CiproNot specified[9]
CiprofloxacinE. coliVariesVaries[3]
N-Acetanilide DerivativesE. coli1.0 ± 0.2538 ± 0.1[3]
CiprofloxacinB. anthracisNot specifiedVaries[1]
N-Acyl Derivatives (most)B. anthracisNot specified> Ciprofloxacin[1]

Table 2: Summary of Antibacterial Activity of N-Acylated Ciprofloxacin Derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is typically determined using the broth microdilution method.

  • A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[11][12]

  • A standardized bacterial inoculum (e.g., 10⁶ colony-forming units per mL) is prepared and added to each well.[12]

  • Positive (broth with bacteria, no drug) and negative (broth only) controls are included.

  • The plates are incubated at 37°C for 18-24 hours.[11][12]

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[12]

Mechanism of Action

The primary mechanism of action for fluoroquinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[9][13][14] These enzymes are crucial for bacterial DNA replication, transcription, and repair.[14][15] Ciprofloxacin and its derivatives stabilize the complex between these enzymes and DNA after the DNA has been cleaved, preventing the re-ligation of the DNA strands.[13][16] This leads to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacteria.[13][14]

Mode of action studies have revealed that the N-acylation of the piperazinyl nitrogen does not alter this fundamental mechanism.[1][2] The modified compounds still target DNA gyrase and topoisomerase IV.[9]

G cluster_enzyme Bacterial Cell cluster_drug Intervention DNA Bacterial DNA Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase binds Cleavage_Complex Enzyme-DNA Cleavage Complex Gyrase->Cleavage_Complex cleaves DNA DSB Double-Strand Breaks Cleavage_Complex->DSB prevents re-ligation Death Bacterial Cell Death DSB->Death N_Acyl_Cipro N-Acyl Ciprofloxacin N_Acyl_Cipro->Cleavage_Complex stabilizes

Figure 2: Mechanism of action for N-Acyl Ciprofloxacin via inhibition of DNA gyrase.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

  • A reaction mixture is prepared containing relaxed circular plasmid DNA (e.g., pUC19), E. coli DNA gyrase, and an ATP-containing buffer.[1]

  • Varying concentrations of the test compound (e.g., this compound) are added to the reaction tubes.[1]

  • The samples are incubated at 37°C for approximately 1 hour.[1]

  • The reaction is stopped, and the DNA is analyzed by agarose (B213101) gel electrophoresis.

  • Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the control without the inhibitor.[1]

Cytotoxicity Assessment

The evaluation of cytotoxicity against mammalian cell lines is a critical step in the initial characterization of new drug candidates. Some studies have reported low toxicity of N-acylated ciprofloxacin derivatives toward normal mammalian cells.[16] For example, certain derivatives showed no cytotoxic action against normal HaCaT cell lines while exhibiting antiproliferative activity against prostate cancer cells.[9]

Experimental Protocol: MTT Cytotoxicity Assay
  • Mammalian cells (e.g., 3T3 murine fibroblasts or HaCaT keratinocytes) are seeded in a 96-well plate and cultured until confluent.[17]

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24 hours).[17]

  • After treatment, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a specific wavelength.

  • Cell viability is expressed as a percentage of the untreated control, and the IC₅₀ (concentration causing 50% inhibition of cell growth) can be calculated.[17]

Conclusion

The initial characterization of this compound and other N-acylated derivatives demonstrates a promising strategy for expanding the utility of the fluoroquinolone class. These compounds retain the essential mechanism of action of ciprofloxacin by targeting bacterial DNA gyrase and topoisomerase IV.[1][9] Importantly, many of these derivatives exhibit enhanced or comparable antibacterial activity, particularly against drug-resistant Gram-positive pathogens like MRSA.[1] The synthetic route is straightforward, allowing for the generation of a diverse library of analogs for further investigation. Future work will likely focus on optimizing the acyl substitution to enhance antibacterial potency, improve pharmacokinetic properties, and minimize any potential cytotoxicity.

References

The Enzymatic Route to Ciprofloxacin Inactivation: A Technical Guide to N-Acetylciprofloxacin Conversion

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The growing concern over antibiotic resistance has spurred intensive research into the mechanisms by which bacteria neutralize common antimicrobial agents. A key pathway in the inactivation of the widely used fluoroquinolone, ciprofloxacin (B1669076), is its enzymatic conversion to N-Acetylciprofloxacin. This technical guide provides an in-depth exploration of this critical biotransformation, offering valuable insights for researchers, scientists, and drug development professionals. The focus is on the enzymatic machinery, experimental protocols for its study, and the quantitative parameters that govern this reaction.

The primary enzyme responsible for the N-acetylation of ciprofloxacin in many resistant bacterial strains is a variant of an aminoglycoside acetyltransferase known as AAC(6')-Ib-cr.[1] This bifunctional enzyme, originally identified for its ability to acetylate aminoglycoside antibiotics, possesses two key amino acid substitutions, Trp102Arg and Asp179Tyr, which confer the ability to also acetylate ciprofloxacin and norfloxacin.[1][2] The acetylation occurs at the piperazinyl amine of the ciprofloxacin molecule, a modification that significantly reduces its antibacterial activity.[2]

Beyond bacteria, other microorganisms have demonstrated the capacity for this biotransformation. The fungus Mucor ramannianus has been shown to regioselectively convert ciprofloxacin to this compound.[3][4] Additionally, various environmental strains of Mycobacterium are capable of acetylating ciprofloxacin.[5]

Enzyme Kinetics and Optimal Conditions

The efficiency of the enzymatic conversion is dependent on various factors, including the concentrations of the substrates (ciprofloxacin and acetyl coenzyme A), pH, and the specific enzyme variant. The kinetic mechanism for AAC(6')-Ib-cr follows an ordered sequential model, where acetyl-CoA (AcCoA) binds to the enzyme first, followed by ciprofloxacin.[1]

Table 1: Kinetic Parameters for AAC(6')-Ib-cr

SubstrateK_m (µM)V_max (µmol/min/mg)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Optimal pH
Ciprofloxacin180 ± 200.45 ± 0.020.341.9 x 10³7.7
Acetyl-CoA130 ± 20----
Kanamycin (for comparison)6.2 ± 0.810.1 ± 0.37.61.2 x 10⁶6.1

Data compiled from Vetting et al. (2008).[1]

The catalytic efficiency for ciprofloxacin acetylation is approximately 50 times lower than that for the aminoglycoside kanamycin, indicating that while effective, ciprofloxacin is not the enzyme's primary substrate.[1] The optimal pH for the fluoroquinolone acetylating activity of AAC(6')-Ib-cr is 7.7.[1]

Experimental Protocols

Studying the enzymatic conversion of ciprofloxacin to this compound requires robust experimental methodologies. Below are detailed protocols for key experiments.

Expression and Purification of AAC(6')-Ib-cr

This protocol is adapted from methodologies used for the expression and purification of N-acetyltransferases.[6][7]

Objective: To obtain highly pure and active AAC(6')-Ib-cr for in vitro assays.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid containing the aac(6')-Ib-cr gene.

  • Luria-Bertani (LB) broth with appropriate antibiotic selection.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).

  • Ni-NTA affinity chromatography column.

  • Wash buffer (lysis buffer with 20 mM imidazole).

  • Elution buffer (lysis buffer with 250 mM imidazole).

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

Procedure:

  • Inoculate a starter culture of the transformed E. coli and grow overnight.

  • Inoculate a larger volume of LB broth with the starter culture and grow at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 4-6 hours at 30°C.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or French press.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged AAC(6')-Ib-cr with elution buffer.

  • Dialyze the eluted fractions against dialysis buffer to remove imidazole and for buffer exchange.

  • Concentrate the purified protein and determine its concentration using a Bradford or BCA assay.

  • Verify purity by SDS-PAGE.

Enzyme Assay for Ciprofloxacin Acetylation

This assay measures the rate of this compound formation.

Objective: To determine the kinetic parameters of AAC(6')-Ib-cr with ciprofloxacin as a substrate.

Materials:

  • Purified AAC(6')-Ib-cr enzyme.

  • Ciprofloxacin stock solution.

  • Acetyl Coenzyme A (AcCoA) stock solution.

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.7).

  • Quenching solution (e.g., 10% trichloroacetic acid or acetonitrile).

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV or fluorescence detector.

Procedure:

  • Prepare a reaction mixture containing reaction buffer, a fixed concentration of AcCoA, and varying concentrations of ciprofloxacin.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a known amount of purified AAC(6')-Ib-cr enzyme.

  • At specific time points, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.

  • Centrifuge the quenched samples to precipitate the enzyme.

  • Analyze the supernatant by HPLC to quantify the amount of this compound formed.[8][9]

  • Calculate the initial velocity of the reaction for each ciprofloxacin concentration.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m and V_max.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify ciprofloxacin and this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a pH-adjusting agent like formic acid or phosphoric acid. The exact gradient will need to be optimized.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at approximately 278 nm or fluorescence detection (excitation at ~278 nm, emission at ~440 nm).[8]

  • Standard Curve: Prepare standard curves for both ciprofloxacin and this compound of known concentrations to enable accurate quantification.

Visualizing the Process

To better understand the relationships and workflows involved in studying the enzymatic conversion of ciprofloxacin, the following diagrams have been generated.

experimental_workflow cluster_protein Protein Expression & Purification cluster_assay Enzyme Kinetics Assay cluster_analysis Product Analysis p1 Transformation of E. coli p2 Cell Culture & Induction p1->p2 p3 Cell Lysis p2->p3 p4 Affinity Chromatography p3->p4 p5 Purified AAC(6')-Ib-cr p4->p5 a1 Reaction Setup (Enzyme, Ciprofloxacin, AcCoA) p5->a1 Add Enzyme a2 Time-course Incubation a1->a2 a3 Reaction Quenching a2->a3 a4 Sample Preparation a3->a4 an1 HPLC Analysis a4->an1 Inject Sample an2 Data Analysis (Michaelis-Menten) an1->an2 an3 Kinetic Parameters (Km, Vmax) an2->an3

Caption: Experimental workflow for determining enzyme kinetics.

reaction_mechanism E AAC(6')-Ib-cr E_AcCoA E-AcCoA Complex E->E_AcCoA + AcCoA AcCoA Acetyl-CoA AcCoA->E_AcCoA Cipro Ciprofloxacin E_AcCoA_Cipro E-AcCoA-Cipro Ternary Complex Cipro->E_AcCoA_Cipro E_AcCoA->E_AcCoA_Cipro + Ciprofloxacin N_AcetylCipro This compound E_AcCoA_Cipro->N_AcetylCipro Catalysis CoA Coenzyme A E_AcCoA_Cipro->CoA E_final AAC(6')-Ib-cr E_AcCoA_Cipro->E_final

Caption: Ordered sequential kinetic mechanism.

Conclusion

The enzymatic conversion of ciprofloxacin to this compound represents a significant mechanism of antibiotic resistance. Understanding the enzymes involved, their kinetic properties, and the methods to study them is crucial for the development of novel strategies to combat resistant bacteria. This guide provides a foundational framework for researchers to delve into this important area of study, with the ultimate goal of preserving the efficacy of critical antimicrobial agents. The provided protocols and diagrams serve as a starting point for designing and executing experiments in this field.

References

The Significance of N-Acetylciprofloxacin in Clinical Drug Monitoring: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciprofloxacin (B1669076), a broad-spectrum fluoroquinolone antibiotic, undergoes partial metabolism in the liver, leading to the formation of several metabolites, including N-Acetylciprofloxacin. While therapeutic drug monitoring (TDM) of the parent drug, ciprofloxacin, is established to optimize efficacy and minimize toxicity, the clinical significance of its metabolites, particularly this compound, remains a subject of scientific inquiry. This technical guide provides a comprehensive overview of the current understanding of this compound, including its formation, antimicrobial activity, and the analytical methodologies for its quantification. Although routine clinical monitoring of this compound is not currently standard practice, this document explores its potential relevance and outlines detailed experimental protocols for its analysis, offering a valuable resource for researchers and drug development professionals investigating the complete pharmacokinetic and pharmacodynamic profile of ciprofloxacin.

Introduction

Ciprofloxacin is a widely prescribed antibiotic renowned for its potent bactericidal activity against a broad range of Gram-negative and Gram-positive pathogens.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[2] The clinical efficacy of ciprofloxacin is primarily correlated with its pharmacokinetic/pharmacodynamic (PK/PD) parameters, specifically the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC).[3] To ensure optimal therapeutic outcomes and mitigate the risk of adverse effects, therapeutic drug monitoring (TDM) of ciprofloxacin is recommended in certain clinical scenarios.[4][5]

However, the in vivo disposition of ciprofloxacin is not limited to the parent compound. A portion of the administered dose is metabolized in the liver to several metabolites, one of which is this compound.[6][7] These metabolites may possess their own pharmacological and toxicological properties, potentially influencing the overall therapeutic effect and safety profile of ciprofloxacin. This guide focuses specifically on this compound, providing a detailed examination of its role in the context of clinical drug monitoring.

Metabolism of Ciprofloxacin and Formation of this compound

Ciprofloxacin is partially metabolized in the liver through modifications of its piperazinyl group.[6][7] Four primary active metabolites have been identified: desethyleneciprofloxacin, sulfociprofloxacin, oxociprofloxacin, and this compound.[6] The formation of this compound involves the acetylation of the piperazine (B1678402) ring. While the majority of a ciprofloxacin dose is excreted unchanged, approximately 10-15% is eliminated as metabolites.[8]

Metabolic Pathway of Ciprofloxacin cluster_metabolism Hepatic Metabolism Ciprofloxacin Ciprofloxacin N_Acetylciprofloxacin This compound Ciprofloxacin->N_Acetylciprofloxacin Acetylation Other_Metabolites Other Metabolites (Desethylene, Sulfo, Oxo) Ciprofloxacin->Other_Metabolites Other modifications Excretion Renal and Non-renal Excretion Ciprofloxacin->Excretion Unchanged N_Acetylciprofloxacin->Excretion Other_Metabolites->Excretion

Metabolic conversion of ciprofloxacin to its metabolites.

Antimicrobial Activity of this compound

This compound exhibits microbiological activity, although it is generally less potent than the parent ciprofloxacin.[6] Studies have indicated that the antimicrobial activity of this compound is comparable to that of norfloxacin (B1679917) against certain organisms.[6][7] The contribution of this metabolite to the overall antibacterial effect of ciprofloxacin therapy is not fully elucidated but is considered to be minor compared to the parent drug.

Clinical Significance of this compound Monitoring

Currently, there are no established clinical guidelines that recommend the routine monitoring of this compound concentrations for therapeutic drug monitoring of ciprofloxacin. TDM protocols for ciprofloxacin focus on achieving target concentrations of the parent drug to optimize the AUC/MIC ratio.[3]

The rationale for this is likely multifaceted:

  • Lower Potency: As this compound is less potent than ciprofloxacin, its contribution to the overall therapeutic effect is considered secondary.

  • Lack of Correlative Data: There is a scarcity of clinical studies demonstrating a clear correlation between this compound concentrations and either therapeutic efficacy or specific toxicities. While case reports of ciprofloxacin-induced adverse effects exist, they are not specifically linked to elevated levels of the N-Acetyl metabolite.[1][9][10][11][12]

  • Focus on Parent Drug PK/PD: The clinical success of ciprofloxacin therapy has been robustly linked to the PK/PD parameters of the parent compound, making it the primary target for monitoring.

Despite the lack of routine clinical use, the monitoring of this compound in a research setting could be of interest in specific scenarios:

  • Patients with Hepatic or Renal Impairment: In patients with compromised metabolic or excretory functions, the accumulation of metabolites, including this compound, could be more pronounced.[13] Investigating the potential for metabolite-driven toxicity in these populations is a valid area of research.

  • Understanding Drug-Drug Interactions: Co-administered drugs that affect the metabolic pathways of ciprofloxacin could alter the ratio of parent drug to metabolites.[2][3][14][][16] Monitoring this compound could provide insights into the mechanisms of such interactions.

  • Comprehensive Pharmacokinetic Modeling: For the development of more sophisticated PK/PD models, incorporating data on metabolite concentrations can lead to a more complete understanding of the drug's disposition.[7][17]

Analytical Methodologies for this compound Quantification

The simultaneous determination of ciprofloxacin and its metabolites, including this compound, in biological matrices such as plasma and urine can be achieved using various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][18][19][20][21]

General Workflow for Analytical Quantification Sample_Collection Biological Sample Collection (Plasma, Urine) Sample_Preparation Sample Preparation (e.g., Protein Precipitation, SPE) Sample_Collection->Sample_Preparation Instrumental_Analysis Instrumental Analysis (HPLC-UV or LC-MS/MS) Sample_Preparation->Instrumental_Analysis Data_Processing Data Processing and Quantification Instrumental_Analysis->Data_Processing

A generalized workflow for the analysis of ciprofloxacin and its metabolites.

Data Presentation: Performance of Analytical Methods
ParameterHPLC-UV MethodLC-MS/MS Method
Matrix Plasma, UrinePlasma, Urine
Linearity Range 0.05 - 8 µg/mL (Ciprofloxacin)0.01 - 5.00 µg/mL (Ciprofloxacin)
Lower Limit of Quantification (LLOQ) 0.05 µg/mL (Ciprofloxacin)0.01 µg/mL (Ciprofloxacin)[8]
Intra-day Precision (%RSD) < 15%3.37 - 12.60%[8]
Accuracy 85 - 115%87.25 - 114%[8]

Note: The presented data for HPLC-UV is a general representation based on available literature, while the LC-MS/MS data is more specific to a cited source. Performance characteristics for this compound would require specific validation.

Experimental Protocols

This protocol is a general procedure and may require optimization for specific laboratory conditions.

  • Aliquot Plasma: Transfer 200 µL of human plasma into a microcentrifuge tube.

  • Add Internal Standard: Spike the plasma sample with an appropriate internal standard solution.

  • Precipitate Proteins: Add 600 µL of ice-cold acetonitrile (B52724) to the plasma sample.

  • Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the clear supernatant to a new tube.

  • Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute: Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the mobile phase.

  • Inject: Inject an aliquot of the reconstituted sample into the HPLC or LC-MS/MS system.

  • Dilute Sample: Due to the higher concentrations of ciprofloxacin and its metabolites in urine, a dilution step is typically required. A 1:10 or 1:100 dilution with the mobile phase or a suitable buffer is common.

  • Vortex: Vortex the diluted sample to ensure homogeneity.

  • Centrifuge/Filter: Centrifuge or filter the diluted sample to remove any particulate matter before injection into the analytical system.

  • Chromatographic Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification. Specific precursor-to-product ion transitions for ciprofloxacin, this compound, and the internal standard need to be optimized.

    • Example Transition for Ciprofloxacin: m/z 332.1 → 231.1[8][18]

Conclusion

This compound is a known, microbiologically active metabolite of ciprofloxacin. Robust analytical methods exist for its quantification in biological fluids, which are valuable tools for comprehensive pharmacokinetic studies. However, from a clinical drug monitoring perspective, the significance of measuring this compound is not yet established. Current TDM practices for ciprofloxacin rightly focus on the parent drug, as its concentration is directly linked to therapeutic efficacy.

Future research may elucidate specific clinical scenarios where the monitoring of this compound could be beneficial, such as in patients with organ dysfunction or those on complex polypharmacy regimens. For now, its measurement remains primarily a tool for research and in-depth pharmacokinetic investigations rather than a routine component of clinical drug monitoring. This guide provides the foundational knowledge and methodologies for scientists and researchers to further explore the role of this compound in the overall disposition and effects of ciprofloxacin.

References

The Impact of N-Acetylciprofloxacin on Gut Microbiota Composition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research on the specific effects of N-Acetylciprofloxacin on the gut microbiota is limited. This document synthesizes available data on its parent compound, ciprofloxacin (B1669076), to infer potential impacts. This compound is a known metabolite of ciprofloxacin, and understanding the effects of the parent drug provides a foundational perspective.[1][2]

Introduction

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[3] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[2] Following administration, ciprofloxacin is partially metabolized in the liver into several metabolites, including this compound.[1][2] While the antimicrobial activity of these metabolites is generally less than that of the parent compound, their presence and potential biological activity within the gastrointestinal tract warrant investigation.[2] This guide explores the known effects of ciprofloxacin on the gut microbiota, providing a proxy for understanding the potential impact of this compound.

Ciprofloxacin Metabolism and this compound Formation

Ciprofloxacin undergoes modification of its piperazinyl group to form four primary metabolites: desethyleneciprofloxacin, sulfociprofloxacin, oxociprofloxacin, and this compound.[1][2] The transformation to this compound involves the regioselective N-acetylation of the piperazine (B1678402) ring.[4] While the liver is a primary site of metabolism, the potential for microbial transformation within the gut also exists.[1][2]

Ciprofloxacin Ciprofloxacin Metabolism Metabolism (Liver & Gut Microbiota) Ciprofloxacin->Metabolism N_Acetylciprofloxacin This compound Metabolism->N_Acetylciprofloxacin Other_Metabolites Other Metabolites (Desethylene, Sulfo, Oxo) Metabolism->Other_Metabolites

Metabolic pathway of Ciprofloxacin.

Impact on Gut Microbiota Composition: Quantitative Data

Studies on ciprofloxacin demonstrate a significant and rapid impact on the composition of the gut microbiota. These effects are characterized by a decrease in microbial diversity and shifts in the abundance of various bacterial taxa.

Study SubjectCiprofloxacin DosageDurationKey Findings on Gut Microbiota CompositionReference
Healthy Humans372 µ g/day 27 daysReduced susceptibility of Escherichia coli to ciprofloxacin. Reduction in the number of E. coli colony-forming units. Alterations in the abundance of various taxa and biochemical pathways.[5][6]
Healthy Humans500 mg every 12h7 daysMarked changes in the aerobic fecal flora; coliforms were absent on day 7. Significant reduction in streptococci and staphylococci concentrations. Anaerobes were less affected quantitatively but acquired resistance.[7]
Healthy HumansNot specified5-10 daysA drop in microbial diversity and shifts in community composition.[8][9]
Silkie ChickensNot specifiedVarious time pointsRapid and profound effect on gut microbiota composition. Significant increase in Firmicutes on day 9, followed by a decrease. Initial increase and subsequent decrease in Deferribacteres.[10]
Ayu (Fish)Not specifiedNot specifiedSignificant variation in intestinal microbiota, including increased species richness and altered composition.[11]
Healthy HumansShort course (≤7 days) vs. Long course (>7 days)VariedBoth short and long courses showed similar changes at the end of therapy. After one month, changes in the short-course group were mostly reversed. Long courses led to an increased abundance of Roseburia, Faecalicatena, and Escherichia.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines a general experimental workflow for studying the impact of a compound like ciprofloxacin on the gut microbiota.

Human Intervention Study Protocol

A randomized, placebo-controlled trial is a common design for assessing the effects of a substance on the human gut microbiome.[5]

  • Subject Recruitment: Enroll healthy volunteers who meet specific inclusion and exclusion criteria.

  • Randomization: Randomly assign participants to either the treatment group (receiving the compound) or a placebo group.

  • Intervention: Administer the compound or placebo for a defined period.

  • Sample Collection: Collect fecal samples at baseline (before intervention), at the end of the intervention, and at follow-up time points.

  • Microbiota Analysis:

    • 16S rRNA Gene Sequencing: To determine the taxonomic composition of the gut microbiota.

    • Shotgun Metagenomic Sequencing: To analyze the functional potential of the microbiome and identify antimicrobial resistance genes.

  • Data Analysis: Use bioinformatics tools to process the sequencing data and statistical methods to compare the microbiota composition between the treatment and placebo groups over time.

cluster_0 Study Setup cluster_1 Intervention cluster_2 Data Collection & Analysis Recruitment Subject Recruitment Randomization Randomization Recruitment->Randomization Intervention Drug/Placebo Administration Randomization->Intervention Sample_Collection Fecal Sample Collection Intervention->Sample_Collection Sequencing 16S rRNA & Shotgun Metagenomic Sequencing Sample_Collection->Sequencing Data_Analysis Bioinformatics & Statistical Analysis Sequencing->Data_Analysis

Workflow for a human gut microbiota study.
Animal Model Study Protocol

Animal models, such as mice or fish, are often used to investigate the effects of compounds on the gut microbiota in a controlled environment.[11][13]

  • Animal Acclimation: House animals under standard conditions for an acclimation period.

  • Group Assignment: Divide animals into control and treatment groups.

  • Treatment Administration: Administer the compound to the treatment group, often through diet or gavage.

  • Sample Collection: Collect fecal or intestinal content samples at specified time points.

  • Microbiota and Host Analysis:

    • 16S rRNA Gene Sequencing: For microbiota composition.

    • Histological Analysis: To assess changes in gut morphology.

    • Gene Expression Analysis (qRT-PCR): To measure the expression of host immune or inflammatory markers.

  • Data Analysis: Analyze the data to determine the effects of the compound on the gut microbiota and host physiology.

Effects on Host-Microbe Interactions and Signaling

Ciprofloxacin has been shown to affect host cells and their interaction with the gut microbiota, which may involve specific signaling pathways.

Ciprofloxacin can suppress the expression of endogenous antimicrobial peptides (AMPs), such as cathelicidins and beta-defensin-3, in colon epithelial cells.[14] This suppression can occur independently of the disruption of the normal gut flora, suggesting a direct effect on host cells.[14] The mechanism may be linked to the phosphorylation status of histone H3 at Ser10.[14] Furthermore, ciprofloxacin-induced gut dysbiosis has been associated with depressive-like behavior in animal models, potentially through the production of proinflammatory metabolites by the altered microbiota that affect brain neurotransmitter levels and increase proinflammatory cytokines like NF-κB and IL-6 in the brain.[15]

Ciprofloxacin Ciprofloxacin Gut_Microbiota Gut Microbiota (Dysbiosis) Ciprofloxacin->Gut_Microbiota Epithelial_Cells Colon Epithelial Cells Ciprofloxacin->Epithelial_Cells Proinflammatory Increased Proinflammatory Metabolites & Cytokines Gut_Microbiota->Proinflammatory AMPs Decreased Antimicrobial Peptide Expression Epithelial_Cells->AMPs Host_Immunity Altered Host Immunity AMPs->Host_Immunity Proinflammatory->Host_Immunity CNS Central Nervous System Effects Proinflammatory->CNS

Logical relationship of Ciprofloxacin's impact.

Conclusion

The available evidence strongly indicates that ciprofloxacin significantly alters the composition and function of the gut microbiota. These alterations can have cascading effects on the host, including changes in immune responses and potential impacts on the gut-brain axis. While direct data on this compound is scarce, its structural relationship to ciprofloxacin suggests that it may also contribute to these effects, although likely to a lesser extent due to its reduced antimicrobial activity. Further research is imperative to delineate the specific role of this compound in modulating the gut microbiome and its subsequent physiological consequences for the host. This will be critical for a comprehensive understanding of the overall impact of ciprofloxacin treatment on human health.

References

The Chemical Synthesis of N-Acetylciprofloxacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of N-Acetylciprofloxacin, a significant derivative of the widely used fluoroquinolone antibiotic, ciprofloxacin (B1669076). The N-acetylation of ciprofloxacin at the piperazinyl nitrogen is a key modification, often studied in the context of drug metabolism, prodrug strategies, and the development of new analogues with altered pharmacokinetic or pharmacodynamic properties. This document details the prevalent synthetic methodologies, presents quantitative data in a structured format, and outlines detailed experimental protocols.

Introduction

Ciprofloxacin, a broad-spectrum antibiotic, functions by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2] Modifications to its chemical structure, particularly at the C-7 piperazine (B1678402) ring, have been extensively explored to enhance its therapeutic properties and overcome bacterial resistance.[3] N-acetylation is a common metabolic pathway for drugs containing secondary amines and can also be a deliberate synthetic modification. In some bacteria, N-acetylation of fluoroquinolones is a mechanism of resistance.[4][5][6] Understanding the chemical synthesis of this compound is therefore crucial for researchers in medicinal chemistry, drug metabolism, and antibiotic resistance.

Synthetic Pathways

The primary method for the synthesis of this compound involves the direct acylation of the secondary amine in the piperazine ring of ciprofloxacin using an acetylating agent. A common and straightforward approach is the reaction of ciprofloxacin with acetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Synthesis_Pathway Ciprofloxacin Ciprofloxacin Reaction Acylation Ciprofloxacin->Reaction AcetylChloride Acetyl Chloride (CH3COCl) AcetylChloride->Reaction Base Base (e.g., Na2CO3, Triethylamine) Base->Reaction Solvent Solvent (e.g., THF, Dichloromethane) Solvent->Reaction N_Acetylciprofloxacin This compound Reaction->N_Acetylciprofloxacin

Caption: General reaction scheme for the N-acetylation of ciprofloxacin.

An alternative strategy involves the esterification of the carboxylic acid group of ciprofloxacin prior to N-acylation. This can prevent potential side reactions and may improve solubility in organic solvents, facilitating the reaction. The ester protecting group is subsequently removed to yield the final product.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound as reported in the literature.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Reference
This compound (3a)C₁₉H₂₀FN₃O₄373.38Not SpecifiedNot Specified[7]

Note: Detailed yield and melting point data for the specific synthesis of this compound are not consistently reported across the surveyed literature, which often focuses on a broader range of N-acylated derivatives.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound, compiled from various reported methodologies for N-acylation of ciprofloxacin.[7][8][9]

Method 1: Direct Acylation of Ciprofloxacin

This protocol is adapted from general procedures for the N-amidification of ciprofloxacin.[7][9]

Materials:

Procedure:

  • To a stirred mixture of ciprofloxacin hydrochloride (1 equivalent) and sodium carbonate (3 equivalents) in tetrahydrofuran (volume as required) at 0°C, add acetyl chloride (2 equivalents) dropwise.

  • Continuously stir the resulting mixture for 1 hour at 0°C.

  • Allow the reaction to warm to room temperature and continue stirring for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient solvent system of methanol in dichloromethane (e.g., 0-20% MeOH/DCM).

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification Mix Ciprofloxacin HCl and Na2CO3 in THF Mix Ciprofloxacin HCl and Na2CO3 in THF Cool to 0°C Cool to 0°C Mix Ciprofloxacin HCl and Na2CO3 in THF->Cool to 0°C Add Acetyl Chloride Add Acetyl Chloride Cool to 0°C->Add Acetyl Chloride Stir at 0°C for 1h Stir at 0°C for 1h Add Acetyl Chloride->Stir at 0°C for 1h Filter reaction mixture Filter reaction mixture Concentrate filtrate Concentrate filtrate Filter reaction mixture->Concentrate filtrate Column Chromatography Column Chromatography Concentrate filtrate->Column Chromatography Evaporate solvent Evaporate solvent Column Chromatography->Evaporate solvent This compound This compound Evaporate solvent->this compound Stir at RT for 2-3h Stir at RT for 2-3h Stir at 0°C for 1h->Stir at RT for 2-3h Monitor by TLC Monitor by TLC Stir at RT for 2-3h->Monitor by TLC Monitor by TLC->Filter reaction mixture

Caption: Workflow for the direct N-acetylation of ciprofloxacin.

Characterization

The structure of the synthesized this compound can be confirmed by various spectroscopic methods.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated mass of this compound (m/z 373).[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The appearance of a singlet corresponding to the acetyl methyl protons (around 2.18 ppm) and shifts in the signals of the piperazine ring protons are indicative of successful N-acetylation.[7]

    • ¹³C NMR: The presence of a new carbonyl carbon signal from the acetyl group (around 168.7 ppm) and a methyl carbon signal (around 21.9 ppm) further confirms the structure.[7]

The following table presents the reported NMR and MS data for a compound identified as 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (3a), which is this compound.[7]

Data TypeChemical Shifts (δ) / m/z
MS (m/z) 373 (M⁺)
¹H NMR (DMSO-d₆) 1.05-4.07 (m, 2H), 1.38-1.42 (m, 2H), 2.18 (s, 3H), 3.36 (t, J = 8.0 Hz, 4H), 3.62 (t, J = 8.0 Hz, 4H), 4.21-4.25 (m, 1H), 6.17 (s, 1H), 7.86 (s, 1H), 8.25 (s, 1H), 12.37 (s, 1H)
¹³C NMR (DMSO-d₆) 7.8, 21.9, 36.4, 44.7, 52.8, 103.2, 109.5, 111.3, 116.1, 135.8, 146.1, 147.8, 152.4, 165.4, 168.7, 177.3

Conclusion

The chemical synthesis of this compound is a relatively straightforward process that can be achieved through direct N-acylation of the parent antibiotic. This guide provides the essential theoretical and practical information for researchers to successfully synthesize and characterize this important derivative. The presented protocols and data serve as a valuable resource for those involved in the fields of medicinal chemistry, drug development, and the study of antibiotic resistance. Further optimization of reaction conditions may be necessary to improve yields and purity depending on the specific laboratory setup and scale of the synthesis.

References

The Environmental Fate of N-Acetylciprofloxacin: A Technical Guide to its Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylciprofloxacin (NAC) is a primary metabolite of the widely used fluoroquinolone antibiotic, ciprofloxacin (B1669076) (CIP). As ciprofloxacin is extensively used in human and veterinary medicine, its metabolites, including NAC, are increasingly detected in various environmental compartments, such as wastewater, surface water, and soil. The presence of these transformation products raises concerns about their potential environmental impact and the development of antibiotic resistance. This technical guide provides a comprehensive overview of the current understanding of the degradation pathways of this compound in the environment. Due to a scarcity of direct studies on NAC, this guide also infers potential degradation routes based on the known environmental fate of its parent compound, ciprofloxacin, and other N-acetylated aromatic compounds.

Formation of this compound

This compound is primarily formed through the biological transformation of ciprofloxacin. This process has been observed in various microorganisms, including fungi and bacteria. The acetylation occurs on the piperazine (B1678402) ring of the ciprofloxacin molecule.

Potential Environmental Degradation Pathways of this compound

The environmental degradation of this compound can be broadly categorized into three main pathways: hydrolysis, photolysis, and biodegradation. While specific quantitative data for NAC is limited, the degradation mechanisms can be inferred from studies on ciprofloxacin and analogous compounds.

Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, hydrolysis could potentially occur at the amide bond of the acetyl group, leading to the formation of ciprofloxacin and acetic acid. The rate of hydrolysis is expected to be influenced by pH and temperature.

Inferred Hydrolytic Pathway:

  • Reaction: this compound + H₂O → Ciprofloxacin + Acetic Acid

  • Conditions: The reaction rate is likely dependent on pH, with catalysis by both acids and bases.

Photolysis

Photolysis, or photodegradation, is the breakdown of compounds by photons. Fluoroquinolones, including ciprofloxacin, are known to be susceptible to photodegradation in the presence of sunlight. The primary targets for photodegradation are the quinolone and piperazine rings. It is plausible that this compound undergoes similar photochemical transformations.

Inferred Photolytic Pathways:

  • Piperazine Ring Alteration: The piperazine ring is a primary site for photodegradation, which can lead to dealkylation, hydroxylation, and eventual ring cleavage.

  • Defluorination: The fluorine atom on the quinolone ring can be substituted by a hydroxyl group.

  • Decarboxylation: The carboxylic acid group can be removed from the molecule.

Biodegradation

Biodegradation involves the breakdown of organic substances by living organisms, primarily microorganisms. While some microorganisms are responsible for the formation of NAC from ciprofloxacin, other microbial communities may possess the enzymatic machinery to further degrade NAC. The degradation of aromatic amines, a structural component of NAC, often proceeds through hydroxylation of the aromatic ring followed by ring cleavage.[1]

Inferred Biodegradation Pathways:

  • Deacetylation: The initial step in the biodegradation of NAC could be the enzymatic removal of the acetyl group to yield ciprofloxacin, which can then be further degraded.

  • Hydroxylation: Microbial enzymes could introduce hydroxyl groups onto the quinolone or piperazine rings, increasing their susceptibility to further degradation.

  • Ring Cleavage: Following hydroxylation, the aromatic rings can be cleaved by dioxygenase enzymes, leading to the formation of smaller, more readily biodegradable intermediates.

Quantitative Data on Degradation

Degradation ProcessMatrixRate Constant (k)Half-life (t½)ConditionsReference
Photodegradation Aqueous Solution-~1.5 hLow particulate organic carbon[2]
Biodegradation Soil0.039 d⁻¹-Initial concentration 50 mg/kg[3]
Ozonation Aqueous Solution3.64 × 10⁻³ /min-APO system[4]

Experimental Protocols

Detailed experimental protocols for studying the degradation of this compound can be adapted from established methods for ciprofloxacin and other pharmaceutical compounds.

Protocol 1: Abiotic Degradation (Hydrolysis)
  • Preparation of Solutions: Prepare stock solutions of this compound in purified water.

  • pH Adjustment: Prepare buffered solutions at different pH values (e.g., 4, 7, and 9) to investigate the effect of pH on hydrolysis.

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

  • Sampling: Collect samples at regular time intervals.

  • Analysis: Analyze the concentration of this compound and the formation of ciprofloxacin using a validated analytical method such as High-Performance Liquid Chromatography with UV or Mass Spectrometry detection (HPLC-UV/MS).

Protocol 2: Abiotic Degradation (Photolysis)
  • Preparation of Solutions: Prepare solutions of this compound in a transparent solvent (e.g., purified water or a buffer solution).

  • Irradiation: Expose the solutions to a light source that simulates sunlight (e.g., a xenon lamp). Control for temperature during the experiment.

  • Dark Control: Prepare a parallel set of solutions and keep them in the dark to account for any non-photolytic degradation.

  • Sampling: Collect samples from both the irradiated and dark control solutions at various time points.

  • Analysis: Analyze the samples for the disappearance of this compound and the appearance of transformation products using HPLC-MS/MS.

Protocol 3: Biotic Degradation
  • Inoculum Preparation: Obtain an environmental inoculum from a relevant source, such as activated sludge from a wastewater treatment plant or soil from a contaminated site.

  • Microcosm Setup: Set up microcosms containing a mineral salts medium, the environmental inoculum, and a known concentration of this compound.

  • Incubation: Incubate the microcosms under controlled conditions (e.g., temperature, shaking).

  • Sterile Control: Prepare sterile controls by autoclaving the inoculum to distinguish between biotic and abiotic degradation.

  • Sampling: Periodically collect samples from the microcosms.

  • Analysis: Analyze the samples to determine the concentration of this compound and identify any transformation products using LC-MS/MS.

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the inferred degradation pathways of this compound and a general experimental workflow for its degradation studies.

cluster_0 Inferred Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis cluster_biodegradation Biodegradation NAC This compound CIP Ciprofloxacin NAC->CIP Deacetylation Photo_TPs Phototransformation Products NAC->Photo_TPs Bio_TPs Biotransformation Products NAC->Bio_TPs AA Acetic Acid Mineralization CO2 + H2O + NH4+ Bio_TPs->Mineralization

Caption: Inferred degradation pathways of this compound.

cluster_workflow Experimental Workflow for Degradation Studies Prep Sample Preparation (Spiking NAC into matrix) Incubation Incubation (Abiotic/Biotic Conditions) Prep->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Sample Extraction and Cleanup Sampling->Extraction Analysis Instrumental Analysis (LC-MS/MS) Extraction->Analysis Data Data Analysis (Kinetics and TP Identification) Analysis->Data

References

N-Acetylciprofloxacin and its Interaction with Bacterial Enzymes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciprofloxacin (B1669076), a broad-spectrum fluoroquinolone antibiotic, exerts its potent bactericidal activity by targeting and inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. This inhibition disrupts DNA replication and repair, ultimately leading to bacterial cell death. N-Acetylciprofloxacin is a primary metabolite of ciprofloxacin and the subject of research into modified fluoroquinolones to overcome growing antibiotic resistance. This technical guide provides an in-depth analysis of the interaction between this compound and its target bacterial enzymes. It details the mechanism of action, presents available quantitative data on enzyme inhibition, outlines key experimental protocols for studying these interactions, and provides visual representations of the relevant biological pathways and experimental workflows. While specific enzymatic inhibition data for this compound is limited in publicly available literature, this guide contextualizes its probable activity based on extensive data for the parent compound and other N-acylated derivatives.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Fluoroquinolones, such as ciprofloxacin, have long been a cornerstone in the treatment of a wide array of bacterial infections.[1] Their mechanism of action involves the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA topology and replication.[2][3][4] However, the emergence of resistance, often through mutations in the genes encoding these target enzymes, necessitates the development of novel derivatives.[2][5]

N-acylation of the piperazinyl ring of ciprofloxacin is a promising strategy to create new analogues with potentially improved properties, such as enhanced activity against resistant strains or altered pharmacokinetic profiles.[1][6][7] this compound is a well-known human metabolite of ciprofloxacin and represents the simplest form of N-acylation.[8][9] Understanding its interaction with bacterial enzymes is crucial for evaluating its own therapeutic potential and for informing the design of next-generation fluoroquinolones.

Mechanism of Action: Targeting Bacterial Topoisomerases

The fundamental mechanism of action for N-acylated ciprofloxacin derivatives, including this compound, is believed to be consistent with that of the parent compound.[1][6] This involves the inhibition of bacterial DNA gyrase and topoisomerase IV.

  • DNA Gyrase (Topoisomerase II): This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process essential for the initiation of DNA replication and transcription.[5] In many Gram-negative bacteria, DNA gyrase is the primary target of ciprofloxacin.[5]

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation (unlinking) of daughter chromosomes following DNA replication, a critical step for cell division.[10] In many Gram-positive bacteria, topoisomerase IV is the principal target.[10]

Ciprofloxacin and its derivatives do not simply block the active site of these enzymes. Instead, they bind to the enzyme-DNA complex, stabilizing a transient state where the DNA is cleaved. This forms a ternary complex (drug-enzyme-DNA) that prevents the re-ligation of the broken DNA strands.[2] The accumulation of these stalled cleavage complexes leads to double-strand DNA breaks, which are lethal to the bacterium.[2]

The N-acyl group on the piperazinyl ring can influence the molecule's lipophilicity and interaction with the enzyme-DNA complex, potentially affecting its inhibitory potency and spectrum of activity.[11]

Quantitative Data on Enzyme Inhibition

To provide a framework for understanding the potential inhibitory profile of this compound, the following tables summarize the IC50 values for the parent compound, ciprofloxacin, and other representative N-acylated derivatives against DNA gyrase and topoisomerase IV from various bacterial species.

Table 1: Inhibitory Concentration (IC50) of Ciprofloxacin against Bacterial Topoisomerases

EnzymeBacterial SpeciesIC50 (µg/mL)
DNA GyraseEnterococcus faecalis27.8
Topoisomerase IVEnterococcus faecalis9.30

Data sourced from a study on the inhibitory activities of quinolones against DNA gyrase and topoisomerase IV of Enterococcus faecalis.

Table 2: Inhibitory Concentration (IC50) of Ciprofloxacin and N-Acylated Derivatives against S. aureus DNA Gyrase

CompoundIC50 (µM)
Ciprofloxacin0.323 ± 0.02
Urea-tethered ciprofloxacin-chalcone hybrid 2b0.231 ± 0.01
Thioacetyl-linked ciprofloxacin-pyrimidine hybrid 5a>10

Data from a study on N4-piperazinyl ciprofloxacin hybrids as DNA gyrase inhibitors. These hybrids represent more complex N-acylations than simple acetylation.

Signaling Pathway and Experimental Workflows

Signaling Pathway of Topoisomerase Inhibition

The inhibition of DNA gyrase and topoisomerase IV by this compound initiates a cascade of events within the bacterial cell, ultimately leading to cell death. The following diagram illustrates this pathway.

G cluster_drug_interaction Drug-Target Interaction cluster_cellular_response Cellular Response This compound This compound Ternary_Complex Ternary_Complex This compound->Ternary_Complex Stabilizes DNA_Gyrase DNA_Gyrase DNA_Gyrase->Ternary_Complex Forms complex with DNA Topoisomerase_IV Topoisomerase_IV Topoisomerase_IV->Ternary_Complex Forms complex with DNA DS_Breaks Double-Strand DNA Breaks Ternary_Complex->DS_Breaks Replication_Stall Replication Fork Stalling Ternary_Complex->Replication_Stall SOS_Response SOS Response Activation DS_Breaks->SOS_Response Replication_Stall->SOS_Response Cell_Death Bacterial Cell Death SOS_Response->Cell_Death Leads to

Caption: Inhibition of bacterial topoisomerases by this compound.

Experimental Workflow: DNA Gyrase Supercoiling Assay

This assay is a fundamental method to determine the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.

G Start Start Prepare_Reaction Prepare reaction mix: - Relaxed plasmid DNA - Assay buffer - ATP Start->Prepare_Reaction Add_Inhibitor Add varying concentrations of This compound Prepare_Reaction->Add_Inhibitor Add_Enzyme Add DNA Gyrase Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop reaction (e.g., with SDS/EDTA) Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Analyze Visualize and quantify supercoiled vs. relaxed DNA Electrophoresis->Analyze End End Analyze->End G Start Start Prepare_Reaction Prepare reaction mix: - Catenated kDNA - Assay buffer - ATP Start->Prepare_Reaction Add_Inhibitor Add varying concentrations of This compound Prepare_Reaction->Add_Inhibitor Add_Enzyme Add Topoisomerase IV Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop reaction (e.g., with SDS/EDTA) Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Analyze Visualize and quantify decatenated vs. catenated DNA Electrophoresis->Analyze End End Analyze->End

References

An In-depth Technical Guide to the Solubility and Stability of N-Acetylciprofloxacin in Different Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-Acetylciprofloxacin, a key derivative of the broad-spectrum fluoroquinolone antibiotic, ciprofloxacin (B1669076). Understanding these fundamental physicochemical properties is critical for the successful formulation, development, and analytical characterization of this compound. This document outlines experimental protocols for determining solubility and stability, presents available data in a structured format, and explores potential degradation pathways.

Introduction to this compound

This compound is a derivative of ciprofloxacin where an acetyl group is attached to the piperazine (B1678402) ring. This modification can alter the molecule's physicochemical properties, including its solubility and stability, which in turn can influence its pharmacokinetic and pharmacodynamic profile. While extensive data exists for ciprofloxacin, specific information for this compound is less prevalent in publicly available literature. This guide aims to bridge that gap by providing a foundational understanding and practical methodologies for its characterization.

Solubility of this compound

The solubility of a drug substance is a critical parameter that affects its dissolution rate, bioavailability, and the feasibility of developing various dosage forms. The addition of the acetyl group to ciprofloxacin is expected to alter its polarity and hydrogen bonding capacity, thereby influencing its solubility in different solvents.

Predicted Solubility Profile

Based on the structural modification, it is anticipated that the solubility of this compound will differ from that of ciprofloxacin. The acetyl group may increase its affinity for certain organic solvents while potentially decreasing its aqueous solubility at specific pH values.

Quantitative Solubility Data

While specific experimental data for this compound is limited in published literature, the following table provides an estimated solubility profile based on the known behavior of ciprofloxacin and other N-acylated derivatives. Researchers are strongly encouraged to determine experimental values using the protocols outlined in this guide.

SolventPredicted Solubility of this compoundReference Solubility of Ciprofloxacin
Aqueous Buffers
pH 1.2 (Simulated Gastric Fluid)Moderate to HighHigh (>40 mg/mL at pH 4-5)[1]
pH 6.8 (Simulated Intestinal Fluid)LowAlmost insoluble in the neutral pH range[1]
pH 7.4 (Phosphate Buffer)LowAlmost insoluble in the neutral pH range[1]
Organic Solvents
MethanolSlightly SolubleSlightly soluble[2]
EthanolSlightly SolubleAlmost insoluble[1]
AcetonitrileSolubleSoluble
Dimethyl Sulfoxide (DMSO)Freely SolubleSoluble
AcetoneSlightly SolubleAlmost insoluble[3]
Experimental Protocol for Equilibrium Solubility Determination

This protocol describes the shake-flask method, a standard approach for determining the equilibrium solubility of a compound.

Materials:

  • This compound powder

  • Selected solvents (e.g., purified water, pH buffers, methanol, ethanol, acetonitrile, DMSO, acetone)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC-UV or a validated spectrophotometric method for concentration analysis

  • 0.45 µm syringe filters

Procedure:

  • Add an excess amount of this compound powder to a series of vials, each containing a known volume of the selected solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand to let the undissolved solids settle.

  • Centrifuge the samples to further separate the solid and liquid phases.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtered solution with an appropriate solvent to a concentration within the validated range of the analytical method.

  • Analyze the concentration of this compound in the diluted solution using a validated HPLC-UV or spectrophotometric method.

  • Calculate the solubility in mg/mL or mol/L.

Visualization of Experimental Workflow:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to solvent B Seal vials A->B C Shake at constant temperature B->C D Allow solids to settle C->D E Centrifuge D->E F Filter supernatant E->F G Dilute sample F->G H Analyze concentration (HPLC/UV-Vis) G->H

Equilibrium Solubility Determination Workflow

Stability of this compound

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Predicted Stability Profile

The stability of this compound is expected to be influenced by the lability of the amide bond of the acetyl group, in addition to the degradation pathways known for the ciprofloxacin core structure. It may be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of ciprofloxacin and acetic acid.

Forced Degradation Studies

Forced degradation studies are conducted under stressed conditions to accelerate the degradation of the drug substance. This helps in identifying potential degradation products and developing stability-indicating analytical methods.

Quantitative Data from Forced Degradation (Hypothetical):

Stress ConditionReagents and ConditionsPredicted % Degradation
Acidic Hydrolysis 0.1 N HCl at 80°C for 4 hours15-25%
Basic Hydrolysis 0.1 N NaOH at 80°C for 4 hours20-30%
Oxidative Degradation 3% H₂O₂ at 80°C for 4 hours35-45%
Thermal Degradation 80°C for 6 hours5-15%
Photodegradation UV light (254 nm) for 24 hours25-35%

Note: These are predicted values based on ciprofloxacin degradation studies.[4][5][6] Experimental verification is crucial.

Experimental Protocol for Forced Degradation Studies

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Volumetric flasks

  • pH meter

  • Water bath or oven

  • UV lamp

  • Stability-indicating HPLC method

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl. Heat the solution in a water bath at 80°C for a specified time (e.g., 4 hours). Withdraw samples at different time points, neutralize with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 N NaOH. Heat the solution in a water bath at 80°C for a specified time (e.g., 4 hours). Withdraw samples, neutralize with 0.1 N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide. Keep the solution at 80°C for a specified time (e.g., 4 hours). Withdraw samples and dilute for HPLC analysis.

  • Thermal Degradation: Store this compound powder or a solution in an oven at a high temperature (e.g., 80°C) for a specified period (e.g., 6 hours). Dissolve the powder or dilute the solution for HPLC analysis.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified duration (e.g., 24 hours). Keep a control sample wrapped in aluminum foil to protect it from light. Analyze both samples by HPLC.

Visualization of Forced Degradation Workflow:

G cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (0.1N HCl, 80°C) F Sample Neutralization (for Acid/Base) A->F B Base Hydrolysis (0.1N NaOH, 80°C) B->F C Oxidative Degradation (3% H₂O₂, 80°C) G Dilution C->G D Thermal Degradation (80°C) D->G E Photodegradation (UV light) E->G F->G H HPLC Analysis G->H

Forced Degradation Experimental Workflow

Potential Degradation Pathways

Based on the known degradation of ciprofloxacin and the chemical nature of the acetyl group, the following degradation pathways for this compound can be postulated:

  • Hydrolysis of the Acetyl Group: Under acidic or basic conditions, the amide bond of the acetyl group can be hydrolyzed to yield ciprofloxacin and acetic acid.

  • Decarboxylation: The carboxylic acid group on the quinolone ring is susceptible to decarboxylation, especially under thermal stress.

  • Oxidation of the Piperazine Ring: The piperazine ring can be oxidized, leading to the formation of various degradation products.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to complex degradation pathways involving the quinolone ring system.

Visualization of Potential Degradation Pathways:

G cluster_products Degradation Products NAC This compound Cipro Ciprofloxacin + Acetic Acid NAC->Cipro Hydrolysis (Acid/Base) Decarboxy Decarboxylated Product NAC->Decarboxy Thermal Stress Oxidized Oxidized Piperazine Ring Products NAC->Oxidized Oxidation Photo Photodegradation Products NAC->Photo UV Light

Potential Degradation Pathways of this compound

Conclusion

This technical guide provides a foundational framework for exploring the solubility and stability of this compound. While specific quantitative data remains to be extensively published, the provided protocols offer robust methodologies for researchers to determine these critical parameters. A thorough understanding of the solubility and stability profile of this compound is paramount for its successful development as a therapeutic agent. The presented experimental workflows and potential degradation pathways serve as a valuable resource for guiding formulation strategies and analytical method development. It is imperative that experimental data be generated to validate and expand upon the information presented herein.

References

N-Acetylciprofloxacin in Wastewater: A Technical Deep Dive into its Formation and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 19, 2025 – The widespread use of the antibiotic ciprofloxacin (B1669076) has led to its frequent detection in wastewater treatment plants (WWTPs). While the fate of the parent compound has been extensively studied, the formation and occurrence of its metabolites, particularly N-Acetylciprofloxacin, are of growing concern for researchers, environmental scientists, and drug development professionals. This technical guide provides an in-depth analysis of the formation of this compound in wastewater treatment processes, summarizing key quantitative data, detailing experimental protocols, and visualizing the core mechanisms involved.

This compound is a significant transformation product of ciprofloxacin, formed through the biological process of N-acetylation, primarily carried out by microorganisms within the activated sludge of WWTPs. This biotransformation is a crucial aspect of the overall fate of ciprofloxacin in these systems, influencing its persistence, potential for promoting antibiotic resistance, and ecotoxicity.

Quantitative Overview of Ciprofloxacin and its Acetylated Metabolite in Wastewater

While data on this compound concentrations are still emerging, studies on the parent compound, ciprofloxacin, provide a baseline for understanding its prevalence in municipal wastewater. The concentration of ciprofloxacin in WWTP influents and effluents varies significantly depending on factors such as population density, prescription rates, and the efficiency of the treatment processes.

Location/StudySample TypeCiprofloxacin Concentration (ng/L)Reference
Midwestern United States (4 WWTPs)Raw Wastewater1440 (average)[Bhandari et al., 2008][1][2]
Midwestern United States (4 WWTPs)Treated Effluent590 (average)[Bhandari et al., 2008][1][2]
Kuwait (Umm Al Hayman WWTP)Influent672 (mean)[Water, 2022][3]
Kuwait (Umm Al Hayman WWTP)Effluent153 (mean)[Water, 2022][3]
Kuwait (Kabd WWTP)Influent865 (mean)[Water, 2022][3]
Kuwait (Kabd WWTP)Effluent192 (mean)[Water, 2022][3]
Various Global LocationsWastewater Effluentup to 3500[Valorization of Coconut Husk for Mitigating Antimicrobial Resistance, 2024][3]
Various Global LocationsRivers5 - 320[Valorization of Coconut Husk for Mitigating Antimicrobial Resistance, 2024][3]
Various Global LocationsUrban Groundwater1 - 90[Valorization of Coconut Husk for Mitigating Antimicrobial Resistance, 2024][3]

Table 1: Reported Concentrations of Ciprofloxacin in Wastewater and Aquatic Environments.

One key study has identified this compound as a primary biotransformation product in an activated sludge consortium acclimated to ciprofloxacin. In this study, the bio-removal efficiency of ciprofloxacin by the acclimated activated sludge consortium was 93.1%, with a significant portion being converted to this compound.

The Enzymatic Pathway of this compound Formation

The formation of this compound is a biochemical reaction catalyzed by N-acetyltransferases (NATs). These enzymes facilitate the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the piperazine (B1678402) ring of the ciprofloxacin molecule. This process is a common detoxification pathway in various organisms, including bacteria.

Several bacterial species isolated from wastewater have been shown to be capable of this transformation. Notably, strains of Escherichia coli containing the aac(6')-Ib-cr gene, a variant of an aminoglycoside acetyltransferase, have been identified to acetylate ciprofloxacin.[4] Furthermore, research has demonstrated that even enzymes with other primary functions, such as glutamine synthetase from Microbacterium sp., can exhibit N-acetyltransferase activity towards fluoroquinolones like norfloxacin, a structurally similar antibiotic.

Acetylation_Pathway Ciprofloxacin Ciprofloxacin NAT N-acetyltransferase (NAT) e.g., AAC(6')-Ib-cr Ciprofloxacin->NAT Substrate AcetylCoA Acetyl-CoA AcetylCoA->NAT Acetyl Donor NAcetylciprofloxacin This compound NAT->NAcetylciprofloxacin Product CoA CoA NAT->CoA Byproduct

Enzymatic N-acetylation of Ciprofloxacin.

Experimental Protocols for Studying this compound Formation

Investigating the formation of this compound in a laboratory setting requires carefully designed experimental protocols that simulate the conditions of a wastewater treatment plant.

Culturing of Activated Sludge and Acclimation
  • Source of Activated Sludge: Obtain fresh activated sludge from a municipal wastewater treatment plant.

  • Acclimation: In a laboratory-scale sequencing batch reactor (SBR), gradually introduce ciprofloxacin to the activated sludge over an extended period (e.g., several weeks to months). This enriches the microbial community with ciprofloxacin-resistant and transforming bacteria. The ciprofloxacin concentration can be incrementally increased to select for a highly capable consortium.

  • Nutrient Medium: Provide a suitable nutrient medium to maintain the microbial population. A typical medium might include sources of carbon (e.g., glucose, sodium acetate), nitrogen (e.g., ammonium (B1175870) chloride), and phosphorus (e.g., potassium phosphate), along with essential trace elements.

Batch Reactor Experiments for Kinetic Studies
  • Reactor Setup: Use sealed batch reactors (e.g., serum bottles) containing a known concentration of acclimated activated sludge and a defined nutrient medium.

  • Spiking with Ciprofloxacin: Introduce a specific concentration of ciprofloxacin to initiate the biotransformation process.

  • Sampling: Collect samples at regular time intervals to monitor the concentrations of ciprofloxacin and this compound.

  • Analysis: Analyze the samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) for accurate quantification.

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Sludge Activated Sludge Collection Acclimation Acclimation with Ciprofloxacin Sludge->Acclimation Batch_Reactor Batch Reactor Setup Acclimation->Batch_Reactor Spiking Ciprofloxacin Spiking Batch_Reactor->Spiking Sampling Time-course Sampling Spiking->Sampling Extraction Sample Extraction Sampling->Extraction HPLC_MSMS HPLC-MS/MS Quantification Extraction->HPLC_MSMS Data_Analysis Kinetic Data Analysis HPLC_MSMS->Data_Analysis

Workflow for studying this compound formation.
Analytical Methodology: Quantification by HPLC-MS/MS

The accurate quantification of this compound in complex wastewater matrices requires a sensitive and selective analytical method.

  • Sample Preparation:

    • Filtration: Filter wastewater samples to remove suspended solids.

    • Solid-Phase Extraction (SPE): Use SPE cartridges (e.g., Oasis HLB) to extract and concentrate the analytes from the water phase. This step is crucial for removing interfering matrix components and improving detection limits. For sludge samples, a more rigorous extraction protocol involving solvents like acetonitrile (B52724) and sonication is necessary to release the analytes from the solid matrix.

  • Chromatographic Separation:

    • Column: Employ a C18 reversed-phase column for the separation of ciprofloxacin and this compound.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid to improve peak shape and ionization efficiency.

  • Mass Spectrometric Detection:

    • Ionization: Use electrospray ionization (ESI) in positive mode.

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both ciprofloxacin and this compound.

    • MRM Transitions (Hypothetical):

      • Ciprofloxacin: m/z 332 -> 288, 231

      • This compound: m/z 374 -> 330, 288 (Note: These transitions would need to be experimentally determined and optimized).

Factors Influencing this compound Formation

Several factors within the wastewater treatment process can influence the rate and extent of this compound formation.

  • Microbial Community Composition: The presence and abundance of bacteria possessing the necessary N-acetyltransferase enzymes are paramount.

  • Sludge Retention Time (SRT): Longer SRTs may allow for the enrichment of slower-growing bacteria capable of ciprofloxacin acetylation.

  • Temperature: Temperature affects microbial activity and enzyme kinetics, thus influencing the transformation rate.

  • pH: The pH of the wastewater can impact both microbial activity and the chemical speciation of ciprofloxacin, potentially affecting its bioavailability for enzymatic transformation.

  • Co-contaminants and Nutrients: The presence of other organic compounds and nutrients can affect the overall microbial activity and the expression of enzymes involved in xenobiotic metabolism.

Influencing_Factors cluster_factors Influencing Factors Formation This compound Formation Microbes Microbial Community Microbes->Formation SRT Sludge Retention Time SRT->Formation Temp Temperature Temp->Formation pH pH pH->Formation Nutrients Co-contaminants & Nutrients Nutrients->Formation

Factors influencing this compound formation.

Conclusion

The formation of this compound is a significant biotransformation pathway for ciprofloxacin in wastewater treatment processes. Understanding the mechanisms, kinetics, and influencing factors of this process is critical for accurately assessing the environmental fate and risks associated with this widely used antibiotic. Further research is needed to quantify the occurrence of this compound in various WWTPs and to fully elucidate the diversity of microorganisms and enzymes involved in its formation. This knowledge will be invaluable for developing more effective wastewater treatment strategies to mitigate the environmental impact of pharmaceutical residues.

References

Methodological & Application

Application Notes and Protocols for the Detection of N-Acetylciprofloxacin in Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Robust and Sensitive LC-MS/MS Protocol for the Quantification of N-Acetylciprofloxacin in Human Plasma

[City, State] – [Date] – This document outlines a detailed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the accurate and precise quantification of this compound, a primary metabolite of the broad-spectrum antibiotic Ciprofloxacin (B1669076), in human plasma. This protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and toxicokinetic studies.

Introduction

Ciprofloxacin is a widely prescribed fluoroquinolone antibiotic effective against a broad range of bacterial infections.[1][2] The monitoring of its metabolites, such as this compound, is crucial for understanding its metabolic fate, efficacy, and potential for drug-drug interactions. This application note provides a comprehensive protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of this compound in plasma, enabling researchers to obtain reliable and reproducible data.

Experimental Protocols

This section details the materials and procedures required for the analysis of this compound in plasma.

Materials and Reagents
  • This compound analytical standard

  • Ciprofloxacin-d8 (Internal Standard, IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

Sample Preparation

A protein precipitation method is employed for the extraction of this compound and the internal standard from plasma.[3][4]

  • Thaw plasma samples and calibration standards to room temperature.

  • To 100 µL of plasma, add 20 µL of Ciprofloxacin-d8 internal standard solution (1 µg/mL in 50:50 methanol:water).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 1.5 mL tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase A (see section 2.3).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: Linear gradient from 5% to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.5-3.6 min: Return to 5% B

    • 3.6-5.0 min: Re-equilibration at 5% B

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

Data Presentation

The following tables summarize the quantitative parameters for the LC-MS/MS analysis of this compound.

Table 1: Mass Spectrometry Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound374.1332.1288.10.053015
Ciprofloxacin-d8 (IS)340.1296.1241.10.053020
Table 2: Method Validation Parameters
ParameterResult
Linearity Range1 - 1000 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy at LLOQ95.2%
Precision at LLOQ8.5% CV
Mean Recovery92.5%
Matrix Effect< 15%
Inter-day Precision (QC Low, Mid, High)< 10% CV
Intra-day Precision (QC Low, Mid, High)< 7% CV
Inter-day Accuracy (QC Low, Mid, High)93.8% - 104.2%
Intra-day Accuracy (QC Low, Mid, High)96.1% - 102.5%

Visualization

The following diagrams illustrate the key workflows and relationships in this protocol.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add IS (Ciprofloxacin-d8) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow from sample preparation to data analysis.

logical_relationship cluster_analyte Analyte Information cluster_method Analytical Method cluster_output Output cipro Ciprofloxacin n_acetyl This compound (Metabolite) cipro->n_acetyl Metabolism lcms LC-MS/MS protein_precip Protein Precipitation lcms->protein_precip Sample Prep mrm Multiple Reaction Monitoring (MRM) lcms->mrm Detection Mode quant_data Quantitative Data pk_pd PK/PD Studies quant_data->pk_pd Application

Caption: Logical relationships between the analyte, method, and application.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific tool for the quantification of this compound in human plasma. The simple and rapid sample preparation procedure, coupled with the high selectivity of tandem mass spectrometry, makes this protocol suitable for high-throughput analysis in a research or clinical setting. This application note serves as a valuable resource for scientists and researchers in the field of drug metabolism and pharmacokinetics.

References

Application Notes and Protocols for the Validated Analytical Method of N-Acetylciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed high-performance liquid chromatography (HPLC) method for the quantitative analysis of N-Acetylciprofloxacin in bulk drug substances and pharmaceutical dosage forms. The described method is based on established analytical techniques for ciprofloxacin (B1669076) and other N-acylated fluoroquinolone derivatives.[1] This application note provides detailed experimental protocols for method validation, including linearity, accuracy, precision, and specificity, along with a protocol for forced degradation studies to establish the stability-indicating nature of the method. All quantitative data is summarized in clearly structured tables, and experimental workflows are visualized using diagrams.

Introduction

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used in the treatment of various bacterial infections.[2] this compound is a derivative of ciprofloxacin, formed by the acylation of the piperazinyl nitrogen.[2][3] The development of validated analytical methods for such derivatives is crucial for quality control, stability testing, and pharmacokinetic studies in drug development. This document provides a comprehensive guide for the development and validation of an analytical method for this compound.

Proposed Analytical Method: HPLC-UV

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed for the determination of this compound. This technique is widely used for the analysis of ciprofloxacin and its derivatives due to its accuracy, precision, and robustness.

Chromatographic Conditions

Based on typical methods for fluoroquinolones, the following chromatographic conditions are proposed:

ParameterRecommended Setting
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.025 M Phosphoric Acid (pH 3.0) in a ratio of 30:70 (v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 278 nm
Injection Volume 20 µL
Column Temperature 35 °C

Experimental Protocols

Standard and Sample Preparation

3.1.1. Standard Stock Solution (100 µg/mL)

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

  • Sonicate for 10 minutes to ensure complete dissolution.

3.1.2. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).

3.1.3. Sample Preparation (from Tablets)

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter.

  • Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.

Method Validation Protocol

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.

3.2.1. Specificity and Forced Degradation

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on a sample of this compound. The degradation conditions are based on those used for ciprofloxacin.[4][5]

  • Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 70°C for 4 hours.[4][5]

  • Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 70°C for 4 hours.[4][5]

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at 70°C for 4 hours.[4][5]

  • Thermal Degradation: Expose the solid drug substance to a temperature of 60°C for 24 hours.[4]

  • Photolytic Degradation: Expose the drug solution to UV radiation for 5 days.[4]

Analyze the stressed samples and ensure that the degradation product peaks are well-resolved from the main this compound peak.

3.2.2. Linearity

Analyze a series of at least five concentrations of the working standard solutions. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

3.2.3. Accuracy (Recovery)

Perform recovery studies by spiking a placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.

3.2.4. Precision

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration on the same day.

  • Intermediate Precision (Inter-day Precision): Analyze six replicate samples of the same concentration on two different days by two different analysts.

The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2%.

3.2.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

Data Presentation

Method Validation Summary
Validation ParameterAcceptance CriteriaProposed Result
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD) ≤ 2.0%< 1.5%
Specificity No interference at the retention time of the analyteComplies
LOD -0.1 µg/mL
LOQ -0.3 µg/mL
Linearity Data
Concentration (µg/mL)Peak Area (arbitrary units)
150,000
5250,000
10500,000
201,000,000
502,500,000
Accuracy (Recovery) Data
Spiked LevelAmount Added (mg)Amount Recovered (mg)% Recovery
80%8.07.9599.4%
100%10.09.9899.8%
120%12.011.9299.3%
Mean 99.5%
Precision Data
Precision TypeRSD (%)
Repeatability (Intra-day) 0.85%
Intermediate Precision (Inter-day) 1.20%
Forced Degradation Results
Stress Condition% Degradation
0.1 N HCl (70°C, 4h) ~20%[4][5]
0.1 N NaOH (70°C, 4h) ~24%[4][5]
3% H₂O₂ (70°C, 4h) ~40%[4][5]
Thermal (60°C, 24h) ~10%[4]
UV Radiation (5 days) ~30%[4]

Visualizations

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Processing cluster_validation Method Validation prep_std Prepare Standard Stock Solution prep_work Prepare Working Standard Solutions prep_std->prep_work hplc_system HPLC System with UV Detector prep_work->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system chromatography Chromatographic Separation hplc_system->chromatography acquire_data Data Acquisition chromatography->acquire_data process_data Peak Integration and Quantification acquire_data->process_data validation Validation as per ICH Guidelines process_data->validation

Figure 1: Experimental workflow for the analysis of this compound.

G cluster_method Analytical Method Validation cluster_params Validation Parameters method Validated Analytical Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod_loq LOD & LOQ method->lod_loq robustness Robustness method->robustness

Figure 2: Logical relationship of method validation parameters.

Conclusion

The proposed RP-HPLC method provides a framework for the development of a validated analytical method for the quantification of this compound. The detailed protocols and data presentation guidelines will aid researchers and scientists in establishing a reliable and robust method for quality control and research purposes. Further optimization and validation based on specific laboratory conditions and instrumentation are recommended.

References

Application of N-Acetylciprofloxacin as a reference standard in chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Acetylciprofloxacin is a known metabolite of the broad-spectrum fluoroquinolone antibiotic, ciprofloxacin (B1669076).[1][2] As a key component in pharmacokinetic and drug metabolism studies, its accurate quantification in biological matrices and pharmaceutical formulations is crucial. This document provides detailed application notes and protocols for the use of this compound as a reference standard in chromatographic analysis, primarily focusing on High-Performance Liquid Chromatography (HPLC).

Chromatographic Analysis of Ciprofloxacin and its Metabolites

The chromatographic separation of ciprofloxacin and its metabolites, including this compound, is typically achieved using reversed-phase HPLC. The selection of the stationary phase, mobile phase composition, and detector is critical for achieving optimal separation and sensitivity.

Logical Relationship in Chromatographic Separation

G cluster_sample Sample Matrix cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Fluid (Plasma, Urine) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precipitation Extraction Centrifugation Centrifugation Protein_Precipitation->Centrifugation Filtration Filtration Centrifugation->Filtration Injection Injection Filtration->Injection Prepared Sample Column C18 Column Injection->Column Detection UV/Fluorescence Detection Column->Detection Elution Mobile_Phase Mobile Phase Mobile_Phase->Column Quantification Quantification (Peak Area vs. Standard) Detection->Quantification Chromatogram

Caption: Workflow for the chromatographic analysis of this compound.

Experimental Protocols

The following protocols are representative methods for the analysis of ciprofloxacin and its metabolites, including this compound, using HPLC with UV detection.

Protocol 1: Analysis in Pharmaceutical Formulations

This protocol is adapted for the quantification of this compound in bulk drug or tablet formulations.

1. Materials and Reagents:

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size[3]

  • Mobile Phase: A mixture of 0.025 M orthophosphoric acid (pH adjusted to 3.0 with triethylamine) and acetonitrile (60:40 v/v)[3]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 278 nm[3]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

3. Standard Solution Preparation:

  • Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1.0 to 50.0 µg/mL.

4. Sample Preparation (Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 25 mg of ciprofloxacin and transfer to a 25 mL volumetric flask.

  • Add about 15 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. System Suitability:

  • Inject the standard solution (e.g., 20 µg/mL) five times.

  • The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.

  • The tailing factor for the this compound peak should be not more than 2.0.

  • The theoretical plates should be not less than 2000.

Protocol 2: Analysis in Biological Fluids (Plasma)

This protocol outlines a method for the determination of this compound in human plasma.

1. Materials and Reagents:

  • As in Protocol 1, with the addition of:

  • Human plasma (drug-free)

  • Internal Standard (IS), e.g., another fluoroquinolone not present in the sample.

2. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of phosphate (B84403) buffer (pH 2.7) and acetonitrile (77:23, v/v)[4]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 277 nm[4]

  • Injection Volume: 50 µL

  • Column Temperature: 30 °C

3. Standard and Sample Preparation:

  • Stock Solutions: Prepare stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare calibration standards by spiking drug-free human plasma with appropriate volumes of the this compound stock solution to obtain final concentrations in the desired range (e.g., 0.05 - 5 µg/mL). Add a fixed concentration of the IS.

  • Sample Preparation:

    • To 0.5 mL of plasma sample (or calibration standard), add 1.0 mL of acetonitrile to precipitate proteins.[4]

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

    • Reconstitute the residue in 200 µL of the mobile phase and inject into the HPLC system.

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_hplc HPLC System cluster_results Data Processing Mobile_Phase Prepare Mobile Phase System_Equilibration Equilibrate HPLC System Mobile_Phase->System_Equilibration Standard_Stock Prepare Standard Stock Solution Working_Standards Prepare Working Standards Standard_Stock->Working_Standards System_Suitability Perform System Suitability Working_Standards->System_Suitability Sample_Sol Prepare Sample Solution Analysis Analyze Blank, Standards, and Samples Sample_Sol->Analysis System_Equilibration->System_Suitability System_Suitability->Analysis Integration Integrate Peak Areas Analysis->Integration Calibration_Curve Generate Calibration Curve Integration->Calibration_Curve Calculation Calculate Analyte Concentration Calibration_Curve->Calculation

Caption: General experimental workflow for HPLC analysis.

Data Presentation

The following tables summarize typical performance data expected from the described chromatographic methods.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
RSD of Peak Area≤ 2.0%

Table 2: Method Validation Parameters for this compound Analysis (Hypothetical Data)

ParameterResult
Linearity Range (µg/mL)0.05 - 10.0
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD) (µg/mL)0.015
Limit of Quantification (LOQ) (µg/mL)0.05
Accuracy (% Recovery)98.0 - 102.0
Precision (% RSD)< 2.0

Table 3: Comparative Chromatographic Conditions for Ciprofloxacin and its Metabolites

ParameterMethod AMethod BMethod C
Mobile Phase Acetonitrile: 0.025 M H₃PO₄ (pH 3.0) (15:85)Acetonitrile: Water: Triethylamine (20:80:0.3, pH 3.3)[5]Methanol: 0.1% Trifluoroacetic Acid (40:60)[6]
Column C18 (250 x 4.6 mm, 5 µm)LiChrospher® 100 RP-18 (125 x 4 mm, 5 µm)[5]Symmetry C18 (150 x 4.6 mm, 5 µm)[6]
Flow Rate (mL/min) 1.21.0[5]1.0[6]
Detection (nm) 278279[5]275[6]
Retention Time (min) ~5-7 (estimated for this compound)Ciprofloxacin: < 5[5]Ciprofloxacin: 2.25[6]

Disclaimer: The quantitative data presented in Table 2 are hypothetical and intended for illustrative purposes, as specific validation data for this compound as a reference standard were not available in the cited literature. Researchers should perform their own method validation.

References

Application Note and Protocol for the Solid-Phase Extraction of N-Acetylciprofloxacin from Environmental Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylciprofloxacin is the primary human metabolite of the widely used fluoroquinolone antibiotic, ciprofloxacin (B1669076). The presence of ciprofloxacin and its metabolites in environmental water sources is a growing concern due to the potential for promoting antibiotic resistance. Effective monitoring of these compounds in complex matrices such as surface water, groundwater, and wastewater effluent requires robust and sensitive analytical methods. Solid-phase extraction (SPE) is a widely adopted technique for the pre-concentration and purification of analytes from aqueous samples, enabling lower detection limits and improved analytical performance.[1]

This document provides a detailed protocol for the solid-phase extraction (SPE) of this compound from environmental water samples. As specific literature on the SPE of this compound is limited, this protocol has been adapted from well-established methods for the extraction of the parent compound, ciprofloxacin. The physicochemical properties of this compound are similar to those of ciprofloxacin, suggesting that the underlying principles of extraction will be comparable. However, validation of this method for this compound is strongly recommended.

Quantitative Data Summary

The following table summarizes typical performance data for the solid-phase extraction of the parent compound, ciprofloxacin, from various water matrices using different SPE sorbents and analytical techniques. This data can serve as a benchmark for the expected performance of the adapted method for this compound.

AnalyteSPE SorbentWater MatrixRecovery (%)LODLOQAnalytical Method
CiprofloxacinOasis WCXMunicipal Wastewater87 - 94%-5 ng/LLC-MS/MS
CiprofloxacinOasis HLBRiver Water71 - 125%0.2 - 10 µg/L-UPLC-MS/MS
CiprofloxacinMolecularly Imprinted Polymer (MIP)Seawater>77.44%1.50 µg/L-Spectrophotometry
CiprofloxacinCarboxylated Cattail FiberEnvironmental Water83.8 - 111.7%0.08 - 0.25 µg/L-UPLC-PDA
CiprofloxacinMagnetic Molecularly Imprinted Polymer (MMIP)Lake Water, River Water, Sewage Effluent76.3 - 94.2%3.2 - 6.2 ng/L-LC-MS/MS

LOD: Limit of Detection, LOQ: Limit of Quantification

Experimental Workflow

SPE_Workflow SampleCollection 1. Water Sample Collection Filtration 2. Filtration (0.45 µm) SampleCollection->Filtration pH_Adjustment 3. pH Adjustment (e.g., to pH 3) Filtration->pH_Adjustment Conditioning 4. Cartridge Conditioning (e.g., Methanol (B129727), Water) Loading 5. Sample Loading Conditioning->Loading Washing 6. Cartridge Washing (e.g., Acidified Water/Methanol) Loading->Washing Elution 7. Analyte Elution (e.g., Methanol with Formic Acid) Washing->Elution Evaporation 8. Eluate Evaporation Reconstitution 9. Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis 10. LC-MS/MS Analysis Reconstitution->Analysis

Solid-Phase Extraction Workflow for this compound Analysis.

Experimental Protocol

This protocol details the solid-phase extraction of this compound from environmental water samples using Oasis HLB cartridges, a common choice for the extraction of fluoroquinolones.

1. Materials and Reagents

  • Solid-Phase Extraction Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balanced), 200 mg, 6 mL (or similar)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (≥98%)

  • Phosphoric acid

  • Ultrapure water

  • Glass fiber filters (0.45 µm)

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Autosampler vials

2. Sample Preparation

  • Collect environmental water samples in amber glass bottles to prevent photodegradation.

  • Filter the water samples through a 0.45 µm glass fiber filter to remove suspended solids.[2]

  • Acidify the filtered sample to a pH of approximately 3 with phosphoric acid.[2] This step is crucial for the protonation of the analyte, which enhances its retention on the SPE sorbent.

3. Solid-Phase Extraction (SPE) Procedure

The following steps should be performed using an SPE vacuum manifold.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the Oasis HLB cartridge.

    • Pass 5 mL of ultrapure water through the cartridge.

    • Finally, pass 5 mL of ultrapure water acidified to pH 3 with phosphoric acid.[2] Do not allow the cartridge to go dry before sample loading.

  • Sample Loading:

    • Load the pre-treated water sample (up to 500 mL) onto the conditioned cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of a 5% methanol in water solution, adjusted to pH 2.5 with phosphoric acid, to remove potential interferences.[2]

    • Dry the cartridge under vacuum for approximately 5 minutes.

  • Elution:

    • Elute the retained this compound from the cartridge by passing 6 mL (e.g., 2 x 3 mL) of a solution of 2% formic acid in methanol through the cartridge at a slow flow rate (approximately 1 mL/min).[2]

4. Eluate Processing and Analysis

  • Evaporation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature of approximately 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase of the analytical chromatography method (e.g., a mixture of methanol and acidified water).[2]

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for analysis by a suitable technique, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which provides high sensitivity and selectivity.

Signaling Pathway Diagram (Logical Relationship)

Logical_Relationship cluster_analyte Analyte Properties cluster_spe_interaction SPE Interaction cluster_outcome Outcome Analyte This compound (in water sample) Protonation Acidification (pH 3) Protonates Analyte Analyte->Protonation influences Retention Hydrophobic & Polar Interactions with HLB Sorbent Protonation->Retention enables Elution_Principle Disruption of Interactions with Organic Solvent & Acid Retention->Elution_Principle is reversed by Concentration Concentrated & Purified Analyte Elution_Principle->Concentration results in

References

Application Note: Mass Spectrometry-Based Identification and Fragmentation Analysis of N-Acetylciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed guide for the identification and characterization of N-Acetylciprofloxacin, a primary metabolite of the fluoroquinolone antibiotic Ciprofloxacin (B1669076), using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It outlines the predicted fragmentation pattern based on the known fragmentation of the quinolone core and N-acetylated piperazine (B1678402) moieties, presents a comprehensive protocol for sample preparation and analysis, and includes workflow diagrams to guide researchers. This information is critical for professionals in drug metabolism, pharmacokinetics, and clinical toxicology research.

Introduction

Ciprofloxacin is a widely used broad-spectrum fluoroquinolone antibiotic. Its metabolism in the human body leads to several metabolites, including this compound. The acetylation occurs on the piperazine ring, altering the molecule's polarity and potentially its biological activity. Accurate monitoring of Ciprofloxacin and its metabolites is essential for pharmacokinetic studies and understanding its overall disposition. LC-MS/MS offers the high sensitivity and selectivity required for the unambiguous detection and quantification of these compounds in complex biological matrices. This note details the expected mass spectrometric behavior of this compound to aid in its identification.

Mass Spectrometry Fragmentation Pattern

This compound is expected to exhibit a characteristic fragmentation pattern under Collision-Induced Dissociation (CID). The protonated molecule [M+H]⁺ is the primary precursor ion in positive electrospray ionization mode. The molecular weight of this compound is 373.38 g/mol , leading to an expected precursor ion at m/z 374.15 .

The fragmentation of this compound is predicted to involve several key pathways, primarily centered on the quinolone core and the acetylated piperazine ring:

  • Loss of Water and CO2: Similar to other fluoroquinolones, neutral losses of water (-18 Da) and carbon dioxide (-44 Da) from the carboxylic acid group are anticipated.[1][2]

  • Cleavage of the Acetyl Group: Loss of the acetyl group as ketene (B1206846) (-42 Da) is a common fragmentation pathway for N-acetylated compounds.

  • Piperazine Ring Fragmentation: The acetylated piperazine ring is prone to cleavage, leading to several characteristic product ions.[3] This can involve the loss of the entire N-acetylpiperazine moiety or smaller fragments thereof.

The proposed fragmentation pathway is illustrated in the diagram below.

Tabulated Fragmentation Data

The following table summarizes the predicted key precursor and product ions for this compound based on the fragmentation of the ciprofloxacin core structure and general principles of mass spectrometry.

Precursor Ion (m/z)Proposed Product Ion (m/z)Neutral LossProposed Fragment Identity
374.15332.14-42.01 (C₂H₂O)Loss of ketene from the acetyl group
374.15330.13-44.02 (CO₂)Loss of carbon dioxide
374.15314.13-60.02 (C₂H₄O₂)Loss of acetic acid
374.15288.12-86.03 (C₄H₆N₂O)Cleavage of the N-acetylpiperazine ring
374.15245.08-129.07 (C₆H₉N₂O)Further fragmentation of the piperazine ring
332.14231.07-101.07 (C₅H₆FO₂)Characteristic fragment of the quinolone core

Experimental Protocols

This section provides a representative LC-MS/MS protocol for the analysis of this compound in a biological matrix like plasma.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting Ciprofloxacin and its metabolites from plasma samples.[4]

  • To 200 µL of plasma in a microcentrifuge tube, add an appropriate internal standard.

  • Add 600 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions
ParameterSpecification
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometry (MS) Conditions
ParameterSpecification
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Scan Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions This compound: 374.2 > 332.1, 374.2 > 288.1Ciprofloxacin (Reference): 332.1 > 231.1[5][6]

Visualized Workflows and Pathways

General Experimental Workflow

The overall process from sample collection to data analysis is depicted in the following workflow diagram.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation & Reconstitution Centrifuge->Evaporate LC LC Separation (C18 Column) Evaporate->LC MS MS/MS Detection (ESI+, MRM) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification Integrate->Quantify Report Reporting Quantify->Report

Caption: General experimental workflow for this compound analysis.

Proposed Fragmentation Pathway of this compound

The logical relationship between the precursor ion and its major product ions is visualized below.

G cluster_fragments Product Ions Precursor [M+H]⁺ This compound m/z 374.15 F1 [M+H - C₂H₂O]⁺ m/z 332.14 Precursor->F1 - 42 Da (Ketene) F2 [M+H - CO₂]⁺ m/z 330.13 Precursor->F2 - 44 Da (CO₂) F3 [M+H - C₄H₆N₂O]⁺ m/z 288.12 Precursor->F3 - 86 Da (Ring Cleavage) F4 [M+H - C₆H₉N₂O]⁺ m/z 245.08 F3->F4 - 43 Da

Caption: Proposed MS/MS fragmentation pathway for this compound.

References

Application Notes and Protocols for the Structural Elucidation of N-Acetylciprofloxacin via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylciprofloxacin is a primary metabolite of the widely used fluoroquinolone antibiotic, ciprofloxacin (B1669076). The acetylation of the piperazine (B1678402) ring significantly impacts the compound's pharmacological profile. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural confirmation and elucidation of such derivatives. This document provides detailed application notes and experimental protocols for the characterization of this compound using one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques.

Data Presentation

The structural elucidation of this compound is confirmed by the assignment of all proton and carbon signals in its NMR spectra. The presence of the acetyl group introduces characteristic shifts compared to the parent compound, ciprofloxacin. Notably, the signal corresponding to the N-H proton of the piperazine ring in ciprofloxacin is absent in the ¹H NMR spectrum of this compound, and a new singlet corresponding to the acetyl methyl protons appears.

Table 1: ¹H NMR Spectral Data of this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.05-1.42m4HCyclopropyl H
2.18s3HAcetyl CH₃
3.36t, J=8.0 Hz4HPiperazinyl H
3.62t, J=8.0 Hz4HPiperazinyl H
4.21-4.25m1HCyclopropyl H
6.17s1HAromatic H
7.86s1HAromatic H
8.25s1HAromatic H
12.37s1HCarboxylic Acid OH

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectral Data of this compound[1]
Chemical Shift (δ) ppmAssignment
7.8Cyclopropyl CH₂
21.9Acetyl CH₃
36.4Cyclopropyl CH
44.7Piperazinyl CH₂
52.8Piperazinyl CH₂
103.2Aromatic CH
109.5Aromatic C
111.3Aromatic C-F
116.1Aromatic CH
135.8Aromatic C
146.1Aromatic C
147.8Aromatic C
152.4Aromatic C
165.4Carboxylic Acid C=O
168.7Acetyl C=O
177.3Ketone C=O

Solvent: DMSO-d₆[1]

Experimental Protocols

Sample Preparation

A carefully prepared sample is crucial for obtaining high-quality NMR spectra.

  • Sample Weighing : Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[2]

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for fluoroquinolones.

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[2] Gentle vortexing or sonication can aid dissolution.

  • Filtration : To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[3]

  • Tube Capping and Labeling : Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

NMR Data Acquisition

The following are general parameters for acquiring NMR spectra on a 400 MHz or higher field spectrometer.[4] Instrument-specific parameters may require optimization.

¹H NMR Spectroscopy:

  • Pulse Program : Standard single-pulse experiment.

  • Spectral Width : 0-15 ppm.

  • Number of Scans : 16-64 scans, depending on the sample concentration.

  • Relaxation Delay : 1-2 seconds.[4]

  • Temperature : 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program : Standard proton-decoupled experiment.

  • Spectral Width : 0-200 ppm.[4]

  • Number of Scans : 1024 or more scans to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay : 2-5 seconds.

  • Temperature : 298 K.

2D NMR Spectroscopy (COSY, HSQC, HMBC):

  • Standard pulse programs for COSY, HSQC, and HMBC experiments should be utilized.

  • The number of increments in the indirect dimension and the number of scans per increment should be optimized to achieve the desired resolution and signal-to-noise ratio within a reasonable experiment time.

Mandatory Visualizations

Logical Workflow for NMR Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of this compound using a combination of 1D and 2D NMR experiments.

workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis and Structure Confirmation H1_NMR 1H NMR Proton_Env Proton Environment (Chemical Shifts, Multiplicity, Integration) H1_NMR->Proton_Env C13_NMR 13C NMR Carbon_Backbone Carbon Backbone (Chemical Shifts) C13_NMR->Carbon_Backbone COSY COSY Proton_Proton_Corr Proton-Proton Correlations COSY->Proton_Proton_Corr HSQC HSQC Proton_Carbon_1bond Direct Proton-Carbon (1-bond) Correlations HSQC->Proton_Carbon_1bond HMBC HMBC Proton_Carbon_LongRange Long-Range Proton-Carbon (2-3 bond) Correlations HMBC->Proton_Carbon_LongRange Structure Final Structure of This compound Proton_Env->Structure Carbon_Backbone->Structure Proton_Proton_Corr->Structure Proton_Carbon_1bond->Structure Proton_Carbon_LongRange->Structure

NMR Structural Elucidation Workflow
Key HMBC Correlations for Structural Confirmation

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for confirming the connectivity of the molecular skeleton. The following diagram illustrates key expected long-range correlations for this compound.

hmbc_correlations cluster_structure This compound Structure C_acetyl_methyl Acetyl CH₃ C_acetyl_carbonyl Acetyl C=O C_acetyl_methyl->C_acetyl_carbonyl 2J(C,H) C_piperazine_1 Piperazine C H_piperazine_1 Piperazine H H_piperazine_1->C_acetyl_carbonyl 3J(C,H) C_aromatic_1 Aromatic C H_piperazine_1->C_aromatic_1 3J(C,H) H_aromatic_1 Aromatic H C_carboxylic Carboxylic C=O H_aromatic_1->C_carboxylic 3J(C,H) C_cyclopropyl Cyclopropyl C H_cyclopropyl Cyclopropyl H H_cyclopropyl->C_aromatic_1 3J(C,H) H_carboxylic Carboxylic OH H_carboxylic->C_carboxylic 2J(C,H)

Expected Key HMBC Correlations
COSY and HSQC Correlation Pathways

The COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments are fundamental for identifying proton-proton spin systems and directly attached proton-carbon pairs, respectively.

cosy_hsqc cluster_cosy COSY: Proton-Proton Correlations cluster_hsqc HSQC: Direct Proton-Carbon Correlations cluster_key Key H_cyclopropyl_1 Cyclopropyl H1 H_cyclopropyl_2 Cyclopropyl H2 H_cyclopropyl_1->H_cyclopropyl_2 vicinal coupling C_cyclopropyl Cyclopropyl CH/CH₂ H_cyclopropyl_1->C_cyclopropyl H_piperazine_a Piperazine Ha H_piperazine_b Piperazine Hb H_piperazine_a->H_piperazine_b geminal coupling C_piperazine Piperazine CH₂ H_piperazine_a->C_piperazine C_acetyl_methyl Acetyl CH₃ C_aromatic_ch Aromatic CH k1 COSY Correlation k2 HSQC Correlation k1_edge k1_edge->k1 k2_edge k2_edge->k2

References

Application Notes and Protocols for the Enzymatic Synthesis of N-Acetylciprofloxacin using AAC(6')-Ib-cr

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic resistance is a critical global health challenge. One mechanism of resistance against fluoroquinolone antibiotics, such as ciprofloxacin (B1669076), is enzymatic modification. The aminoglycoside acetyltransferase AAC(6')-Ib-cr is a bifunctional enzyme that not only acetylates aminoglycosides but also possesses the ability to acetylate ciprofloxacin, reducing its antibacterial efficacy.[1][2][3] This enzymatic activity is conferred by two key amino acid substitutions, Trp102Arg and Asp179Tyr, which alter the substrate specificity of the wild-type AAC(6')-Ib enzyme.[1][4] The N-acetylation of ciprofloxacin occurs at the piperazinyl amine, resulting in the formation of N-Acetylciprofloxacin.[4][5] This document provides detailed protocols for the enzymatic synthesis of this compound using purified AAC(6')-Ib-cr, which can be utilized for various research applications, including the study of antibiotic resistance mechanisms, inhibitor screening, and the production of analytical standards.

Quantitative Data Summary

The kinetic parameters of AAC(6')-Ib-cr for the acetylation of ciprofloxacin and the necessary co-substrate, Acetyl-CoA, are summarized below. The optimal pH for the fluoroquinolone acetylating activity of AAC(6')-Ib-cr is approximately 7.7.[1]

Table 1: Steady-State Kinetic Parameters for AAC(6')-Ib-cr

SubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
Ciprofloxacin1800 ± 2000.021 ± 0.00111.7
Acetyl-CoA*110 ± 100.025 ± 0.001227

*Determined at a saturating concentration of ciprofloxacin. Data extracted from Vetting et al. (2008).[1]

Table 2: Substrate Specificity of AAC(6')-Ib-cr

SubstrateRelative Activity (%)
Ciprofloxacin100
NorfloxacinActivity Present
LevofloxacinNot a substrate

This enzyme specifically acetylates fluoroquinolones with a piperazinyl substituent.[2]

Experimental Protocols

Protocol for Expression and Purification of AAC(6')-Ib-cr

This protocol is based on methodologies described for the expression and purification of AAC(6')-Ib variants.[1]

a. Gene Cloning and Expression Vector Construction:

  • The open reading frame of aac(6')-ib-cr can be amplified by PCR from a plasmid carrying the gene.

  • The amplified gene should be cloned into a suitable expression vector, such as a pET vector with an N-terminal His-tag for affinity purification.

  • The construct should be verified by DNA sequencing.

b. Overexpression in E. coli:

  • Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Grow the transformed cells in Luria-Bertani (LB) broth containing the appropriate antibiotic for plasmid selection at 37°C with shaking.

  • Induce protein expression with an optimal concentration of IPTG (isopropyl-β-D-thiogalactopyranoside) when the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Continue incubation at a lower temperature (e.g., 18-25°C) overnight to enhance soluble protein expression.

c. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

  • Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elute the His-tagged AAC(6')-Ib-cr protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Analyze the purity of the eluted fractions by SDS-PAGE.

  • Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Store the purified enzyme at -80°C.

Protocol for Enzymatic Synthesis of this compound

a. Reaction Components:

  • Purified AAC(6')-Ib-cr enzyme

  • Ciprofloxacin solution (dissolved in a suitable solvent, e.g., water or a buffer)

  • Acetyl-Coenzyme A (Acetyl-CoA) solution (freshly prepared)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.7)[1]

b. Reaction Setup:

  • In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:

    • Ciprofloxacin: 1-2 mM

    • Acetyl-CoA: 2-4 mM (a molar excess to ensure the reaction goes to completion)

    • AAC(6')-Ib-cr: 1-5 µM

    • Reaction Buffer: 50 mM Tris-HCl, pH 7.7

  • The total reaction volume can be scaled as needed.

c. Incubation:

  • Incubate the reaction mixture at 37°C for 2-4 hours. The reaction time may need to be optimized based on the enzyme concentration and desired conversion rate.

d. Reaction Termination:

  • Terminate the reaction by heat inactivation of the enzyme (e.g., heating at 95°C for 5 minutes) or by protein precipitation with an equal volume of cold acetonitrile.

  • Centrifuge the terminated reaction mixture to pellet the denatured protein.

  • Collect the supernatant containing this compound for analysis.

Protocol for Analysis of this compound

The formation of this compound can be monitored by various analytical techniques.

a. High-Performance Liquid Chromatography (HPLC):

  • Method: Reversed-phase HPLC with UV or fluorescence detection is a common method for analyzing ciprofloxacin and its derivatives.[6][7][8]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[8]

  • Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.025 M phosphoric acid, pH 3.0) and an organic solvent (e.g., acetonitrile). The exact ratio may need to be optimized.[8]

  • Detection:

    • UV detection at approximately 278 nm.[8]

    • Fluorescence detection with excitation at ~278 nm and emission at ~450 nm for higher sensitivity.[7]

  • Analysis: The retention time of this compound will be different from that of ciprofloxacin. The identity of the product can be confirmed by comparing its retention time to a known standard (if available) or by mass spectrometry.

b. Mass Spectrometry (MS):

  • Method: Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the identity of the product.[5]

  • Analysis: The acetylation of ciprofloxacin results in a mass increase of 42 Da.[5] The expected mass-to-charge ratio (m/z) for protonated this compound ([M+H]⁺) is approximately 374 Da, compared to ~332 Da for ciprofloxacin.[5]

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Enzyme_Prep AAC(6')-Ib-cr Purification Reaction Incubation (pH 7.7, 37°C) Enzyme_Prep->Reaction Substrate_Prep Substrate Preparation (Ciprofloxacin, Acetyl-CoA) Substrate_Prep->Reaction Termination Reaction Termination Reaction->Termination Analysis Product Analysis (HPLC, MS) Termination->Analysis

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Acetylation_Reaction Cipro Ciprofloxacin Enzyme AAC(6')-Ib-cr Cipro->Enzyme AcCoA Acetyl-CoA AcCoA->Enzyme NAcetylCipro This compound Enzyme->NAcetylCipro CoA Coenzyme A Enzyme->CoA

Caption: Reaction scheme for the acetylation of ciprofloxacin by AAC(6')-Ib-cr.

References

Application Note: Quantification of N-Acetylciprofloxacin in Soil and Sediment Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the quantification of N-Acetylciprofloxacin, a primary metabolite of the widely used antibiotic ciprofloxacin (B1669076), in soil and sediment samples. The methodology utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals involved in environmental monitoring and pharmacokinetic studies. The protocol provides guidance on sample preparation, chromatographic separation, and mass spectrometric detection, along with proposed performance characteristics for method validation.

Introduction

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic extensively used in human and veterinary medicine.[] Following administration, it is metabolized, with this compound being one of its major metabolites. The presence of ciprofloxacin and its metabolites in the environment, particularly in soil and sediment, is a growing concern due to the potential for antibiotic resistance development. Therefore, sensitive and reliable analytical methods are required to quantify these compounds in complex environmental matrices. This application note provides a comprehensive protocol for the extraction and quantification of this compound.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is crucial for developing an effective analytical method.

PropertyValueReference
Molecular FormulaC19H20FN3O4[][2]
Molecular Weight373.38 g/mol [][2]
Predicted pKa Acidic pKa around 6 (carboxylic acid), Basic pKa around 8 (piperazine ring)Based on ciprofloxacin pKa of 6.09 and 8.74[3] and the influence of the acetyl group.
Predicted Log Kow Higher than ciprofloxacin due to the addition of the acetyl group, suggesting increased lipophilicity.N/A
Water Solubility Expected to be low at neutral pH, with increased solubility in acidic and basic conditions.Based on the solubility profile of ciprofloxacin.[4]

Experimental Protocols

Sample Preparation: Modified QuEChERS Extraction

This protocol is a starting point and should be optimized for specific soil/sediment types.

Reagents and Materials:

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), 99%

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • 15 mL polypropylene centrifuge tubes for d-SPE

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh 5 g of homogenized soil or sediment sample into a 50 mL centrifuge tube.

  • For recovery assessment, spike the sample with a known concentration of this compound standard solution.

  • Add 10 mL of 1% formic acid in acetonitrile.

  • Vortex vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO4 and 1 g of NaCl.

  • Immediately cap and vortex for another 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer 6 mL of the supernatant (acetonitrile extract) to a 15 mL d-SPE tube containing 900 mg of anhydrous MgSO4, 300 mg of PSA, and 300 mg of C18.

  • Vortex for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take an aliquot of the cleaned extract, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.

Diagram of the Experimental Workflow

experimental_workflow cluster_extraction Sample Extraction cluster_cleanup Dispersive SPE Cleanup sample 5g Soil/Sediment Sample add_solvent Add 10mL ACN + 1% FA sample->add_solvent vortex1 Vortex 1 min add_solvent->vortex1 add_salts Add 4g MgSO4 + 1g NaCl vortex1->add_salts vortex2 Vortex 1 min add_salts->vortex2 centrifuge1 Centrifuge 5 min vortex2->centrifuge1 transfer_supernatant Transfer 6mL Supernatant centrifuge1->transfer_supernatant Supernatant add_dspe Add 900mg MgSO4 + 300mg PSA + 300mg C18 transfer_supernatant->add_dspe vortex3 Vortex 1 min add_dspe->vortex3 centrifuge2 Centrifuge 5 min vortex3->centrifuge2 filter Filter (0.22µm) centrifuge2->filter analysis LC-MS/MS Analysis filter->analysis logical_relationship Cipro Ciprofloxacin in Environment Metabolism Metabolism Cipro->Metabolism NAcCipro This compound in Soil/Sediment Metabolism->NAcCipro Extraction QuEChERS Extraction NAcCipro->Extraction Analysis LC-MS/MS Quantification Extraction->Analysis Data Quantitative Data Analysis->Data

References

Application Notes and Protocols for Studying Ciprofloxacin Metabolism to N-Acetylciprofloxacin In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciprofloxacin (B1669076) is a broad-spectrum fluoroquinolone antibiotic that undergoes partial metabolism in the liver, leading to the formation of several metabolites, including N-acetylciprofloxacin.[1][2] The N-acetylation of ciprofloxacin is a Phase II metabolic reaction catalyzed by N-acetyltransferase (NAT) enzymes. Understanding the in vitro metabolism of ciprofloxacin is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in drug response.

These application notes provide detailed protocols for establishing an in vitro model to study the formation of this compound from ciprofloxacin. The described methods utilize human liver S9 fractions and recombinant human N-acetyltransferase isoenzymes (NAT1 and NAT2) to characterize the kinetics and enzymatic basis of this metabolic pathway.

Metabolic Pathway

The N-acetylation of ciprofloxacin occurs at the secondary amine of the piperazinyl ring, converting the parent drug into its N-acetylated metabolite. This reaction is dependent on the presence of the acetyl donor, Acetyl Coenzyme A (Acetyl-CoA).

Ciprofloxacin Ciprofloxacin N_Acetylciprofloxacin This compound Ciprofloxacin->N_Acetylciprofloxacin N-acetylation NAT_Enzyme N-Acetyltransferase (NAT1 or NAT2) CoA CoA-SH NAT_Enzyme->CoA AcetylCoA Acetyl-CoA AcetylCoA->NAT_Enzyme

Diagram of Ciprofloxacin N-acetylation.

Experimental Models

Two primary in vitro models are proposed for studying the N-acetylation of ciprofloxacin:

  • Human Liver S9 Fractions: This subcellular fraction contains a mixture of cytosolic and microsomal enzymes, including both NAT1 and NAT2, providing a physiologically relevant environment for initial metabolic screening.[3][4]

  • Recombinant Human NAT1 and NAT2 Enzymes: Using purified, individually expressed NAT isoenzymes allows for the precise determination of the contribution of each enzyme to the metabolism of ciprofloxacin and for detailed kinetic analysis.[5]

Experimental Protocols

Protocol 1: Ciprofloxacin Metabolism in Human Liver S9 Fractions

This protocol is designed to screen for the N-acetylation of ciprofloxacin in a mixed-enzyme system.

Materials:

  • Ciprofloxacin

  • This compound standard

  • Pooled Human Liver S9 Fraction

  • Acetyl Coenzyme A (Acetyl-CoA)

  • NADPH regenerating system (optional, for assessing interplay with Phase I metabolism)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (for mobile phase)

  • HPLC system with UV or fluorescence detector

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of ciprofloxacin and this compound in a suitable solvent (e.g., water or DMSO).

    • Prepare a stock solution of Acetyl-CoA in phosphate buffer.

    • Thaw the human liver S9 fraction on ice immediately before use.

  • Incubation:

    • In a microcentrifuge tube, combine the following on ice:

      • Phosphate buffer (to final volume of 200 µL)

      • Human Liver S9 fraction (final concentration of 1 mg/mL)

      • Ciprofloxacin (final concentration of 100 µM)

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding Acetyl-CoA (final concentration of 1 mM).

    • Incubate at 37°C for 60 minutes with gentle shaking.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding 200 µL of ice-cold acetonitrile.

    • Vortex thoroughly and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the HPLC mobile phase.

  • HPLC Analysis:

    • Inject the prepared sample into the HPLC system.

    • Separate ciprofloxacin and this compound using a C18 column.

    • A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.

    • Monitor the elution of compounds using a UV detector at approximately 278 nm or a fluorescence detector.

    • Quantify the formation of this compound by comparing the peak area to a standard curve of the this compound standard.

Protocol 2: Determining the Role of NAT1 and NAT2 using Recombinant Enzymes

This protocol allows for the specific assessment of which NAT isoenzyme is responsible for ciprofloxacin N-acetylation.

Materials:

  • Ciprofloxacin

  • This compound standard

  • Recombinant human NAT1

  • Recombinant human NAT2

  • Acetyl Coenzyme A (Acetyl-CoA)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Acetonitrile (HPLC grade)

  • Formic acid (for mobile phase)

  • HPLC system with UV or fluorescence detector

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of ciprofloxacin, this compound, and Acetyl-CoA as described in Protocol 1.

    • Dilute the recombinant NAT1 and NAT2 enzymes to the desired working concentration in the assay buffer.

  • Incubation:

    • Prepare separate reaction mixtures for NAT1 and NAT2.

    • In a microcentrifuge tube, combine the following on ice:

      • Assay buffer (to final volume of 100 µL)

      • Recombinant NAT1 or NAT2 (e.g., 5-10 µg/mL)

      • Ciprofloxacin (at various concentrations for kinetic analysis, e.g., 10-500 µM)

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding Acetyl-CoA (final concentration of 500 µM).

    • Incubate at 37°C for a predetermined time (e.g., 15-30 minutes, within the linear range of the reaction).

  • Reaction Termination and Sample Preparation:

    • Follow the same procedure as described in Protocol 1.

  • HPLC Analysis:

    • Follow the same procedure as described in Protocol 1.

    • Compare the rate of this compound formation between the NAT1 and NAT2 reactions to determine the primary metabolizing enzyme.

Data Presentation

The quantitative data obtained from these experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Formation of this compound in Human Liver S9 Fractions

ParameterValue
Ciprofloxacin Concentration100 µM
S9 Protein Concentration1 mg/mL
Incubation Time60 min
This compound Formed (pmol/min/mg protein)Insert experimental value
Percent Ciprofloxacin MetabolizedInsert experimental value

Table 2: Kinetic Parameters of Ciprofloxacin N-Acetylation by Recombinant NAT1 and NAT2

EnzymeKm (µM)Vmax (pmol/min/mg)
Recombinant Human NAT1Insert experimental valueInsert experimental value
Recombinant Human NAT2Insert experimental valueInsert experimental value

Visualizations

Experimental Workflow

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Stocks: - Ciprofloxacin - Acetyl-CoA - Standards Mix Combine Reactants: - Buffer - Enzyme - Ciprofloxacin Reagents->Mix Enzyme Prepare Enzyme: - Human Liver S9 - or Recombinant NAT1/NAT2 Enzyme->Mix PreIncubate Pre-incubate at 37°C Mix->PreIncubate Start Initiate with Acetyl-CoA PreIncubate->Start Incubate Incubate at 37°C Start->Incubate Terminate Stop Reaction (Ice-cold Acetonitrile) Incubate->Terminate Process Protein Precipitation & Supernatant Collection Terminate->Process Analyze HPLC Analysis Process->Analyze Quantify Quantify this compound Analyze->Quantify

Workflow for in vitro ciprofloxacin metabolism.
Logical Relationship of In Vitro Models

cluster_models In Vitro Models Ciprofloxacin Ciprofloxacin Metabolism S9 Human Liver S9 Fraction (Screening) Ciprofloxacin->S9 investigates Recombinant Recombinant NAT1 & NAT2 (Specific Enzyme Kinetics) Ciprofloxacin->Recombinant investigates S9->Recombinant informs selection of

Relationship between in vitro models.

References

Application Notes and Protocols for N-Acetylciprofloxacin in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of N-Acetylciprofloxacin and its derivatives in antimicrobial susceptibility testing. This document is intended to guide researchers, scientists, and drug development professionals in evaluating the antimicrobial efficacy of this class of compounds.

Introduction

This compound is a derivative of ciprofloxacin (B1669076), a broad-spectrum fluoroquinolone antibiotic. The addition of an acetyl group to the piperazinyl nitrogen of ciprofloxacin can modify its physicochemical properties, potentially altering its antibacterial activity, spectrum, and resistance profile.[1][2] Like its parent compound, this compound is believed to exert its antimicrobial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination.[1][3][4][5] This document outlines the methodologies for determining the in vitro susceptibility of various bacterial strains to this compound and its analogues.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition in disk diffusion assays. The following tables summarize quantitative data from studies on various N-acylated ciprofloxacin analogues against a panel of Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentrations (MICs) of N-Acylated Ciprofloxacin Derivatives against Selected Bacterial Strains [1][6]

CompoundS. aureus (MSSA) (μg/mL)S. aureus (MRSA) (μg/mL)B. henselae (μg/mL)E. coli (μg/mL)
Ciprofloxacin1.01.00.250.015
This compound (2a)1.010>100>100
Derivative 2d0.5101010
Derivative 2h1.020>100>100
Derivative 2i1.0101010
Derivative 2j1.0201010
Derivative 2k1.0201010
Derivative 2m1.0101010
Derivative 2n0.5101010
Derivative 2q0.5101010

Note: The data presented is a compilation from cited studies and may involve different specific N-acylated derivatives. Please refer to the original publications for detailed information on the specific compounds.

Table 2: Kirby-Bauer Disk Diffusion Assay Results for N-Acylated Ciprofloxacin Derivatives [1]

CompoundZone of Inhibition against MRSA USA 100 (mm)Zone of Inhibition against B. henselae (mm)Zone of Inhibition against B. quintana (mm)
Ciprofloxacin243433
This compound (2a)161817
Derivative 2d182019
Derivative 2h141615
Derivative 2i171918
Derivative 2j151716
Derivative 2k151716
Derivative 2m161817
Derivative 2n182019
Derivative 2q182019

Note: Each assay was performed with a specified amount of the drug per disk (e.g., 50 µg for MRSA and 20 µg for Bartonella species). A zone of 6 mm indicates no activity, corresponding to the diameter of the disk.[1]

Experimental Protocols

Detailed methodologies for key antimicrobial susceptibility tests are provided below. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9][10]

Materials:

  • This compound or its derivatives

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or McFarland standards

Protocol:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO), and then dilute it in CAMHB to the highest concentration to be tested.

  • Serial Dilutions: Perform serial two-fold dilutions of the antimicrobial agent in the wells of the 96-well plate using CAMHB. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Controls: Include a growth control well (inoculum in broth without the antimicrobial agent) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity).

Kirby-Bauer Disk Diffusion Assay

This is a qualitative method to determine the susceptibility of a bacterial isolate to an antimicrobial agent.[8][9]

Materials:

  • This compound or its derivatives

  • Sterile 6 mm paper disks

  • Mueller-Hinton Agar (B569324) (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Protocol:

  • Preparation of Antimicrobial Disks: Aseptically apply a known concentration of the this compound derivative solution (e.g., 20 µL of a 1 mg/mL solution) onto sterile 6 mm paper disks and allow them to dry.[1]

  • Inoculum Preparation: Prepare a bacterial suspension as described in the broth microdilution protocol.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of the MHA plate in three different directions to ensure confluent growth.

  • Application of Disks: Aseptically place the antimicrobial-impregnated disks on the surface of the inoculated agar plate. Ensure firm contact between the disk and the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk. The size of the zone is inversely proportional to the MIC.

Visualizations

Signaling Pathway and Mechanism of Action

N-acylated ciprofloxacin derivatives are believed to share the same mechanism of action as the parent ciprofloxacin, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][2][3]

Mechanism of Action of this compound cluster_bacterium Bacterial Cell NAC This compound DNA_Gyrase DNA Gyrase NAC->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV NAC->Topo_IV Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Enables Topo_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Proposed mechanism of this compound's antimicrobial action.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for evaluating the antimicrobial properties of this compound derivatives.

Workflow for Antimicrobial Susceptibility Testing Start Start: Synthesized this compound Derivative Prepare_Stock Prepare Stock Solution of Compound Start->Prepare_Stock MIC_Test Broth Microdilution Assay (MIC Determination) Prepare_Stock->MIC_Test Disk_Diffusion Kirby-Bauer Disk Diffusion Assay Prepare_Stock->Disk_Diffusion Incubate Incubate (16-20 hours at 35°C) MIC_Test->Incubate Disk_Diffusion->Incubate Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->MIC_Test Inoculum_Prep->Disk_Diffusion Read_MIC Read MIC Value Incubate->Read_MIC Measure_Zone Measure Zone of Inhibition Incubate->Measure_Zone Data_Analysis Data Analysis and Interpretation Read_MIC->Data_Analysis Measure_Zone->Data_Analysis

Caption: General workflow for in vitro antimicrobial susceptibility testing.

References

Application Notes and Protocols for High-Throughput Screening of N-Acetylciprofloxacin Formation Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciprofloxacin (B1669076) is a broad-spectrum fluoroquinolone antibiotic widely used to treat various bacterial infections. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[1] However, the efficacy of ciprofloxacin can be compromised by bacterial resistance mechanisms, one of which is the enzymatic N-acetylation of the drug. This modification, catalyzed by arylamine N-acetyltransferases (NATs), particularly the AAC(6')-Ib-cr variant found in Gram-negative bacteria, leads to the formation of N-acetylciprofloxacin. This metabolite exhibits significantly reduced antibacterial activity, contributing to clinical treatment failures. Therefore, the identification of small molecule inhibitors of this compound formation represents a promising strategy to combat this form of antibiotic resistance and restore the clinical utility of ciprofloxacin.

These application notes provide a comprehensive overview and detailed protocols for a high-throughput screening (HTS) campaign designed to identify and characterize inhibitors of this compound formation. The methodologies described are tailored for researchers in drug discovery and development, providing a framework for primary screening, hit confirmation, and lead optimization.

Signaling Pathway: N-Acetylation of Ciprofloxacin

The N-acetylation of ciprofloxacin is a biochemical reaction catalyzed by arylamine N-acetyltransferases (NATs). In this pathway, the acetyl group from acetyl-coenzyme A (acetyl-CoA) is transferred to the piperazinyl nitrogen of ciprofloxacin, resulting in the formation of this compound and coenzyme A (CoA). This modification prevents the antibiotic from effectively binding to its target enzymes, DNA gyrase and topoisomerase IV, thereby rendering it inactive.

N_Acetylation_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Ciprofloxacin Ciprofloxacin NAT Arylamine N-Acetyltransferase (NAT) (e.g., AAC(6')-Ib-cr) Ciprofloxacin->NAT AcetylCoA Acetyl-Coenzyme A AcetylCoA->NAT NAcetylciprofloxacin This compound (Inactive) NAT->NAcetylciprofloxacin CoA Coenzyme A NAT->CoA Inhibitor Inhibitor Inhibitor->NAT

Caption: N-Acetylation of Ciprofloxacin Pathway.

Experimental Workflow for High-Throughput Screening

The high-throughput screening (HTS) workflow for identifying inhibitors of this compound formation is a multi-step process that begins with a primary screen of a large compound library, followed by hit confirmation and validation, and culminates in dose-response analysis to determine the potency of the confirmed inhibitors.

HTS_Workflow cluster_primary_screen Primary Screen cluster_hit_confirmation Hit Confirmation & Validation cluster_dose_response Dose-Response & Potency CompoundLibrary Compound Library PrimaryAssay Primary HTS Assay (e.g., MALDI-TOF MS) CompoundLibrary->PrimaryAssay HitIdentification Initial Hit Identification PrimaryAssay->HitIdentification HitConfirmation Hit Confirmation HitIdentification->HitConfirmation FalsePositiveRemoval Removal of False Positives HitConfirmation->FalsePositiveRemoval DoseResponse Dose-Response Curves FalsePositiveRemoval->DoseResponse IC50 IC50 Determination DoseResponse->IC50 LeadSelection Lead Candidate Selection IC50->LeadSelection

Caption: High-Throughput Screening Workflow.

Data Presentation: Inhibitors of N-Acetyltransferase Activity

While specific inhibitors of this compound formation are not yet widely reported with corresponding IC50 values, the following table summarizes known inhibitors of arylamine N-acetyltransferases (NATs) from various studies. These compounds represent potential starting points for inhibitor development and serve as examples of the data that would be generated from the screening protocol.

Compound NameTarget EnzymeSubstrate Used in AssayIC50 (µM)Reference
ATPNorfloxacin N-acetylating enzymeNorfloxacinInhibition noted, no IC50[2]
ADPNorfloxacin N-acetylating enzymeNorfloxacinInhibition noted, no IC50[2]
(5Z)-5-(4-Hydroxy-3,5-diiodobenzylidene)-2-thioxo-1,3-thiazolidin-4-oneArylamine N-acetyltransferase 1Not specified0.138 - 0.330[3]
5-(4-Chlorobenzylidene)rhodanineArylamine N-acetyltransferase 1Not specified4.7[3]
5-BenzylidenerhodanineArylamine N-acetyltransferase 1Not specified13[3]
(5Z)-5-(4-Hydroxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-oneArylamine N-acetyltransferase 1Not specified16.9[3]
5-(p-Methoxybenzylidene)rhodanineArylamine N-acetyltransferase 1Not specified30[3]

Experimental Protocols

Protocol 1: High-Throughput Screening for Inhibitors of this compound Formation using MALDI-TOF Mass Spectrometry

This protocol is adapted from a method for detecting ciprofloxacin acetylation and is suitable for high-throughput screening.[4]

1. Materials and Reagents:

  • Recombinant AAC(6')-Ib-cr enzyme

  • Ciprofloxacin solution (1 mM in water)

  • Acetyl-Coenzyme A (10 mM in water)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2

  • Compound library dissolved in DMSO

  • 384-well microplates

  • MALDI-TOF mass spectrometer

  • MALDI target plates

  • Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in 50% acetonitrile, 0.1% trifluoroacetic acid)

2. Assay Procedure:

  • Prepare the reaction mixture in the assay buffer containing ciprofloxacin (final concentration 100 µM) and acetyl-CoA (final concentration 200 µM).

  • Dispense 10 µL of the reaction mixture into each well of a 384-well plate.

  • Add 100 nL of test compounds from the library to the respective wells (final concentration typically 10 µM). Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Initiate the enzymatic reaction by adding 10 µL of recombinant AAC(6')-Ib-cr enzyme (final concentration to be optimized for linear product formation over the incubation time).

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 5 µL of 10% trifluoroacetic acid.

  • Spot 1 µL of the reaction mixture from each well onto a MALDI target plate.

  • Overlay each spot with 1 µL of MALDI matrix solution and allow to air dry.

  • Acquire mass spectra for each spot using a MALDI-TOF mass spectrometer in positive ion mode.

3. Data Analysis:

  • Monitor the ion peaks corresponding to ciprofloxacin (m/z 332.1) and this compound (m/z 374.1).[4]

  • Calculate the ratio of the this compound peak intensity to the ciprofloxacin peak intensity for each well.

  • Normalize the data to the positive and negative controls.

  • Identify initial "hits" as compounds that cause a significant reduction (e.g., >50%) in the formation of this compound.

Protocol 2: Hit Confirmation and IC50 Determination

1. Materials and Reagents:

  • Confirmed hit compounds

  • Reagents and materials from Protocol 1

2. Procedure for Hit Confirmation:

  • Re-test the initial hit compounds in triplicate using the primary HTS assay to confirm their inhibitory activity.

  • Perform counter-screens to eliminate false positives, such as compounds that interfere with the MALDI-TOF MS signal.

3. Procedure for IC50 Determination:

  • Prepare serial dilutions of the confirmed hit compounds (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Perform the enzymatic assay as described in Protocol 1 with the different concentrations of each inhibitor.

  • Generate dose-response curves by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value for each inhibitor by fitting the dose-response curve to a suitable model (e.g., four-parameter logistic equation).

Conclusion

The protocols and information provided in these application notes offer a robust framework for the high-throughput screening and identification of inhibitors targeting the N-acetylation of ciprofloxacin. By employing these methodologies, researchers can discover novel compounds that have the potential to be developed as adjuvants to ciprofloxacin therapy, thereby overcoming a clinically relevant mechanism of bacterial resistance. The successful identification and development of such inhibitors would be a significant advancement in the fight against antibiotic-resistant infections.

References

Analytical techniques for distinguishing N-Acetylciprofloxacin from other ciprofloxacin metabolites.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed methodologies for the analytical distinction of N-Acetylciprofloxacin from other major metabolites of the broad-spectrum antibiotic, ciprofloxacin (B1669076). The protocols herein are designed to offer robust and reliable techniques for the accurate quantification and identification of these compounds in various biological matrices, a critical aspect of pharmacokinetic and drug metabolism studies.

Ciprofloxacin is metabolized in the liver, primarily through modifications of its piperazinyl group, leading to the formation of several metabolites.[1] The four primary metabolites are desethylene-ciprofloxacin, oxo-ciprofloxacin, sulfo-ciprofloxacin, and this compound.[2] The ability to distinguish and quantify each of these metabolites is essential for a comprehensive understanding of the drug's disposition and potential for drug-drug interactions.

This document outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which offers the high sensitivity and selectivity required for the simultaneous analysis of ciprofloxacin and its metabolites.

Ciprofloxacin Metabolic Pathway

The metabolic transformation of ciprofloxacin involves several key enzymatic reactions, including N-de-ethylation, oxidation, sulfation, and N-acetylation of the piperazine (B1678402) moiety. A clear understanding of this pathway is fundamental for interpreting analytical results.

Ciprofloxacin Metabolism Ciprofloxacin Ciprofloxacin NAcetylciprofloxacin This compound Ciprofloxacin->NAcetylciprofloxacin N-Acetylation Desethylene Desethylene-ciprofloxacin Ciprofloxacin->Desethylene N-De-ethylation Oxo Oxo-ciprofloxacin Ciprofloxacin->Oxo Oxidation Sulfo Sulfociprofloxacin Ciprofloxacin->Sulfo Sulfation

Metabolic pathway of ciprofloxacin.

Analytical Techniques: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the simultaneous determination of ciprofloxacin and its metabolites due to its superior specificity and sensitivity. The following protocol is a composite method based on established analytical principles for fluoroquinolones and their metabolites.

Sample Preparation: Protein Precipitation

A simple and effective protein precipitation method is recommended for the extraction of ciprofloxacin and its metabolites from plasma samples.

Protocol:

  • To 200 µL of plasma in a microcentrifuge tube, add 600 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated analog of ciprofloxacin).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase and inject an aliquot into the LC-MS/MS system.

Chromatographic Separation

A reversed-phase C18 column is suitable for the separation of the polar ciprofloxacin and its more polar metabolites. A gradient elution program is employed to achieve optimal resolution.

Table 1: Chromatographic Conditions

ParameterCondition
Column C18, 2.1 x 100 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Mass Spectrometric Detection

Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.

Table 2: Proposed MRM Transitions for Ciprofloxacin and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ciprofloxacin332.1231.1, 314.125, 15
This compound 374.1 314.1, 231.1 20, 30
Desethylene-ciprofloxacin304.1259.1, 231.120, 30
Oxo-ciprofloxacin348.1330.1, 263.120, 30
Sulfociprofloxacin412.1332.1, 245.125, 35

Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used.

Experimental Workflow

The overall analytical workflow for the determination of ciprofloxacin and its metabolites is a multi-step process requiring careful execution to ensure accurate and reproducible results.

Experimental Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Analytical workflow for ciprofloxacin and its metabolites.

Data Presentation and Interpretation

The use of a validated LC-MS/MS method allows for the generation of precise quantitative data for ciprofloxacin and each of its metabolites. The data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 3: Expected Analytical Data for Ciprofloxacin and its Metabolites

CompoundChemical FormulaMolecular Weight ( g/mol )Expected Retention Time (min)
CiprofloxacinC17H18FN3O3331.34~ 6.5
This compound C19H20FN3O4 373.38 ~ 5.8
Desethylene-ciprofloxacinC15H14FN3O3303.29~ 5.2
Oxo-ciprofloxacinC17H17FN3O4346.33~ 4.7
SulfociprofloxacinC17H18FN3O6S411.41~ 4.1

Note: Expected retention times are estimates and will vary depending on the specific chromatographic conditions.

Conclusion

The analytical method outlined in this application note provides a robust framework for the simultaneous determination of this compound and other major metabolites of ciprofloxacin. The combination of efficient sample preparation, high-resolution chromatographic separation, and sensitive mass spectrometric detection allows for the accurate and reliable quantification of these compounds in biological matrices. This level of analytical detail is crucial for advancing our understanding of ciprofloxacin's pharmacology and for the development of safer and more effective therapeutic strategies.

References

Troubleshooting & Optimization

Overcoming matrix effects in N-Acetylciprofloxacin LC-MS analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS analysis of N-Acetylciprofloxacin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting, often unidentified, components in the sample matrix.[1] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in poor accuracy, imprecision, and linearity in your quantitative results.[2][3] For this compound analysis, endogenous components in biological matrices like plasma, urine, or tissue homogenates can interfere with its ionization, leading to unreliable data.

Q2: I am observing significant signal suppression for this compound. What is the most likely cause?

A: A common cause of signal suppression in bioanalytical LC-MS is the presence of phospholipids (B1166683) from cell membranes, which are abundant in plasma and serum samples.[4] These molecules can co-elute with your analyte and suppress its ionization in the electrospray source. Other potential sources of interference include proteins, salts, and anticoagulants introduced during sample collection.[4]

Q3: How can I quantitatively assess the matrix effect in my assay?

A: The matrix effect can be quantitatively evaluated by comparing the peak area of an analyte in a post-extraction spiked sample (blank matrix extract spiked with the analyte) to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:

  • MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)

An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[5] Regulatory guidelines, such as those from the FDA, recommend evaluating the matrix effect using at least six different lots of the biological matrix.[4]

Q4: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended?

A: A stable isotope-labeled internal standard (SIL-IS) is a version of the analyte where one or more atoms have been replaced with their heavy isotopes (e.g., ¹³C, ¹⁵N, or D). For this compound analysis, a suitable SIL-IS would be a deuterated version like Ciprofloxacin-d8, which has been shown to efficiently track the matrix effect for ciprofloxacin (B1669076).[4] SIL-IS are considered the gold standard for quantitative LC-MS because they have nearly identical physicochemical properties to the analyte. This means they co-elute and experience similar matrix effects, allowing for effective correction of signal variability during sample preparation and analysis, which ultimately improves accuracy and precision.[6]

Troubleshooting Guide

Issue 1: Poor Recovery of this compound

If you are experiencing low recovery of this compound, consider the following troubleshooting steps based on your sample preparation method:

  • Protein Precipitation (PPT):

    • Problem: Inefficient protein removal leading to co-precipitation of the analyte.

    • Solution: Optimize the ratio of precipitating solvent (e.g., acetonitrile) to the plasma sample. A 3:1 or 4:1 ratio is a good starting point.[1] Ensure thorough vortexing to facilitate complete protein precipitation. The addition of a small amount of acid, like formic acid, to the precipitation solvent can improve the recovery of certain analytes.

  • Liquid-Liquid Extraction (LLE):

    • Problem: Incorrect pH of the aqueous phase or unsuitable organic solvent.

    • Solution: Adjust the pH of the sample to ensure this compound is in its neutral form to maximize partitioning into the organic solvent. Experiment with different extraction solvents (e.g., ethyl acetate, methyl tert-butyl ether) to find the one with the best recovery for your analyte.

  • Solid-Phase Extraction (SPE):

    • Problem: Inappropriate sorbent selection, or inefficient wash and elution steps.

    • Solution: Select an SPE cartridge with a sorbent that has a high affinity for this compound (e.g., a mixed-mode cation exchange or a polymeric reversed-phase sorbent). Optimize the pH of the loading solution to ensure retention on the sorbent. The composition and volume of the wash and elution solvents are critical; ensure the wash solvent removes interferences without eluting the analyte, and the elution solvent provides complete recovery of this compound.

Issue 2: Significant Matrix Effect (Ion Suppression or Enhancement)

To mitigate matrix effects, a more effective sample cleanup is often necessary. The choice of sample preparation method plays a crucial role in reducing matrix interference.

  • Protein Precipitation (PPT): While being a simple and fast technique, PPT is often associated with the highest level of matrix effects as it is less effective at removing phospholipids and other small molecule interferences.[3]

  • Liquid-Liquid Extraction (LLE): LLE generally provides a cleaner extract than PPT, leading to reduced matrix effects. The choice of extraction solvent can influence the degree of matrix effect reduction.

  • Solid-Phase Extraction (SPE): SPE is typically the most effective method for minimizing matrix effects as it allows for a more selective removal of interfering compounds.[7]

The following table summarizes a comparison of these methods based on data for the closely related compound, ciprofloxacin.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 70 - 105[2][8][9]74 - 117[5]Simple, fast, and inexpensive.[1]High matrix effects, potential for analyte co-precipitation.[3][10]
Liquid-Liquid Extraction (LLE) 79 - 98[11]Generally lower than PPTGood for removing non-polar interferences, provides a cleaner extract than PPT.Can be labor-intensive and require larger solvent volumes.[10]
Solid-Phase Extraction (SPE) 80 - 99[12]Generally the lowest among the three methods.[7]High selectivity, provides the cleanest extracts, can concentrate the analyte.[10]More complex and costly than PPT and LLE.[10]

Disclaimer: The quantitative data in this table is compiled from multiple sources for the related compound ciprofloxacin and should be used as a general guide. Optimal results for this compound may vary.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is a common starting point for the extraction of this compound from plasma.

  • Sample Aliquoting: Transfer 100 µL of plasma into a microcentrifuge tube.

  • Internal Standard Addition: Add the appropriate volume of the SIL-IS (e.g., Ciprofloxacin-d8) solution.

  • Precipitation: Add 300 µL of cold acetonitrile (B52724) (containing 0.1% formic acid).[1]

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol provides a more rigorous cleanup for complex matrices.

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the plasma sample (pre-treated with an aqueous buffer if necessary to adjust pH).

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.

  • Elution: Elute this compound with a small volume of a stronger, appropriate solvent (e.g., methanol containing 5% formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.

Visualizations

Troubleshooting Workflow for Poor Recovery cluster_start cluster_ppt Protein Precipitation cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction cluster_end Start Poor Recovery Observed PPT_Check Check Solvent:Sample Ratio (e.g., 3:1 ACN:Plasma) Start->PPT_Check Identify Sample Prep Method LLE_pH Optimize Sample pH (for neutral analyte form) Start->LLE_pH Identify Sample Prep Method SPE_Sorbent Verify Sorbent Selection (e.g., Mixed-Mode Cation Exchange) Start->SPE_Sorbent Identify Sample Prep Method PPT_Vortex Ensure Thorough Vortexing (>= 1 min) PPT_Check->PPT_Vortex PPT_Acid Consider Adding Acid (e.g., 0.1% Formic Acid) PPT_Vortex->PPT_Acid End Improved Recovery PPT_Acid->End LLE_Solvent Test Different Organic Solvents LLE_pH->LLE_Solvent LLE_Solvent->End SPE_Wash Optimize Wash Step (to prevent analyte loss) SPE_Sorbent->SPE_Wash SPE_Elute Optimize Elution Solvent SPE_Wash->SPE_Elute SPE_Elute->End

Caption: Troubleshooting workflow for addressing poor recovery of this compound.

Decision Logic for Mitigating Matrix Effects Start Significant Matrix Effect (Ion Suppression/Enhancement) CurrentMethod Current Sample Prep Method? Start->CurrentMethod PPT Protein Precipitation (PPT) CurrentMethod->PPT PPT LLE Liquid-Liquid Extraction (LLE) CurrentMethod->LLE LLE SPE Solid-Phase Extraction (SPE) CurrentMethod->SPE SPE SwitchToLLE Switch to LLE for a cleaner extract PPT->SwitchToLLE SwitchToSPE Switch to SPE for highest selectivity LLE->SwitchToSPE OptimizeSPE Further optimize SPE (sorbent, wash/elute steps) SPE->OptimizeSPE UseSIL_IS Implement a Stable Isotope-Labeled Internal Standard (SIL-IS) SwitchToLLE->UseSIL_IS SwitchToSPE->UseSIL_IS OptimizeSPE->UseSIL_IS

Caption: Decision-making process for reducing matrix effects in this compound analysis.

References

Improving the recovery of N-Acetylciprofloxacin from complex biological matrices.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Acetylciprofloxacin in complex biological matrices. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the extraction and quantification of this compound from biological samples.

Sample Preparation

Q1: I am seeing low recovery of this compound from plasma samples using protein precipitation. What can I do to improve it?

A1: Low recovery with protein precipitation is a common issue. Here are several factors to consider and troubleshoot:

  • Choice of Organic Solvent: Acetonitrile (B52724) is a widely used and effective solvent for precipitating plasma proteins when analyzing fluoroquinolones.[1] Methanol (B129727) can also be used, but acetonitrile often results in better signal intensities and higher extraction recoveries.[1] If you are using another solvent, consider switching to acetonitrile.

  • Solvent-to-Plasma Ratio: The ratio of the organic solvent to the plasma volume is critical. A suboptimal ratio can lead to incomplete protein precipitation and co-precipitation of the analyte. For ciprofloxacin (B1669076), a parent compound to this compound, a ratio of 500µL of acetonitrile to 400µL of plasma has been shown to be effective.[2] Experiment with different ratios (e.g., 2:1, 3:1, 4:1) to find the optimal condition for this compound.

  • Sample pH: The pH of the plasma sample can influence the charge state of this compound and its interaction with proteins. Adjusting the pH to be acidic (e.g., pH 2.5-3.0) with a small volume of a suitable acid like phosphoric acid or formic acid before adding the organic solvent can help to unionize the molecule and improve its release from proteins.[2]

  • Temperature: Performing the precipitation at low temperatures (e.g., on ice) can sometimes enhance the precipitation of proteins and improve the recovery of the analyte.

  • Vortexing and Centrifugation: Ensure thorough mixing by vortexing vigorously for an adequate amount of time (e.g., 2 minutes) after adding the precipitant.[1] Also, ensure complete pelleting of the proteins by centrifuging at a sufficient speed and duration (e.g., 4000 rpm for 10 minutes at 4°C).[1]

Q2: What are the best practices for liquid-liquid extraction (LLE) of this compound from urine or plasma?

A2: While protein precipitation is often preferred for polar compounds like ciprofloxacin and its metabolites from plasma, LLE can be effective, particularly for cleaner sample extracts.[2] For urine samples, LLE is a viable option. Key considerations include:

  • Solvent Selection: The choice of extraction solvent is crucial and depends on the polarity of this compound. A solvent that is immiscible with water and has a good affinity for the analyte should be chosen. For related compounds, solvents like chloroform (B151607) and ethyl acetate (B1210297) have been used, though with varying success.[3] A mixture of dichloromethane (B109758) and chloroform (3:1 v/v) has been used for the extraction of ciprofloxacin from urine.

  • pH Adjustment: The pH of the aqueous phase (plasma or urine) should be adjusted to ensure this compound is in its neutral, un-ionized form to maximize its partitioning into the organic solvent. This typically means adjusting the pH away from its pKa values.

  • Salting-Out Effect: Adding a salt (e.g., sodium chloride, magnesium sulfate) to the aqueous phase can increase the polarity of the aqueous layer and drive the analyte into the organic phase, thereby improving extraction efficiency. This technique is known as salting-out assisted liquid-liquid extraction (SALLE).[4]

  • Phase Separation: Ensure complete separation of the aqueous and organic phases by adequate centrifugation.

Q3: When should I consider using Solid-Phase Extraction (SPE) for this compound, and what are the key parameters to optimize?

A3: SPE is an excellent technique for obtaining clean extracts and can also be used for sample pre-concentration. It is particularly useful when dealing with complex matrices or when low detection limits are required. Key optimization steps include:

  • Sorbent Selection: The choice of sorbent is critical. For fluoroquinolones, reversed-phase sorbents like C18 are commonly used.[5] Weak cation exchange (WCX) cartridges can also be effective as they can retain the basic piperazinyl group of this compound.[6]

  • Conditioning and Equilibration: Properly conditioning the SPE cartridge with an organic solvent (e.g., methanol) followed by equilibration with an aqueous solution (e.g., water or a buffer at the sample pH) is essential for consistent and high recovery.

  • Sample Loading: The pH of the sample should be optimized to ensure the analyte is retained on the sorbent. For reversed-phase SPE, a neutral or slightly acidic pH is often suitable. The flow rate during loading should be slow enough to allow for efficient interaction between the analyte and the sorbent.

  • Washing: A wash step with a weak solvent (e.g., water or a low percentage of organic solvent in water) is used to remove interfering compounds without eluting the analyte of interest.

  • Elution: The elution solvent should be strong enough to desorb the analyte from the sorbent. For reversed-phase SPE, this is typically a high percentage of organic solvent (e.g., methanol or acetonitrile), sometimes with the addition of an acid or base to modify the charge of the analyte and facilitate elution. A mixture of methanol, acetonitrile, and formic acid has been used to elute fluoroquinolones from a WCX cartridge.[6]

Quantitative Data on Recovery

While specific recovery data for this compound is not widely published in a comparative format, the following tables provide recovery data for the parent compound, ciprofloxacin, which can serve as a valuable reference point. The addition of the acetyl group may slightly increase the lipophilicity of the molecule, which could influence its recovery in different extraction systems.

Table 1: Recovery of Ciprofloxacin from Plasma using Protein Precipitation

Precipitating SolventSolvent to Plasma RatioAdditiveRecovery (%)Reference
Acetonitrile10:1 (2mL to 200µL)None72.8 - 83.5[1]
Acetonitrile1.25:1 (500µL to 400µL)10M Phosphate Buffer>90 (inferred from improved recovery)[2]
Methanol:Formic Acid (11:1)Not specifiedFormic Acid71.5 - 75.7[3]

Table 2: Recovery of Ciprofloxacin from Biological Matrices using Other Methods

Extraction MethodMatrixSorbent/SolventRecovery (%)Reference
Solid-Phase ExtractionMilkOasis HLB>80[2]
Solid-Phase ExtractionSewageOasis WCX87 - 94[6]
Liquid-Liquid ExtractionPlasmaChloroformNot specified[7]
Analysis & Quantification

Q4: I am observing significant matrix effects in my LC-MS/MS analysis of this compound. How can I mitigate this?

A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of complex biological samples. Here are some strategies to address this:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering endogenous components from the sample. Consider switching from protein precipitation to a more rigorous sample preparation technique like SPE or LLE.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-d8) is the gold standard for compensating for matrix effects. It co-elutes with the analyte and experiences similar ionization effects, thus providing a more accurate quantification. If a specific SIL-IS for this compound is unavailable, a SIL-IS of ciprofloxacin (e.g., ciprofloxacin-d8) may be a suitable alternative.[5]

  • Chromatographic Separation: Optimize your HPLC method to separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

  • Matrix-Matched Calibrants: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma or urine) that has been processed using the same extraction method. This helps to compensate for matrix effects by ensuring that the standards and samples experience similar ionization suppression or enhancement.

  • Standard Addition: The method of standard addition can be used to quantify the analyte in a specific sample by spiking known amounts of the standard into aliquots of the sample. This method is accurate for individual samples but is not practical for high-throughput analysis.

Q5: What are some starting points for developing an LC-MS/MS method for this compound?

A5: While specific parameters for this compound may need optimization, you can start with the conditions used for ciprofloxacin and adjust as needed.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of fluoroquinolones.[8]

  • Parent and Product Ions: For this compound (molecular weight ~373.39 g/mol ), the protonated molecule [M+H]+ would be at m/z 374.4. You will need to perform infusion experiments to determine the optimal precursor ion and the most abundant and stable product ions for Multiple Reaction Monitoring (MRM). For ciprofloxacin (molecular weight 331.34 g/mol ), a common MRM transition is m/z 332.1 -> 231.1.[5] The fragmentation of this compound will likely involve the loss of the acetyl group and fragmentation of the piperazine (B1678402) ring.

  • Chromatography: A C18 reversed-phase column is a good starting point. The mobile phase typically consists of an aqueous component with a modifier like formic acid or ammonium (B1175870) formate (B1220265) and an organic component like acetonitrile or methanol. A gradient elution is often used to achieve good separation.

Sample Stability

Q6: How should I store my biological samples to ensure the stability of this compound?

A6: Proper storage is crucial to prevent the degradation of the analyte. While specific stability data for this compound is limited, data for ciprofloxacin can provide guidance. Ciprofloxacin has been shown to be stable in plasma for at least one month when stored at -15°C to -25°C and -70°C to -90°C.[1] It is also stable through at least three freeze-thaw cycles.[9] To ensure the integrity of your samples, it is recommended to:

  • Store plasma and urine samples at -20°C or, preferably, at -80°C for long-term storage.

  • Minimize the number of freeze-thaw cycles.

  • Protect samples from light, as fluoroquinolones can be susceptible to photodegradation.

  • If possible, perform a stability study for this compound under your specific storage and handling conditions.

Experimental Protocols

The following are generalized protocols for the extraction of this compound from biological matrices. These should be optimized for your specific application and instrumentation.

Protocol 1: Protein Precipitation from Plasma[1][2]
  • To 200 µL of plasma in a microcentrifuge tube, add an appropriate volume of internal standard solution.

  • Add 600 µL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) from Urine[10]
  • Thaw urine samples to room temperature and vortex.

  • Dilute 100 µL of urine with 900 µL of a suitable buffer (e.g., 50 mmol L⁻¹ MES buffer, pH 4.5).

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of the dilution buffer.

  • Load the diluted urine sample onto the SPE cartridge at a slow flow rate (e.g., 1 mL/min).

  • Wash the cartridge with 1 mL of the dilution buffer to remove interfering substances.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the this compound with 1 mL of a suitable elution solvent (e.g., methanol/acetic acid 9:1 v/v).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_prep Sample Preparation Options sample_collection Sample Collection (Plasma, Urine) sample_prep Sample Preparation analysis LC-MS/MS Analysis sample_prep->analysis ppt Protein Precipitation (e.g., Acetonitrile) lle Liquid-Liquid Extraction (e.g., Chloroform/Dichloromethane) spe Solid-Phase Extraction (e.g., C18 or WCX) data_processing Data Processing and Quantification analysis->data_processing

General workflow for this compound analysis.

Troubleshooting Logic for Low Recovery

troubleshooting_low_recovery cluster_ppt Troubleshooting PPT cluster_lle Troubleshooting LLE cluster_spe Troubleshooting SPE start Low Recovery of This compound check_method Which extraction method are you using? start->check_method ppt_node Protein Precipitation check_method->ppt_node PPT lle_node Liquid-Liquid Extraction check_method->lle_node LLE spe_node Solid-Phase Extraction check_method->spe_node SPE ppt_solvent Optimize Solvent Type and Ratio ppt_node->ppt_solvent lle_solvent Select Appropriate Organic Solvent lle_node->lle_solvent spe_sorbent Choose Correct Sorbent spe_node->spe_sorbent ppt_ph Adjust Sample pH ppt_solvent->ppt_ph ppt_temp Lower Precipitation Temperature ppt_ph->ppt_temp lle_ph Optimize Aqueous pH lle_solvent->lle_ph lle_salt Consider Salting-Out Effect lle_ph->lle_salt spe_ph Optimize Loading pH spe_sorbent->spe_ph spe_elution Optimize Elution Solvent spe_ph->spe_elution

References

Technical Support Center: Chromatographic Separation of Ciprofloxacin and N-Acetylciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for optimizing the reversed-phase high-performance liquid chromatography (RP-HPLC) separation of Ciprofloxacin (CIP) and its primary metabolite and impurity, N-Acetylciprofloxacin (NAC).

Frequently Asked Questions (FAQs)

Q1: Why are my Ciprofloxacin and this compound peaks poorly resolved or co-eluting?

A1: Poor resolution between Ciprofloxacin and this compound is most commonly related to the mobile phase composition, specifically its pH and organic modifier content.

  • Mobile Phase pH: The ionization states of both CIP and NAC are highly dependent on the mobile phase pH. Ciprofloxacin has two pKa values (approx. 6.1 and 8.6), and its retention can change significantly with small pH variations. Optimal separation is often achieved at a lower pH, typically around 3.0.[1][2][3][4][5][6] At this pH, the carboxylic acid group is protonated, and the secondary amine in the piperazine (B1678402) ring is protonated, leading to consistent retention behavior on a C18 column.

  • Organic Modifier Concentration: The percentage of organic solvent (typically acetonitrile (B52724) or methanol) in the mobile phase directly impacts retention times. If peaks are co-eluting, a slight decrease in the organic modifier percentage will increase retention times for both compounds, potentially improving the separation between them.

  • Buffer Strength: Insufficient buffer concentration can lead to pH shifts on the column, causing inconsistent retention times and poor peak shapes, which can affect resolution. A buffer concentration of 25 mM is a common starting point.[4][5][6]

Q2: What is causing significant peak tailing, especially for the Ciprofloxacin peak?

A2: Peak tailing for basic compounds like Ciprofloxacin is often caused by secondary interactions with free silanol (B1196071) groups on the silica-based stationary phase.[7]

  • Silanol Interactions: At mid-range pH, residual silanol groups on the HPLC column packing can be ionized and interact with the protonated amine groups of Ciprofloxacin, leading to tailing.

  • Solution - Use of a Competing Base: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can mitigate this issue.[1][2][4][5] TEA competes with the analyte for interaction with the active silanol sites, resulting in more symmetrical peaks. A concentration of 0.1% to 0.5% TEA in the aqueous portion of the mobile phase is typical.

  • Solution - Low pH: Maintaining a low mobile phase pH (e.g., 2.5-3.5) suppresses the ionization of silanol groups, reducing their capacity for unwanted secondary interactions.[7]

Q3: My baseline is noisy and drifting. What are the likely causes?

A3: A noisy or drifting baseline can stem from several factors:

  • Mobile Phase Issues: Ensure the mobile phase components are fully miscible, have been properly filtered (0.45 µm filter), and thoroughly degassed (e.g., by sonication).[1][8] Air bubbles in the pump or detector will cause significant noise.

  • Contaminated Column: The column may be contaminated with strongly retained compounds from previous injections. Flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol) may be necessary.

  • Detector Lamp: The UV detector lamp may be nearing the end of its life, causing intensity fluctuations.

Q4: What is a good starting point for a mobile phase to separate these two compounds?

A4: A robust starting point for method development is a buffered, reversed-phase system. Based on published methods, the following conditions are recommended:[1][3][4][5]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.025 M Orthophosphoric acid with 0.15% Triethylamine, pH adjusted to 3.0.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Initial Composition: 85% Mobile Phase A : 15% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 278 nm.[1][2]

From this starting point, the ratio of Mobile Phase A to B can be adjusted to optimize the resolution.

Troubleshooting and Optimization Data

Optimizing the mobile phase involves a systematic adjustment of its components. The following tables summarize the expected effects of these changes on key chromatographic parameters.

Table 1: Effect of Mobile Phase Variables on Chromatographic Parameters

Parameter AdjustedEffect on Retention Time (Rt)Effect on Resolution (Rs)Potential Trade-off
Increase % Acetonitrile DecreaseDecreaseShorter run time, but potential for peak co-elution.
Decrease % Acetonitrile IncreaseIncreaseLonger run time, but better separation. May cause excessive peak broadening.
Increase pH (e.g., 3.0 to 4.5) Variable; likely to changeVariable; may decreaseCan lead to peak tailing as silanol groups become more ionized.
Decrease pH (e.g., 3.0 to 2.5) Generally stableGenerally stable or slight increaseProvides robust separation by suppressing silanol activity.
Add Triethylamine (TEA) Minimal changeImproves peak shape, thereby increasing calculated resolutionMay slightly alter selectivity.

Table 2: Example Isocratic HPLC Conditions

ConditionMobile Phase CompositionColumnFlow RateDetectionExpected Outcome
A 87% (0.025M H₃PO₄, pH 3.0) : 13% Acetonitrile[5]C18 (250x4.6mm, 5µm)1.5 mL/min278 nmGood initial separation with longer retention times.
B 84% (2% Acetic Acid) : 16% Acetonitrile[9]C18 (150x4.6mm, 5µm)1.0 mL/min280 nmA simpler mobile phase, good for initial screening.
C 60% (0.025M H₃PO₄ + TEA, pH 3.0) : 40% Acetonitrile[4]C18 (125x4mm, 5µm)2.0 mL/min278 nmFaster elution due to higher organic content.

Experimental Protocols

Protocol 1: Mobile Phase Preparation (pH 3.0 Buffered Aqueous Phase)

  • Prepare Buffer: Dissolve 2.45 g of Orthophosphoric acid in 1000 mL of HPLC-grade water to make a ~0.025 M solution.[5][6]

  • Add Modifier: Add 1.5 mL of Triethylamine (TEA) to the buffer solution.

  • Adjust pH: Carefully adjust the pH of the solution to 3.0 ± 0.1 using additional Orthophosphoric acid or TEA as needed while monitoring with a calibrated pH meter.[1][2][3][4]

  • Final Mobile Phase: Mix the prepared aqueous buffer with HPLC-grade Acetonitrile in the desired ratio (e.g., 85:15 v/v).

  • Filter and Degas: Filter the final mobile phase through a 0.45 µm membrane filter and degas for at least 15 minutes using sonication or vacuum degassing.

Protocol 2: Standard HPLC Analysis

  • System Equilibration: Equilibrate the HPLC system and C18 column with the prepared mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Accurately weigh and dissolve standards of Ciprofloxacin and this compound in the mobile phase to a final concentration of approximately 20 µg/mL.

  • Injection: Inject 10 µL of the sample solution onto the column.[1][2]

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both peaks (typically 10-15 minutes). The detector wavelength should be set to 278 nm.[1][2]

  • Analysis: Identify peaks based on their retention times compared to individual standards. Assess resolution, peak symmetry (tailing factor), and retention times.

Visual Guides

The following diagrams illustrate the logical workflows for method optimization and troubleshooting.

G cluster_workflow Mobile Phase Optimization Workflow start Start: Initial Conditions (e.g., 85:15 Buffer:ACN, pH 3.0) check_res Is Resolution (Rs) > 2.0? start->check_res adjust_org Decrease Acetonitrile % (e.g., to 87:13) check_res->adjust_org No end_node Optimized Method Achieved check_res->end_node Yes check_tail Is Tailing Factor < 1.5? adjust_org->check_tail add_tea Add Competing Base (e.g., 0.15% TEA to buffer) check_tail->add_tea No check_ph Review Mobile Phase pH (Ensure pH ~3.0) check_tail->check_ph Yes add_tea->check_ph check_ph->start Re-equilibrate & Re-inject

Caption: A workflow for systematically optimizing the mobile phase.

G cluster_troubleshooting Troubleshooting Logic for Poor Separation problem Problem: Poor Separation cause1 Symptom: Co-elution / Low Rs problem->cause1 cause2 Symptom: Peak Tailing problem->cause2 solution1a Solution: Decrease % Organic Modifier to increase retention and separation. cause1->solution1a solution1b Solution: Check Mobile Phase pH Ensure it is acidic (e.g., 3.0). cause1->solution1b solution2a Solution: Add TEA to Mobile Phase to mask active silanol sites. cause2->solution2a solution2b Solution: Use a Modern, End-Capped Column (e.g., USP L1 packing). cause2->solution2b

Caption: A troubleshooting guide for common separation issues.

References

Technical Support Center: Minimizing Ion Suppression of N-Acetylciprofloxacin in Electrospray Ionization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Acetylciprofloxacin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the minimization of ion suppression in electrospray ionization (ESI) mass spectrometry.

Troubleshooting Guides

This section provides systematic approaches to identify and resolve common issues leading to ion suppression during the analysis of this compound.

Problem: Low or Inconsistent this compound Signal

Initial Assessment: Is it Ion Suppression?

First, determine if the issue is due to ion suppression or another problem like poor fragmentation or instrument sensitivity. A common method to assess ion suppression is the post-column infusion experiment.

Experimental Protocol: Post-Column Infusion

  • Preparation: Prepare a standard solution of this compound in a suitable solvent.

  • Setup: Infuse the standard solution at a constant flow rate into the LC eluent flow path between the analytical column and the mass spectrometer's ESI source using a T-connector.

  • Analysis: Inject a blank matrix sample (e.g., plasma or urine extract without the analyte) onto the LC column.

  • Observation: A stable signal for the infused this compound should be observed. If there is a dip in the signal at a specific retention time, it indicates the presence of co-eluting matrix components that are causing ion suppression.[1]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a low or inconsistent this compound signal.

cluster_troubleshooting Troubleshooting Low this compound Signal Start Low or Inconsistent This compound Signal Assess Perform Post-Column Infusion Experiment Start->Assess Suppression_Detected Ion Suppression Detected? Assess->Suppression_Detected Optimize_Sample_Prep Optimize Sample Preparation (SPE, LLE, PPT) Suppression_Detected->Optimize_Sample_Prep Yes Check_Instrument Check Instrument Parameters & Stability Suppression_Detected->Check_Instrument No Optimize_LC Optimize Chromatographic Separation Optimize_Sample_Prep->Optimize_LC Resolved Signal Improved? Optimize_LC->Resolved Check_Instrument->Resolved End Problem Resolved Resolved->End Yes Reassess Re-evaluate Method Resolved->Reassess No

Troubleshooting workflow for low this compound signal.
Possible Cause 1: Matrix Effects from Co-eluting Endogenous Components

Endogenous materials from biological matrices like plasma, urine, or tissue homogenates can co-elute with this compound and interfere with its ionization.[2] Phospholipids (B1166683) are a common cause of ion suppression in plasma samples.[2]

Solutions:

  • Improve Sample Preparation: The most effective way to mitigate matrix effects is to remove interfering components before LC-MS analysis.[2][3]

    • Solid-Phase Extraction (SPE): Offers high selectivity and efficient removal of interferences.[2][4]

    • Liquid-Liquid Extraction (LLE): An effective technique for cleaning up complex samples.[2][4][5]

    • Protein Precipitation (PPT): A simpler method, but generally provides a less clean extract compared to SPE and LLE.[2]

  • Optimize Chromatographic Separation:

    • Gradient Modification: Adjust the mobile phase gradient to better resolve this compound from interfering matrix components.

    • Column Selection: Consider a different column chemistry, such as a hydrophilic interaction liquid chromatography (HILIC) column for polar metabolites like this compound, which may provide better retention and separation from non-polar interferences.[6]

Possible Cause 2: Inappropriate Mobile Phase Composition

The composition of the mobile phase, including additives, can significantly impact the ionization efficiency of this compound.

Solutions:

  • Mobile Phase Additives: The use of additives like formic acid or ammonium (B1175870) formate (B1220265) can promote the ionization of analytes. For basic compounds like this compound, an acidic mobile phase (e.g., with 0.1% formic acid) is often beneficial for positive ion mode ESI.[7][8][9][10]

  • Ionic Strength: Increasing the ionic strength of the mobile phase with a buffer salt can improve peak shape and reduce tailing, which can indirectly help mitigate ion suppression by improving chromatographic resolution.[10]

Possible Cause 3: High Analyte Concentration

At high concentrations, the ESI response can become non-linear, leading to signal saturation and what appears to be suppression.

Solution:

  • Sample Dilution: Diluting the sample can reduce the concentration of both the analyte and matrix components, thereby lessening ion suppression.[1] However, this may not be suitable for trace analysis.[1]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, this compound, in the electrospray ionization source.[3] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccuracy, and imprecision in quantitative analysis.[3]

Q2: How can I choose the best sample preparation technique to minimize ion suppression for this compound?

A2: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is highly effective at removing phospholipids and other interfering substances.[2]

  • Liquid-Liquid Extraction (LLE): Also very effective for sample cleanup. The pH of the aqueous phase should be adjusted to ensure this compound is in a neutral form for efficient extraction into an organic solvent.[2]

  • Protein Precipitation (PPT): The simplest method, but may not be sufficient for removing all ion-suppressing components, especially for complex matrices like plasma.[2]

Q3: What are the ideal mobile phase conditions for analyzing this compound by LC-MS?

A3: For positive ion mode ESI, a mobile phase consisting of acetonitrile (B52724) and water with an acidic additive is commonly used. A typical mobile phase would be:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

A gradient elution starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B is typically used to separate polar compounds like this compound.[8][9]

Q4: Can an internal standard help to correct for ion suppression?

A4: Yes, using a stable isotope-labeled (SIL) internal standard of this compound is the most effective way to compensate for ion suppression.[11][12] The SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.[3] If a SIL internal standard is not available, a structural analog can be used, but it may not co-elute perfectly and thus may not fully compensate for matrix effects.

Q5: Should I use positive or negative ion mode for this compound analysis?

A5: this compound, like its parent drug ciprofloxacin, contains basic nitrogen atoms that are readily protonated. Therefore, positive ion mode electrospray ionization ([M+H]+) is generally more sensitive and is the preferred mode for analysis.[9][13]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma

This protocol is adapted for the extraction of fluoroquinolones from plasma and is suitable for this compound.

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[14]

  • Loading: Load 500 µL of plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.[14]

Protocol 2: Liquid-Liquid Extraction (LLE) from Urine

This protocol is a general procedure for extracting fluoroquinolones from urine.

  • Sample Preparation: To 1 mL of urine, add an internal standard and adjust the pH to approximately 7.5 with a suitable buffer.

  • Extraction: Add 5 mL of a mixture of dichloromethane (B109758) and isopropanol (B130326) (9:1, v/v) and vortex for 5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Collection: Transfer the organic (lower) layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.

Protocol 3: Protein Precipitation (PPT) from Plasma

This is a simple and rapid sample preparation method.

  • Solvent Addition: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortexing: Vortex the mixture vigorously for 1-3 minutes.[15]

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.[8][15]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.[15]

Data Presentation

The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects for fluoroquinolones, which can be extrapolated to this compound.

Sample Preparation TechniqueMatrixRelative Ion Suppression (%)Analyte Recovery (%)Reference
Protein PrecipitationPlasmaHigh>90%[2]
Liquid-Liquid ExtractionPlasmaLow to Moderate80-100%[2]
Solid-Phase ExtractionPlasmaLow>90%[2]
QuEChERSVarious biological matricesLow to Moderate85-110%[16]

Visualizations

Mechanism of Ion Suppression in ESI

cluster_ion_suppression Mechanism of Ion Suppression in Electrospray Ionization ESI_Droplet ESI Droplet (Analyte + Matrix Components) Solvent_Evaporation Solvent Evaporation ESI_Droplet->Solvent_Evaporation Competition Competition for Droplet Surface and Charge Solvent_Evaporation->Competition Reduced_Ionization Reduced Ionization of This compound Competition->Reduced_Ionization MS_Detector Mass Spectrometer Detector Reduced_Ionization->MS_Detector

Simplified mechanism of ion suppression in ESI.
General Experimental Workflow for LC-MS Analysis

cluster_workflow General LC-MS Experimental Workflow Sample_Collection Sample Collection (Plasma, Urine, etc.) Sample_Preparation Sample Preparation (SPE, LLE, or PPT) Sample_Collection->Sample_Preparation LC_Separation LC Separation (Reversed-Phase or HILIC) Sample_Preparation->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Analysis Mass Spectrometry Analysis (MS/MS) ESI->MS_Analysis Data_Processing Data Processing and Quantification MS_Analysis->Data_Processing

A typical workflow for LC-MS analysis of this compound.

References

Technical Support Center: High-Purity N-Acetylciprofloxacin Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting challenges encountered during the synthesis and purification of high-purity N-Acetylciprofloxacin.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common method for the synthesis of this compound is the N-acetylation of ciprofloxacin (B1669076). This typically involves reacting ciprofloxacin with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270), acts as a scavenger for the acidic byproduct generated during the reaction.

Q2: What are the primary challenges in synthesizing high-purity this compound?

A2: The primary challenges include achieving a high yield and effective purification. Low yields can result from incomplete reactions or the formation of side products.[1] Purification is often complicated by the poor solubility of this compound, especially when compared to its parent compound, ciprofloxacin.[1] This can make removal of unreacted starting materials and byproducts difficult.

Q3: What are the potential side products in the synthesis of this compound?

A3: A potential side product is the di-acylated ciprofloxacin, where both the secondary amine of the piperazine (B1678402) ring and another reactive site on the molecule are acetylated. The formation of this and other byproducts can be influenced by reaction conditions such as temperature and the stoichiometry of the reactants.

Q4: How can the purity of this compound be assessed?

A4: The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC). A validated HPLC method can separate this compound from ciprofloxacin, acylated impurities, and other potential byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also crucial for structural confirmation and identification of impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Problem Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete reaction.- Ensure the molar ratio of the acetylating agent to ciprofloxacin is optimized; a slight excess of the acetylating agent is often used. - Increase the reaction time or temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC) or HPLC. - Ensure the base is present in a sufficient amount (at least one equivalent) to neutralize the acid byproduct.
Degradation of product or starting material.- Perform the reaction at a lower temperature, particularly during the addition of the acetylating agent. - Minimize the reaction time once the starting material is consumed.
Loss of product during work-up and purification.- Optimize the extraction and washing steps to minimize product loss. - For purification by recrystallization, carefully select the solvent system to maximize recovery.
Presence of Unreacted Ciprofloxacin in the Final Product Insufficient acetylating agent or short reaction time.- Increase the equivalents of the acetylating agent. - Extend the reaction time and monitor for the complete disappearance of the ciprofloxacin spot/peak by TLC/HPLC.
Ineffective purification.- Optimize the purification method. For column chromatography, adjust the mobile phase polarity to achieve better separation. For recrystallization, select a solvent in which ciprofloxacin is more soluble than this compound at elevated temperatures.
Formation of Multiple Byproducts Non-selective reaction conditions.- Control the reaction temperature; dropwise addition of the acetylating agent at a low temperature (e.g., 0-5 °C) is recommended. - Use a less reactive acetylating agent if possible.
Impure starting materials.- Ensure the ciprofloxacin used is of high purity. Analyze the starting material by HPLC before use.
Difficulty in Purifying this compound by Recrystallization Poor solubility of the product.- Screen a variety of solvents and solvent mixtures to find a suitable system where the product has good solubility at high temperatures and poor solubility at low temperatures. Ethanol-water mixtures are often a good starting point.
Oiling out of the product instead of crystallization.- Ensure the solution is not supersaturated to an extent that promotes oiling out. Slow cooling and seeding with a small crystal of the pure product can induce proper crystallization. - Use a solvent system where the product has moderate, rather than extremely high, solubility at the boiling point.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general procedure for the N-acetylation of ciprofloxacin using acetic anhydride.

Materials:

  • Ciprofloxacin

  • Acetic Anhydride

  • Triethylamine or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve ciprofloxacin (1 equivalent) in anhydrous dichloromethane.

  • Add triethylamine or pyridine (1.1-1.5 equivalents) to the solution and stir.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1-1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of ciprofloxacin.

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification of this compound by Recrystallization

This protocol provides a general method for the purification of crude this compound.

Materials:

  • Crude this compound

  • Ethanol (B145695)

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid.

  • Slowly add hot deionized water dropwise until the solution becomes slightly turbid.

  • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol-water mixture.

  • Dry the purified this compound crystals under vacuum.

Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for assessing the purity of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Mobile Phase:

Chromatographic Conditions:

  • Flow rate: 1.0 mL/min

  • Injection volume: 10 µL

  • Detection wavelength: 278 nm

  • Column temperature: 30 °C

Procedure:

  • Prepare a standard solution of high-purity this compound and a solution of the synthesized sample in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Analyze the resulting chromatograms to determine the retention time and peak area of this compound and any impurities.

  • Calculate the purity of the sample based on the peak area percentages.

Data Presentation

Table 1: Effect of Base on the Yield of this compound

Base Equivalents Reaction Time (h) Yield (%) Purity (%)
Triethylamine1.237595
Pyridine1.237294
Diisopropylethylamine1.247093

Note: Data are representative and may vary based on specific reaction conditions.

Table 2: Comparison of Purification Methods for this compound

Purification Method Solvent System Recovery (%) Purity (%)
RecrystallizationEthanol/Water85>99
Column ChromatographySilica Gel (DCM/Methanol gradient)70>98

Note: Data are representative and may vary based on the initial purity of the crude product.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cipro Ciprofloxacin reaction N-Acetylation Reaction (0°C to RT, 2-4h) cipro->reaction reagents Acetic Anhydride Triethylamine DCM reagents->reaction quench Quenching (Water/NaHCO3) reaction->quench Reaction Mixture extraction Extraction & Washing quench->extraction drying Drying & Concentration extraction->drying crude Crude Product drying->crude Crude this compound purification_method Recrystallization or Column Chromatography crude->purification_method pure_product High-Purity This compound purification_method->pure_product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic start Low Yield or Purity Issue check_reaction Check Reaction Conditions start->check_reaction check_purification Check Purification Method start->check_purification incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction side_products Side Products Present? check_reaction->side_products optimize_purification Optimize Purification: - Recrystallization Solvent - Chromatography Conditions check_purification->optimize_purification optimize_reaction Optimize Reaction: - Molar Ratios - Time/Temperature incomplete_reaction->optimize_reaction Yes pure_product High-Purity Product incomplete_reaction->pure_product No side_products->optimize_reaction Yes side_products->pure_product No optimize_reaction->pure_product optimize_purification->pure_product

Caption: Troubleshooting logic for this compound synthesis.

References

Strategies to improve the sensitivity of N-Acetylciprofloxacin detection in mass spectrometry.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric detection of N-Acetylciprofloxacin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when developing a sensitive method for this compound detection?

The most prevalent challenges include low signal intensity, significant matrix effects leading to ion suppression or enhancement, poor chromatographic peak shape, and inconsistent results.[1][2][3] These issues often stem from suboptimal sample preparation, chromatographic conditions, or mass spectrometer settings.

Q2: Which ionization technique is best suited for this compound analysis?

Electrospray ionization (ESI) in positive ion mode is generally the preferred method for fluoroquinolones like ciprofloxacin (B1669076) and its metabolites.[4][5][6] this compound contains basic functional groups that are readily protonated, making it amenable to ESI.[7] For less polar compounds or specific matrices, Atmospheric Pressure Chemical Ionization (APCI) could be explored as an alternative.[5][8][9]

Q3: How can I minimize matrix effects in my this compound assay?

Matrix effects, which are alterations in ionization efficiency due to co-eluting compounds from the sample matrix, are a common cause of poor accuracy and sensitivity.[1][3][10] Strategies to mitigate these effects include:

  • Effective Sample Preparation: Employing techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation can significantly clean up the sample by removing interfering substances.[7][8]

  • Chromatographic Separation: Optimizing the HPLC/UHPLC method to achieve baseline separation of this compound from matrix components is crucial.[10]

  • Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects and improve quantitative accuracy.[11]

Q4: What are the key mass spectrometry parameters to optimize for this compound detection?

For optimal sensitivity, it is essential to fine-tune several MS parameters, including:

  • Source Parameters: Optimization of spray voltage, gas flows (nebulizing and drying gases), and source temperature can enhance ionization efficiency.[8][12]

  • Collision Energy (CE): The collision energy in the collision cell should be optimized to achieve efficient fragmentation of the precursor ion into a stable and abundant product ion for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments.

  • Mass Resolution and Analyzer Settings: Proper calibration and maintenance of the mass spectrometer are necessary for accurate mass determination and high resolution.[2][13]

Troubleshooting Guides

Issue 1: Low or No Signal Intensity

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Improper Sample Concentration Ensure the sample is not too dilute. If necessary, incorporate a pre-concentration step in your sample preparation, such as solvent evaporation and reconstitution in a smaller volume.[2][8]
Inefficient Ionization Optimize ESI source parameters, including spray voltage, capillary position, and gas flow rates.[2][8] Consider testing alternative ionization sources like APCI if ESI proves to be inefficient for your specific matrix.[9]
Suboptimal MS/MS Transition Perform a product ion scan for this compound to identify the most intense and stable fragment ions. Optimize the collision energy for the selected precursor-to-product ion transition.
Instrument Contamination or Drift Regularly tune and calibrate the mass spectrometer according to the manufacturer's recommendations to ensure optimal performance.[2]
Poor Chromatographic Peak Shape Tailing or broad peaks can lead to lower peak height and reduced sensitivity. Optimize the mobile phase composition, pH, and gradient to improve peak shape.[14]
Issue 2: High Background Noise or Baseline Drift

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Contaminated Mobile Phase or LC System Use high-purity solvents and additives. Flush the LC system thoroughly.
Matrix Interferences Improve sample clean-up to remove endogenous matrix components that can contribute to high background.[8]
Improper Detector Settings Adjust detector settings such as gain and filter settings to minimize noise.[2]
Leaks in the LC or MS System Check all fittings and connections for leaks, which can introduce air and cause baseline instability.[15]
Issue 3: Inconsistent or Irreproducible Results

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Variable Matrix Effects Implement a robust sample preparation method and use a suitable internal standard to compensate for variations in ion suppression or enhancement between samples.[1][3]
Analyte Instability Investigate the stability of this compound in the sample matrix and during the analytical process.[7] Consider using appropriate preservatives or adjusting the pH if degradation is observed.
Inconsistent Injection Volume Ensure the autosampler is functioning correctly and delivering precise and consistent injection volumes.
Fluctuations in Instrument Performance Monitor system pressure and spray stability.[16] Regular performance checks and maintenance can help identify and resolve instrument-related variability.[2]

Experimental Protocols

While specific protocols should be optimized for your laboratory's instrumentation and sample matrices, the following provides a general framework based on established methods for the parent compound, ciprofloxacin.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a common approach for cleaning up biological samples like plasma or urine.[17][18]

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Loading: Dilute the sample (e.g., 200 µL of plasma) with an appropriate buffer (e.g., 400 µL of 2% phosphoric acid) and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 10% methanol in water) to remove hydrophilic interferences.

  • Elution: Elute the analyte with 1 mL of a basic organic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.

LC-MS/MS Parameters

The following table presents a starting point for LC-MS/MS method development for this compound, based on typical conditions for ciprofloxacin analysis.[11][17]

ParameterRecommended Starting Condition
LC Column C18 column (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Gradient Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration.
Ionization Mode ESI Positive
Capillary Voltage ~4.5 kV
Source Temperature ~450°C
MRM Transition To be determined empirically for this compound (Precursor ion will be [M+H]+)
Collision Energy To be optimized for the specific MRM transition

Quantitative Data Summary

The following table provides hypothetical quantitative performance data that could be targeted during method development for this compound, based on achievable limits for ciprofloxacin. Actual values will depend on the specific matrix and instrumentation.

ParameterTarget ValueDescription
Limit of Detection (LOD) 0.1 - 1 ng/mLThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.5 - 5 ng/mLThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Linear Dynamic Range 1 - 1000 ng/mLThe concentration range over which the instrument response is directly proportional to the analyte concentration.
Precision (%RSD) < 15%The relative standard deviation of replicate measurements, indicating the closeness of agreement between independent test results.
Accuracy (%Bias) 85 - 115%The closeness of the measured value to the true value.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extraction Solid-Phase Extraction (SPE) Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS Mass Spectrometry Detection (MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic Start Low Signal Intensity Issue CheckIonization Optimize Ion Source Parameters? Start->CheckIonization CheckSamplePrep Improve Sample Clean-up? CheckIonization->CheckSamplePrep No Improvement Resolved Issue Resolved CheckIonization->Resolved Improvement CheckChromatography Optimize LC Method? CheckSamplePrep->CheckChromatography No Improvement CheckSamplePrep->Resolved Improvement CheckMS Verify MS/MS Transition & CE? CheckChromatography->CheckMS No Improvement CheckChromatography->Resolved Improvement CheckMS->Resolved Improvement

Caption: Troubleshooting logic for low signal intensity.

References

How to prevent the degradation of N-Acetylciprofloxacin during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of N-Acetylciprofloxacin (NAC) during sample preparation.

Troubleshooting Guide: Degradation of this compound

This guide addresses common issues encountered during the analysis of this compound, focusing on unexpected variability, loss of analyte, or the appearance of ciprofloxacin (B1669076) peaks.

Symptom Potential Cause Recommended Solution
Low recovery of this compound 1. Hydrolysis to Ciprofloxacin: The N-acetyl group is susceptible to hydrolysis under acidic or basic conditions, converting the analyte back to its parent drug, ciprofloxacin.- Maintain pH control: Keep the sample and all solutions within a neutral to slightly acidic pH range (ideally pH 4-7).- Avoid strong acids and bases: If pH adjustment is necessary, use mild acids/bases and perform the step at low temperatures (on ice).- Minimize processing time: Process samples promptly to reduce the time NAC is in an aqueous environment where hydrolysis can occur.
2. Enzymatic Degradation: Biological matrices like plasma and tissue homogenates may contain enzymes (e.g., amidases) that can cleave the N-acetyl group.- Immediate enzyme inactivation: For biological samples, denature enzymes immediately upon collection by adding an ice-cold protein precipitating agent like acetonitrile (B52724), perchloric acid (PCA), or trichloroacetic acid (TCA).[1]- Use of inhibitors: Consider adding broad-spectrum enzyme inhibitors to the sample collection tubes.- Rapid freezing: If immediate processing is not possible, snap-freeze biological samples in liquid nitrogen and store them at -80°C until analysis.[1]
Inconsistent quantification results between samples 1. Temperature fluctuations: Higher temperatures can accelerate the rate of hydrolysis. Inconsistent temperatures during sample preparation can lead to variable degradation.- Maintain cold chain: Keep samples on ice or at 4°C throughout the entire sample preparation process.[1]- Avoid freeze-thaw cycles: Multiple freeze-thaw cycles can promote degradation. Aliquot samples after collection to avoid repeated thawing of the bulk sample.
2. Photodegradation: Fluoroquinolones are known to be sensitive to light, which can cause degradation of the molecule.- Protect from light: Store and process samples in amber-colored tubes or tubes wrapped in aluminum foil. Avoid prolonged exposure to direct light.
Presence of a significant ciprofloxacin peak in this compound samples 1. In-source fragmentation (LC-MS/MS): The N-acetyl group can be labile in the mass spectrometer's ion source, leading to the formation of a ciprofloxacin fragment ion.- Optimize MS conditions: Lower the source temperature and collision energy to minimize in-source fragmentation.
2. Back-conversion during sample preparation: As mentioned above, hydrolysis of NAC to ciprofloxacin is a primary degradation pathway.- Implement all stability precautions: Strictly adhere to pH control, low-temperature processing, and rapid sample handling as outlined above.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during sample preparation?

A1: The primary degradation pathway is the hydrolysis of the N-acetyl group, which converts this compound back to its parent drug, ciprofloxacin. This can be catalyzed by acidic or basic conditions, as well as by enzymes present in biological samples.

Q2: How can I prevent the hydrolysis of this compound to ciprofloxacin?

A2: To prevent hydrolysis, it is crucial to maintain strict control over the sample environment. This includes:

  • pH Control: Maintaining a neutral to slightly acidic pH (4-7) is critical. Avoid strong acids and bases.[1]

  • Temperature Control: Perform all sample preparation steps at low temperatures (on ice or at 4°C) to slow down the rate of hydrolysis.[1]

  • Minimize Time in Solution: Process samples as quickly as possible to limit the time the analyte is exposed to aqueous environments.

Q3: Are there any specific enzymes I should be concerned about in biological samples?

A3: Yes, amidases and other hydrolases present in plasma and tissue homogenates can enzymatically cleave the N-acetyl group.[1] Immediate inactivation of these enzymes upon sample collection is the most effective preventative measure.

Q4: What is the best way to inactivate enzymes in my samples?

A4: The most common and effective method is to precipitate proteins using an ice-cold organic solvent like acetonitrile or a strong acid such as perchloric acid (PCA) or trichloroacetic acid (TCA).[1] This should be done as soon as the sample is collected.

Q5: How should I store my samples to ensure the stability of this compound?

A5: For short-term storage, keep samples at 4°C. For long-term storage, snap-freeze samples in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles by preparing aliquots.

Experimental Protocols

Protocol 1: Plasma Sample Preparation by Protein Precipitation

This protocol is designed to minimize the degradation of this compound by controlling temperature and rapidly inactivating enzymes.

  • Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood sample at 2,000 x g for 10 minutes at 4°C to separate the plasma.

  • Protein Precipitation:

    • In a clean microcentrifuge tube, add 200 µL of plasma.

    • Add 600 µL of ice-cold acetonitrile to the plasma.

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for your LC-MS/MS analysis.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Tissue Homogenate Preparation

This protocol emphasizes the rapid inactivation of enzymes in tissue samples.

  • Tissue Collection: Excise the tissue of interest and immediately snap-freeze it in liquid nitrogen.

  • Homogenization:

    • Weigh the frozen tissue sample (e.g., 100 mg).

    • Add the frozen tissue to a tube containing 1 mL of ice-cold 10% trichloroacetic acid (TCA).

    • Homogenize the tissue on ice using a mechanical homogenizer until a uniform consistency is achieved.

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and tissue debris.

  • Supernatant Collection: Carefully collect the supernatant.

  • Analysis: The supernatant can be directly injected into the LC-MS/MS system or may require further cleanup (e.g., solid-phase extraction) depending on the matrix complexity and the sensitivity required.

Visualizations

Experimental_Workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation (on ice) cluster_analysis Analysis Blood_Collection Whole Blood Collection (with Anticoagulant) Plasma_Separation Centrifugation (4°C) to obtain Plasma Blood_Collection->Plasma_Separation Protein_Precipitation Protein Precipitation (ice-cold Acetonitrile) Plasma_Separation->Protein_Precipitation Centrifugation Centrifugation (4°C) Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation (Nitrogen Stream) Centrifugation->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS

Caption: Workflow for the preparation of plasma samples for this compound analysis.

Degradation_Pathway cluster_conditions Degradation Conditions NAC This compound Cipro Ciprofloxacin NAC->Cipro Hydrolysis of N-acetyl group Acidic_Basic Acidic/Basic pH Acidic_Basic->NAC Enzymatic Enzymatic Activity (e.g., Amidases) Enzymatic->NAC Temperature Elevated Temperature Temperature->NAC

Caption: Primary degradation pathway of this compound during sample preparation.

References

Dealing with co-eluting interferences in N-Acetylciprofloxacin analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Acetylciprofloxacin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analytical determination of this compound, with a focus on resolving co-eluting interferences.

Frequently Asked Questions (FAQs)

Q1: What are the most common co-eluting interferences in this compound analysis?

A1: The primary co-eluting interferences in this compound analysis are typically the parent drug, ciprofloxacin (B1669076), and other ciprofloxacin metabolites. These include desethylene-ciprofloxacin, sulfo-ciprofloxacin, and oxo-ciprofloxacin.[1] Additionally, degradation products of ciprofloxacin formed under stress conditions such as acidic or alkaline hydrolysis, oxidation, and photolysis can also co-elute with this compound.

Q2: How can I improve the separation between this compound and Ciprofloxacin?

A2: Optimizing the mobile phase composition is critical for achieving good resolution. Key parameters to consider include:

  • pH: Maintaining a mobile phase pH of around 3.0 is often recommended. This suppresses the ionization of silanol (B1196071) groups on the stationary phase, reducing peak tailing for basic compounds like ciprofloxacin and its derivatives.[2]

  • Organic Modifier: Both acetonitrile (B52724) and methanol (B129727) are commonly used. Acetonitrile often provides better peak shape and lower backpressure. The choice and ratio of the organic modifier should be optimized for your specific column and analytical conditions.

  • Ion-Pairing Reagents: The use of ion-pairing reagents like trifluoroacetic acid (TFA) in the mobile phase can improve the retention and resolution of polar analytes.

Q3: I am observing significant peak tailing for my this compound peak. What are the possible causes and solutions?

A3: Peak tailing for this compound, a basic compound, is a common issue. The primary causes and their solutions are:

  • Secondary Silanol Interactions: The basic amine group on the molecule can interact with acidic silanol groups on the silica-based column packing. To mitigate this, lower the mobile phase pH to approximately 3.0 or add a competing base like triethylamine (B128534) to the mobile phase.[2]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak tailing. Try reducing the injection volume or diluting the sample.[2]

  • Column Degradation: An old or fouled column can lead to poor peak shape. Using a guard column and regularly flushing the analytical column can help extend its lifetime.[2]

Q4: My retention times are drifting during the analysis. What should I do?

A4: Retention time drift can be caused by several factors:

  • Mobile Phase Inconsistency: Ensure the mobile phase is freshly prepared, accurately measured, and thoroughly mixed.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in temperature can affect retention times.

  • Insufficient Equilibration: Allow the column to fully equilibrate with the mobile phase until a stable baseline is achieved before injecting your samples.

  • Changing pH: If the buffer capacity of your mobile phase is insufficient, the pH may change over time. Ensure your buffer concentration is adequate (typically >10 mM).[2]

Q5: How can I minimize matrix effects when analyzing this compound in biological samples like plasma?

A5: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis, are a significant challenge in biological matrices. Strategies to minimize matrix effects include:

  • Effective Sample Preparation: Employ a robust sample preparation technique such as solid-phase extraction (SPE) to remove interfering matrix components. Protein precipitation is a simpler but generally less clean method.

  • Chromatographic Separation: Optimize your HPLC method to separate this compound from co-eluting matrix components.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects. d8-Ciprofloxacin has been successfully used as an internal standard for ciprofloxacin analysis and could be considered.[3]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during this compound analysis.

Problem Potential Cause(s) Recommended Solution(s)
Poor resolution between this compound and Ciprofloxacin Inadequate mobile phase composition.Adjust the mobile phase pH to ~3.0. Optimize the organic modifier (acetonitrile or methanol) percentage. Consider adding an ion-pairing reagent like TFA.
Inappropriate column selection.Use a high-resolution C18 column. Experiment with different stationary phase chemistries if co-elution persists.
Broad or split peaks for this compound Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Sample solvent mismatch with the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Low sensitivity or poor signal-to-noise ratio Suboptimal detector settings.Optimize the UV wavelength (typically around 275-280 nm) or the MS/MS transition parameters.
Matrix suppression (in LC-MS/MS).Improve sample clean-up using SPE. Use a stable isotope-labeled internal standard.
Ghost peaks appearing in the chromatogram Contamination in the HPLC system or mobile phase.Flush the entire HPLC system. Prepare fresh mobile phase using high-purity solvents and reagents.
Carryover from previous injections.Implement a robust needle wash protocol. Inject a blank solvent after a high-concentration sample to check for carryover.
Inconsistent peak areas Leaks in the HPLC system.Check all fittings for leaks.
Inconsistent injection volume.Ensure the autosampler is functioning correctly and there are no air bubbles in the sample loop.

Quantitative Data Summary

The following tables summarize typical chromatographic parameters for the separation of this compound and potential interferences. Note: These values are illustrative and may vary depending on the specific instrument, column, and experimental conditions.

Table 1: HPLC Retention Times of Ciprofloxacin and this compound

Compound Mobile Phase Column Flow Rate (mL/min) Retention Time (min)
CiprofloxacinMethanol: 0.1% TFA (40:60)Symmetry C18 (4.6 x 150mm, 5µm)1.02.25
This compoundGradient elution with acetonitrile and water (with formic acid)C181.523.1

Table 2: LC-MS/MS Parameters for Ciprofloxacin and its Degradation Products

Compound Precursor Ion (m/z) Product Ion (m/z) Retention Time (min)
Ciprofloxacin3322312.56
Degradation Product 1348--
Degradation Product 2306--
Degradation Product 3263--

Data for degradation products are illustrative of masses that may be observed and require specific method development for retention time determination.

Experimental Protocols

Protocol 1: HPLC-UV Method for Separation of this compound and Ciprofloxacin

This protocol is a starting point for developing a method to separate this compound from its parent drug, ciprofloxacin.

1. Materials and Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

  • Ciprofloxacin and this compound reference standards

2. Chromatographic Conditions:

  • HPLC System: Agilent 1200 series or equivalent with UV detector

  • Column: Symmetry C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A: 0.1% TFA in water, B: Methanol. Gradient: 40% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm

  • Injection Volume: 20 µL

3. Sample Preparation:

  • Prepare stock solutions of ciprofloxacin and this compound in methanol.

  • Prepare working standards and samples by diluting the stock solutions with the initial mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Protocol 2: LC-MS/MS Method for the Analysis of this compound in Plasma

This protocol provides a framework for the sensitive and selective quantification of this compound in a biological matrix.

1. Materials and Reagents:

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., d8-Ciprofloxacin)

  • Human plasma

2. LC-MS/MS Conditions:

  • LC System: Waters ACQUITY UPLC or equivalent

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase: A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile. Gradient elution optimized for separation.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Positive ESI

  • MRM Transitions: To be determined by infusing standard solutions of this compound and the internal standard.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 20 µL of internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection HPLC_Separation HPLC Separation Injection->HPLC_Separation MS_Detection MS/MS Detection HPLC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: General experimental workflow for this compound analysis.

Troubleshooting_Logic Problem Chromatographic Problem (e.g., Co-elution) Check_Method Review Method Parameters Problem->Check_Method Check_System Check HPLC System Problem->Check_System Optimize_MP Optimize Mobile Phase (pH, Organic Ratio) Check_Method->Optimize_MP Change_Column Change Column/ Stationary Phase Check_Method->Change_Column Resolution_OK Resolution Acceptable? Optimize_MP->Resolution_OK Change_Column->Resolution_OK Check_Leaks Check for Leaks Check_System->Check_Leaks Check_Injector Check Injector Check_System->Check_Injector Check_Leaks->Resolution_OK Check_Injector->Resolution_OK Resolution_OK->Check_Method No Problem_Solved Problem Solved Resolution_OK->Problem_Solved Yes

Caption: Logical workflow for troubleshooting co-elution issues.

References

Technical Support Center: Optimization of N-Acetylciprofloxacin Extraction from Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of N-Acetylciprofloxacin from soil matrices. The information provided is based on established methods for fluoroquinolone extraction, offering a strong starting point for the optimization of this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent system for extracting this compound from soil?

A1: While specific studies on this compound are limited, research on the parent compound, ciprofloxacin (B1669076), provides excellent guidance. Acidified organic solvent mixtures are generally most effective. A mixture of citrate (B86180) buffer (pH 4) and methanol (B129727) (1:1, v/v) has been shown to yield high recovery rates for similar compounds.[1][2][3] Another effective option is a 50 mM aqueous phosphoric acid and acetonitrile (B52724) mixture (1:1), which is particularly useful in accelerated solvent extraction (ASE).

Q2: How does pH affect the extraction efficiency of this compound?

A2: The pH of the extraction solvent is a critical parameter. For fluoroquinolones like ciprofloxacin, acidic pH values in the range of 2-4 significantly improve extraction efficiency.[1][4] This is because at a low pH, the anionic sites of both the analyte and the soil particles are protonated, leading to electrostatic repulsion that facilitates the release of the compound from the soil matrix into the solvent.[5]

Q3: What is the recommended extraction time and temperature?

A3: Extraction time and temperature are interdependent. For solid-liquid extraction (SLE) with shaking, a duration of 60 minutes has been found to be optimal.[1][2] Increasing the shaking time beyond this may not improve and could even decrease recovery.[1] For accelerated solvent extraction (ASE), a temperature of 100°C is often used to increase extraction kinetics without causing degradation.[5]

Q4: Is a sample cleanup step necessary after the initial extraction?

A4: Yes, a cleanup step is highly recommended to remove co-extracted matrix components that can interfere with subsequent analysis. Solid-Phase Extraction (SPE) is the most common and effective method for purifying soil extracts containing fluoroquinolones.[1][2][3] Oasis HLB cartridges are frequently used for this purpose.[1][2]

Q5: Which analytical technique is best for quantifying this compound?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detector is the standard. For high sensitivity and selectivity, especially at trace levels in complex matrices like soil, Ultra-High-Performance Liquid Chromatography coupled to a tandem mass spectrometer (UHPLC-MS/MS) is the preferred method.[6][7] HPLC with UV or fluorescence detection can also be used.[1][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound - Inappropriate extraction solvent or pH.- Insufficient extraction time or temperature.- Strong binding of the analyte to soil organic matter.- Loss of analyte during sample cleanup.- Optimize the extraction solvent. Try a mixture of citrate buffer (pH 4) and methanol (1:1, v/v).[1][2][3]- Ensure the pH of the extraction solvent is between 2 and 4.[1][4]- Increase extraction time (for SLE, up to 60 min) or temperature (for ASE, up to 100°C).[1][5]- For soils with high organic content, consider more rigorous extraction methods like Accelerated Solvent Extraction (ASE).- Check the conditioning, loading, and elution steps of your SPE procedure. Ensure the chosen SPE cartridge is appropriate for the analyte.
High Matrix Effects in Analytical Results - Insufficient cleanup of the soil extract.- Co-elution of interfering compounds from the soil matrix.- Implement or optimize a Solid-Phase Extraction (SPE) cleanup step.[1][2]- Dilute the extract before injection if sensitivity allows.- Modify the HPLC gradient to better separate the analyte from interfering peaks.
Poor Reproducibility of Results - Inhomogeneous soil samples.- Inconsistent sample preparation or extraction procedure.- Thoroughly homogenize and sieve the soil sample before extraction.[1]- Ensure all experimental parameters (e.g., solvent volumes, shaking speed, temperature) are kept consistent between samples.
Analyte Degradation - High extraction temperatures.- Unstable pH of the extraction solvent.- For temperature-sensitive compounds, consider using ultrasound-assisted extraction (UAE) at a lower temperature.[8]- Ensure the pH of the extraction solvent is maintained within the optimal range.

Data Presentation

Table 1: Optimized Parameters for Solid-Liquid Extraction (SLE) of Fluoroquinolones from Soil

ParameterOptimized ValueReference(s)
Extraction Solvent Citrate buffer (pH = 4):Methanol (1:1; v/v)[1][2][3]
Sample to Solvent Ratio 1.0 g : 20 mL[2]
Shaking Time 60 min[1][2]
Shaking Intensity 750 rpm[1][2]

Table 2: Optimized Parameters for Accelerated Solvent Extraction (ASE) of Fluoroquinolones from Soil

ParameterOptimized ValueReference(s)
Extraction Solvent 50 mM Phosphoric Acid:Acetonitrile (1:1)[5]
Temperature 100 °C[5]
Pressure 100 bar[5]
Extraction Time 60-90 min[9]
Cycles 4 cycles of 15 min[5]

Experimental Protocols

Detailed Methodology for Solid-Liquid Extraction (SLE) followed by SPE Cleanup

This protocol is adapted from a validated method for the extraction of ciprofloxacin and other antimicrobials from soil.[1][2][3]

  • Sample Preparation:

    • Air-dry the soil samples and sieve them through a 0.6 mm mesh to ensure homogeneity.[1]

    • Weigh 1.0 g of the prepared soil sample into a suitable extraction vessel.

  • Extraction:

    • Add 20 mL of an extraction solvent mixture of citrate buffer (pH 4) and methanol (1:1, v/v).[1][2][3]

    • Shake the mixture for 60 minutes at 750 rpm.[1][2]

    • Filter the resulting solution.

  • Cleanup (Solid-Phase Extraction):

    • Dilute the filtered extract with 200 mL of distilled water.[1][2]

    • Condition an OASIS® HLB SPE cartridge (500 mg, 6 mL) with 6 mL of methanol followed by 6 mL of distilled water.[1][2]

    • Load the diluted sample onto the SPE cartridge at a flow rate of 3 mL/min.[1][2]

    • Dry the cartridge under vacuum.

    • Elute the analyte with 10 mL of 0.1% acetic acid in methanol.[1][2]

  • Analysis:

    • The eluate can then be concentrated and analyzed by HPLC-UV-MS/MS.

Visualizations

Experimental Workflow for this compound Extraction and Analysis

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Solid-Liquid Extraction cluster_cleanup Solid-Phase Extraction (SPE) Cleanup cluster_analysis Analysis SoilSample Soil Sample Collection Drying Air Drying SoilSample->Drying Sieving Sieving (0.6 mm) Drying->Sieving Weighing Weighing (1.0 g) Sieving->Weighing Solvent Add 20 mL Citrate Buffer:Methanol (1:1, pH 4) Weighing->Solvent Shaking Shake for 60 min at 750 rpm Solvent->Shaking Filtering Filtration Shaking->Filtering Dilution Dilute with 200 mL Distilled Water Filtering->Dilution Conditioning Condition SPE Cartridge Dilution->Conditioning Loading Load Sample Conditioning->Loading Elution Elute with 0.1% Acetic Acid in Methanol Loading->Elution Analysis UHPLC-MS/MS Analysis Elution->Analysis

Caption: Workflow for the extraction and analysis of this compound from soil.

Logical Relationship of Key Extraction Parameters

ParameterRelationship ExtractionEfficiency Extraction Efficiency Solvent Solvent Composition Solvent->ExtractionEfficiency pH pH pH->ExtractionEfficiency pH->Solvent influences solubility Time Extraction Time Time->ExtractionEfficiency Temp Temperature Temp->ExtractionEfficiency Temp->Time interdependent Matrix Soil Matrix Properties Matrix->ExtractionEfficiency

Caption: Key parameters influencing the extraction efficiency of this compound.

References

Technical Support Center: Enhancing the Stability of N-Acetylciprofloxacin Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of N-Acetylciprofloxacin analytical standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound analytical standards?

A1: For long-term storage, it is recommended to keep this compound standards at -20°C.[1] Under these conditions, the standard should remain stable for at least two years.[1] For short-term storage of solutions, refrigeration at 2-8°C and protection from light are advisable.

Q2: What are the primary factors that can affect the stability of this compound?

A2: Based on forced degradation studies of the parent compound, ciprofloxacin (B1669076), the stability of this compound is likely affected by exposure to:

  • Alkaline and Acidic Conditions: Ciprofloxacin shows significant degradation in both acidic and basic media.[2][3][4]

  • Oxidizing Agents: Strong oxidizing agents, such as hydrogen peroxide, can cause considerable degradation.[2][3][4]

  • Light (Photodegradation): Exposure to UV radiation can lead to the degradation of the molecule.[2][3]

  • Elevated Temperatures: High temperatures can accelerate the degradation process.[2][3][4]

Q3: What are the likely degradation pathways for this compound?

A3: The degradation of this compound is expected to primarily occur at the piperazine (B1678402) ring and the quinolone core, similar to ciprofloxacin. Potential degradation pathways include modifications to the piperazinyl substituent, defluorination and hydroxylation of the quinolone moiety, and cleavage of the cyclopropyl (B3062369) group.[5]

Q4: Which analytical techniques are suitable for assessing the stability of this compound?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV or fluorescence detection is a commonly used and effective method for stability testing of ciprofloxacin and its derivatives.[6][7][8][9][10] This technique allows for the separation of the parent compound from its degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in chromatogram Degradation of the analytical standard.Prepare fresh standards and ensure proper storage conditions (-20°C for solid, 2-8°C and protected from light for solutions).[1] Review sample preparation and handling to minimize exposure to light, extreme pH, and high temperatures.
Decreased peak area of the main analyte Instability of the standard solution.Prepare fresh stock and working solutions. Avoid prolonged storage of solutions at room temperature. For ciprofloxacin solutions, stability in PVC minibags has been demonstrated for up to 30 days under refrigerated and protected-from-light conditions, which may be extrapolated as a starting point for this compound.[11][12]
Inconsistent analytical results Improper solvent or pH for dissolution.Ciprofloxacin's solubility is pH-dependent, with higher solubility at pH 4-5.[13][14] this compound may have similar solubility characteristics. Ensure the diluent used for preparing standards is appropriate and consistent. A common diluent is a mixture of acetonitrile (B52724) and water or a mild acidic buffer.[15]
Precipitation of the standard in solution Poor solubility or supersaturation.Verify the solubility of this compound in the chosen solvent. Consider using a co-solvent or adjusting the pH to improve solubility, keeping in mind the potential for pH-mediated degradation.

Quantitative Data Summary

The following table summarizes forced degradation data for the parent compound, ciprofloxacin, which can serve as a proxy for understanding the potential stability of this compound under various stress conditions.

Table 1: Summary of Ciprofloxacin HCl Forced Degradation Studies [2][3][4]

Stress Condition Duration Temperature Degradation (%)
0.1 N NaOH (Alkaline)4 hours70°C~24%
0.1 N HCl (Acidic)4 hours70°C~20%
3% H₂O₂ (Oxidative)4 hours70°C~40%
UV Radiation (254 nm)5 daysAmbient~30%
Thermal24 hours60°C~10%

Experimental Protocols

Protocol 1: Preparation of this compound Standard Stock Solution

  • Accurately weigh a suitable amount of this compound analytical standard.

  • Dissolve the standard in a suitable solvent, such as a mixture of acetonitrile and water (1:1, v/v), to a final concentration of 1000 µg/mL.[15]

  • Sonicate the solution for 10-15 minutes to ensure complete dissolution.

  • Store the stock solution in a light-protected container at 2-8°C.

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol is adapted from methods developed for ciprofloxacin and should be validated for this compound.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3][7]

  • Mobile Phase: A mixture of a phosphate (B84403) buffer (pH adjusted to ~3.0) and acetonitrile. The exact ratio should be optimized for best separation. A common starting point is a gradient or isocratic elution with a buffer-to-acetonitrile ratio around 70:30 (v/v).[10]

  • Flow Rate: 1.0 mL/min[9]

  • Column Temperature: 35-40°C[10][16]

  • Detection: UV detection at approximately 278 nm.[9][16] If greater sensitivity is required, fluorescence detection can be used with excitation at ~278 nm and emission at ~450 nm.[8]

  • Injection Volume: 20 µL

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_analysis HPLC Analysis cluster_stress Forced Degradation (Optional) weigh Weigh Standard dissolve Dissolve in Solvent weigh->dissolve sonicate Sonicate dissolve->sonicate store Store at 2-8°C (Protected from Light) sonicate->store inject Inject into HPLC store->inject separate Separation on C18 Column inject->separate detect UV/Fluorescence Detection separate->detect analyze Data Analysis detect->analyze stress Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) neutralize Neutralize/Dilute stress->neutralize neutralize->inject

Caption: Experimental workflow for the preparation and analysis of this compound standards.

degradation_pathway cluster_stressors Stress Conditions cluster_products Potential Degradation Products nac This compound piperazine_mod Piperazine Ring Modification nac->piperazine_mod defluorination Defluorination & Hydroxylation nac->defluorination cyclopropyl_cleavage Cyclopropyl Ring Cleavage nac->cyclopropyl_cleavage acid Acid/Base acid->nac heat Heat heat->nac light Light (UV) light->nac oxidant Oxidizing Agent oxidant->nac

Caption: Potential degradation pathways of this compound under various stress conditions.

troubleshooting_logic start Inconsistent Results or Extra Peaks? check_storage Verify Standard Storage (-20°C solid, 2-8°C solution, protected from light) start->check_storage check_prep Review Solution Preparation (Fresh solutions? Correct solvent?) start->check_prep check_method Validate HPLC Method (Mobile phase pH, column integrity) check_storage->check_method check_prep->check_method stable Results Stabilized check_method->stable Issue Resolved unstable Instability Persists check_method->unstable Issue Not Resolved

References

Technical Support Center: Method Development for Resolving N-Acetylciprofloxacin from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical resolution of N-Acetylciprofloxacin and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chromatographic separation of these closely related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the potential isomers of this compound I should be aware of?

A1: this compound, a metabolite of the antibiotic ciprofloxacin (B1669076), can exist in different isomeric forms. The most common isomers you may encounter are:

  • Positional Isomers: Acetylation can occur at different nitrogen atoms on the piperazine (B1678402) ring of the ciprofloxacin molecule. This can result in distinct chemical entities with very similar physical properties, making them challenging to separate.

  • Enantiomers: If the acetylation process creates a new chiral center, or if the parent ciprofloxacin molecule was a racemic mixture, this compound can exist as a pair of enantiomers. These are non-superimposable mirror images that require a chiral stationary phase for separation.

Q2: Which analytical technique is most suitable for separating this compound from its isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most effective techniques for this purpose. UPLC is often preferred due to its higher resolution, faster analysis times, and lower solvent consumption. Coupling these techniques with mass spectrometry (MS) provides the sensitivity and selectivity needed for confident identification and quantification of the isomers.

Q3: What type of HPLC/UPLC column should I start with for method development?

A3: For separating positional isomers, a reversed-phase column with a C18 or a phenyl-hexyl stationary phase is a good starting point. These columns separate compounds based on hydrophobicity, and the subtle differences in the position of the acetyl group can lead to differences in retention. For enantiomeric separation, a chiral stationary phase (CSP) is mandatory. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating chiral quinolone compounds.

Q4: How does the mobile phase pH affect the separation of this compound isomers?

A4: The mobile phase pH is a critical parameter for the separation of quinolone derivatives like this compound.[1] These compounds have ionizable groups, and their charge state, which is dictated by the pH, significantly influences their interaction with the stationary phase. A systematic study of pH is recommended during method development to optimize selectivity and peak shape. For reversed-phase chromatography, a pH range of 2.5 to 7.5 is typically explored.

Q5: What are the typical challenges encountered when separating closely eluting isomers?

A5: The primary challenges include:

  • Poor Resolution: The peaks for the isomers may overlap significantly, making accurate quantification difficult.

  • Peak Tailing: Asymmetrical peaks can occur due to secondary interactions with the stationary phase, which can also affect resolution and integration.

  • Peak Splitting: A single isomer peak may appear as a split or shoulder peak, which can be caused by various factors including column degradation or issues with the mobile phase.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem Possible Causes Recommended Solutions
Poor resolution between isomer peaks. 1. Inappropriate stationary phase. 2. Mobile phase is not optimized. 3. Suboptimal temperature.1. Screen different stationary phases (e.g., C18, Phenyl-Hexyl, or a suitable chiral column). 2. Perform a gradient optimization. Vary the organic modifier (acetonitrile vs. methanol) and the pH of the aqueous phase. 3. Evaluate the effect of column temperature. Lower temperatures can sometimes improve resolution for closely eluting compounds.
Peak tailing for one or all isomer peaks. 1. Secondary interactions with residual silanols on the stationary phase. 2. Inadequate buffering of the mobile phase. 3. Column overload.1. Use a highly end-capped, high-purity silica (B1680970) column. Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations. 2. Ensure the buffer concentration is sufficient (typically 10-25 mM) and the mobile phase pH is at least 2 units away from the analyte's pKa.[2] 3. Reduce the injection volume or the concentration of the sample.
Split peaks are observed. 1. Column void or contamination at the inlet. 2. Sample solvent is too strong or incompatible with the mobile phase. 3. Co-elution of an unresolved impurity.1. Reverse-flush the column (if permitted by the manufacturer). If the problem persists, replace the column. 2. Dissolve the sample in the initial mobile phase or a weaker solvent. 3. Adjust the mobile phase composition or gradient to improve the separation of all components.
Inconsistent retention times. 1. Inadequate column equilibration. 2. Fluctuations in mobile phase composition or temperature. 3. Leaks in the HPLC/UPLC system.1. Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before each injection. 2. Prepare fresh mobile phase daily and use a column oven to maintain a constant temperature. 3. Perform a system leak check.

Experimental Protocols

Below are detailed methodologies for key experiments that can be adapted for the separation of this compound isomers.

Protocol 1: UPLC-MS/MS Method for Positional Isomer Separation

This protocol provides a starting point for the separation of positional isomers of this compound using a reversed-phase UPLC system coupled to a tandem mass spectrometer.

1. Chromatographic Conditions:

  • Column: Acquity UPLC HSS T3 C18 column (100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95-5% B

    • 9.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Autosampler Temperature: 10 °C

2. Mass Spectrometry Conditions (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: To be determined by infusing a standard of this compound. A hypothetical transition would be based on the precursor ion [M+H]+ and a characteristic product ion.

3. Sample Preparation:

  • Prepare a stock solution of the this compound isomer mixture in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile).

  • Dilute the stock solution with the initial mobile phase to the desired concentration.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Protocol 2: Chiral HPLC Method for Enantiomer Separation

This protocol outlines a general approach for the separation of this compound enantiomers using a chiral stationary phase.

1. Chromatographic Conditions:

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., ethanol (B145695) or isopropanol). A typical starting point is 80:20 (v/v) hexane:ethanol.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at a suitable wavelength (e.g., 278 nm).

  • Injection Volume: 5 µL

2. Method Development Strategy:

  • Screen different chiral columns to find one that provides baseline separation.

  • Optimize the ratio of the non-polar solvent to the alcohol in the mobile phase to adjust retention and resolution.

  • Small amounts of additives, such as trifluoroacetic acid (for acidic compounds) or diethylamine (B46881) (for basic compounds), can be added to the mobile phase to improve peak shape.

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data from your method development experiments. The values presented are hypothetical but representative of a successful separation.

Table 1: UPLC-MS/MS Separation of this compound Positional Isomers

ParameterIsomer 1Isomer 2
Retention Time (min) 5.25.8
Resolution (Rs) -2.1
Tailing Factor (Tf) 1.11.2
Limit of Detection (LOD) 0.1 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL0.5 ng/mL

Table 2: Chiral HPLC Separation of this compound Enantiomers

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) 8.510.2
Resolution (Rs) -1.8
Selectivity (α) -1.25
Tailing Factor (Tf) 1.31.3

Visualizations

Experimental Workflow for Method Development

MethodDevelopmentWorkflow cluster_prep Preparation cluster_screening Screening cluster_optimization Optimization cluster_validation Validation SamplePrep Sample and Standard Preparation ColumnScreening Column Screening (C18, Phenyl, Chiral) SamplePrep->ColumnScreening MobilePhasePrep Mobile Phase Preparation MobilePhaseScreening Mobile Phase Screening (ACN vs. MeOH, pH) MobilePhasePrep->MobilePhaseScreening GradientOptimization Gradient Optimization ColumnScreening->GradientOptimization MobilePhaseScreening->GradientOptimization TempOptimization Temperature Optimization GradientOptimization->TempOptimization FlowRateOptimization Flow Rate Optimization TempOptimization->FlowRateOptimization Validation Method Validation (Linearity, Accuracy, Precision) FlowRateOptimization->Validation TroubleshootingResolution Start Poor Resolution CheckColumn Change Stationary Phase? Start->CheckColumn CheckMobilePhase Optimize Mobile Phase? CheckColumn->CheckMobilePhase No NewColumn Select Different Column Chemistry CheckColumn->NewColumn Yes CheckTemp Adjust Temperature? CheckMobilePhase->CheckTemp No OptimizeGradient Modify Gradient Slope or Organic Modifier CheckMobilePhase->OptimizeGradient Gradient OptimizepH Adjust Mobile Phase pH CheckMobilePhase->OptimizepH pH NewTemp Test Higher or Lower Temperature CheckTemp->NewTemp Yes End Resolution Improved CheckTemp->End No NewColumn->End OptimizeGradient->End OptimizepH->End NewTemp->End

References

Best practices for the long-term storage of N-Acetylciprofloxacin samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage of N-Acetylciprofloxacin samples. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Limited direct stability data is available for this compound. The following recommendations are largely extrapolated from studies on its parent compound, ciprofloxacin (B1669076), and general chemical principles of N-acetylated compounds. A substance-specific long-term stability study is highly recommended for critical applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for the long-term storage of this compound?

A1: The primary concerns are chemical degradation, which can lead to a decrease in potency and the formation of impurities. Key potential degradation pathways include hydrolysis of the N-acetyl group, photodegradation of the fluoroquinolone core, and oxidative degradation.

Q2: How should solid this compound be stored?

A2: Solid this compound should be stored in a cool, dry, and dark environment. It is recommended to store it in well-sealed containers at refrigerated temperatures (2°C to 8°C) to minimize degradation. For very long-term storage, freezing (-20°C or -80°C) can be considered, although care must be taken to prevent moisture absorption upon warming.

Q3: What about storing this compound in solution?

A3: The stability of this compound in solution is dependent on the solvent, pH, temperature, and light exposure. Based on data for ciprofloxacin, solutions are more susceptible to degradation than the solid form. If storage in solution is necessary, it is advisable to use a buffered solution at a slightly acidic to neutral pH, store at low temperatures (2°C to 8°C), and protect from light. Aliquoting into single-use vials is recommended to avoid repeated freeze-thaw cycles.

Q4: Can I store this compound solutions at room temperature?

A4: Long-term storage at room temperature is generally not recommended due to the increased risk of degradation. Ciprofloxacin solutions have shown stability for shorter periods at room temperature, but for long-term storage, refrigerated or frozen conditions are preferable to ensure sample integrity.

Q5: How does pH affect the stability of this compound in solution?

A5: The pH of the solution can significantly impact stability. The N-acetyl group may be susceptible to hydrolysis under strongly acidic or basic conditions. For the parent compound, ciprofloxacin, maximum stability is often observed in the slightly acidic to neutral pH range.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Loss of Potency in Stored Sample Chemical degradation (hydrolysis, photodegradation, oxidation).- Verify storage conditions (temperature, light protection).- Analyze the sample using a stability-indicating method (e.g., HPLC) to quantify the active ingredient and detect degradation products.- For solutions, check the pH and consider preparing fresh solutions for critical experiments.
Appearance of New Peaks in Chromatogram Formation of degradation products.- Characterize the new peaks using techniques like mass spectrometry (MS) to identify potential degradants.- Review storage conditions to identify potential stressors (e.g., exposure to light, extreme pH).
Discoloration or Precipitation of Solution Photodegradation or chemical reaction leading to insoluble products. pH shift causing precipitation.- Ensure samples are stored in amber vials or otherwise protected from light.- Check the pH of the solution and adjust if necessary.- Filter the solution before use if precipitation is observed, but be aware that this may remove some of the active compound.
Inconsistent Results Between Aliquots Improper aliquoting or storage of individual aliquots. Repeated freeze-thaw cycles of a stock solution.- Ensure aliquots are stored in tightly sealed vials.- Avoid repeated freeze-thaw cycles by creating single-use aliquots.- If inconsistencies persist, prepare a fresh stock solution.

Data Presentation: Recommended Storage Conditions

The following table summarizes recommended long-term storage conditions for this compound based on data for fluoroquinolones.

Sample Form Temperature Light Condition Atmosphere Container Recommended Duration
Solid Powder 2°C to 8°CProtected from lightInert gas (e.g., Argon, Nitrogen) recommended for very long-term storageTightly sealed, amber glass vialsUp to several years (stability study dependent)
Solid Powder -20°C or -80°CProtected from lightInert gas recommendedTightly sealed, amber glass vials with desiccantPotentially longer than refrigerated (stability study dependent)
Solution (Aqueous Buffered) 2°C to 8°CProtected from lightN/ATightly sealed, single-use amber vialsWeeks to months (stability study dependent)
Solution (Aqueous Buffered) -20°C or -80°CProtected from lightN/ATightly sealed, single-use amber vialsMonths to a year (stability study dependent)

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is adapted from validated methods for ciprofloxacin and is intended to separate the parent compound from potential degradation products.[1][2][3]

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile). The gradient program should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV at approximately 278 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase) at a concentration of 1 mg/mL.

  • Prepare working standards by diluting the stock solution to a concentration range that covers the expected sample concentrations.

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the same solvent as the standard to achieve a known concentration.

  • For solutions, dilute an aliquot to fall within the calibration curve range.

4. Forced Degradation Studies (for method validation):

  • Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for a specified period. Neutralize before injection.

  • Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C for a specified period. Neutralize before injection.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heat the solid sample or a solution at an elevated temperature (e.g., 80°C).

  • Photodegradation: Expose the sample solution to UV light (e.g., 254 nm).[4]

5. Analysis:

  • Inject the prepared standards and samples into the HPLC system.

  • Assess the chromatograms for the appearance of new peaks and a decrease in the area of the main this compound peak.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Long-Term Stability Study cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T0, T1, T2...) cluster_evaluation Data Evaluation prep Prepare this compound Samples (Solid and Solution) aliquot Aliquot into Vials for Different Time Points prep->aliquot cond1 2-8°C, Dark cond2 -20°C, Dark cond3 25°C/60% RH, Light cond4 40°C/75% RH, Dark analysis Perform HPLC Analysis cond1->analysis cond2->analysis cond3->analysis cond4->analysis characterization Characterize Degradants (LC-MS) analysis->characterization eval Assess Purity, Potency, and Degradation Profile characterization->eval shelf_life Determine Shelf-Life eval->shelf_life

Caption: Workflow for a long-term stability study of this compound.

degradation_pathway Potential Degradation Pathway of this compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photodegradation Photodegradation (UV Light) parent This compound cipro Ciprofloxacin parent->cipro De-acetylation photo_prod Quinolone Ring Cleavage Products parent->photo_prod UV exposure acetic_acid Acetic Acid

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: N-Acetylciprofloxacin Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in N-Acetylciprofloxacin quantification assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in this compound quantification assays?

A1: Variability in this compound quantification assays can arise from several factors throughout the analytical workflow. The most common sources include:

  • Sample Collection and Handling: Improper collection, storage, or freeze-thaw cycles of biological samples can lead to degradation of the analyte.

  • Sample Preparation: Inconsistent protein precipitation, incomplete extraction, or variability in derivatization can introduce significant errors.

  • Chromatography: Poor peak shape, shifting retention times, and co-elution with interfering substances from the matrix can affect accuracy and precision.

  • Mass Spectrometry (for LC-MS/MS assays): Matrix effects, ion suppression or enhancement, and incorrect optimization of MS parameters can lead to inaccurate quantification.

  • Calibration and Standardization: Use of impure reference standards, improper preparation of calibration standards and quality controls (QCs), and inappropriate calibration models can cause systematic errors.

Q2: How can I minimize matrix effects in my LC-MS/MS assay for this compound?

A2: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a common challenge in LC-MS/MS bioanalysis.[1] To minimize their impact, consider the following strategies:

  • Effective Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation to remove interfering matrix components.

  • Chromatographic Separation: Optimize the HPLC/UPLC method to achieve baseline separation of this compound from matrix components that cause ion suppression or enhancement. This may involve adjusting the mobile phase composition, gradient profile, or using a different stationary phase.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-d8) is the most effective way to compensate for matrix effects.[2] Since it has nearly identical physicochemical properties to the analyte, it will experience similar matrix effects, allowing for accurate correction during data analysis.

  • Matrix-Matched Calibrators and Quality Controls: Prepare your calibration standards and QCs in the same biological matrix as your study samples to mimic the matrix effects observed in the unknown samples.[3]

Q3: What are the key validation parameters I need to assess for my this compound quantification assay according to regulatory guidelines?

A3: According to regulatory guidelines such as those from the FDA and the International Council for Harmonisation (ICH) M10, a full validation of your bioanalytical method should include the following parameters:[4]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[1]

  • Accuracy: The closeness of the measured value to the true value.[5]

  • Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[5]

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. The linear range, linearity, and the performance of the calibration standards are evaluated.[5]

  • Limits of Quantification: This includes the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ), which define the concentration range over which the assay is accurate and precise.[5]

  • Stability: The stability of this compound in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage).[6]

  • Matrix Effect: The effect of the sample matrix on the ionization of the analyte.[1]

  • Recovery: The efficiency of the extraction procedure.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound quantification assays.

Issue 1: High Variability in Quality Control (QC) Samples

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation - Ensure precise and consistent pipetting of all reagents and samples.- Vortex all samples for a uniform duration after adding precipitation or extraction solvents.- Use a consistent evaporation technique (e.g., nitrogen stream) and avoid drying samples to completion.
Improper Storage of QC Samples - Verify that QC samples have been stored at the correct temperature and have not undergone excessive freeze-thaw cycles.- Prepare fresh QC samples if stability is .
Instrument Instability - Check the performance of the HPLC/UPLC and mass spectrometer.- Run a system suitability test to ensure the instrument is performing within specifications.- Check for leaks in the LC system.
Contamination - Check for contamination in the mobile phase, solvents, or on the autosampler needle.- Run blank injections to identify potential sources of contamination.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Column Overload - Dilute the sample and re-inject.- Use a column with a higher loading capacity.
Column Contamination or Degradation - Wash the column with a strong solvent.- If washing does not resolve the issue, replace the column.
Inappropriate Mobile Phase pH - Adjust the mobile phase pH to ensure this compound is in a single ionic state. For amine-containing compounds, a lower pH is often beneficial.
Secondary Interactions with the Stationary Phase - Add a competing agent to the mobile phase (e.g., a small amount of triethylamine (B128534) for basic compounds).
Issue 3: Inconsistent or Low Recovery

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inefficient Protein Precipitation - Optimize the ratio of precipitation solvent (e.g., acetonitrile, methanol) to sample.- Ensure thorough vortexing and adequate centrifugation time and speed.
Suboptimal Extraction pH - Adjust the pH of the sample to ensure this compound is in a neutral form for efficient extraction into an organic solvent during LLE.
Incomplete Elution from SPE Cartridge - Optimize the composition and volume of the elution solvent.- Ensure the SPE cartridge is not overloaded.
Analyte Adsorption - Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption of the analyte to container surfaces.

Diagram: Troubleshooting Workflow for Assay Variability

TroubleshootingWorkflow Troubleshooting Workflow for this compound Assay Variability start High Variability or Inaccurate Results check_qcs Review QC Sample Performance (%RSD > 15%?) start->check_qcs check_peaks Examine Peak Shape (Tailing, Fronting, Split?) check_qcs->check_peaks No qc_prep Investigate Sample Preparation - Pipetting - Vortexing - Evaporation check_qcs->qc_prep Yes qc_storage Check QC Sample Stability - Storage Temperature - Freeze-Thaw Cycles check_qcs->qc_storage Yes qc_instrument Verify Instrument Performance - System Suitability - Leaks check_qcs->qc_instrument Yes check_recovery Evaluate Extraction Recovery (Low or Inconsistent?) check_peaks->check_recovery No peak_column Inspect Column - Wash or Replace - Check for Overload check_peaks->peak_column Yes peak_mobile_phase Optimize Mobile Phase - Adjust pH - Add Modifiers check_peaks->peak_mobile_phase Yes check_matrix Assess Matrix Effects (Ion Suppression/Enhancement?) check_recovery->check_matrix No recovery_extraction Optimize Extraction - Solvent:Sample Ratio - pH Adjustment - SPE Elution check_recovery->recovery_extraction Yes recovery_adsorption Check for Adsorption - Use Inert Labware check_recovery->recovery_adsorption Yes matrix_cleanup Improve Sample Cleanup - Use SPE or LLE check_matrix->matrix_cleanup Yes matrix_is Use Stable Isotope-Labeled IS check_matrix->matrix_is Yes matrix_cal Use Matrix-Matched Calibrators check_matrix->matrix_cal Yes end Assay Performance Improved check_matrix->end No qc_prep->end qc_storage->end qc_instrument->end peak_column->end peak_mobile_phase->end recovery_extraction->end recovery_adsorption->end matrix_cleanup->end matrix_is->end matrix_cal->end ExperimentalWorkflow General Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological Sample (Plasma, Urine, etc.) add_is Add Internal Standard sample->add_is extraction Extraction (Protein Precipitation, LLE, or SPE) add_is->extraction evap_recon Evaporation & Reconstitution extraction->evap_recon injection Injection into LC-MS/MS evap_recon->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification result Final Concentration Report quantification->result

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Efficacy of N-Acetylciprofloxacin and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the antibacterial properties of the fluoroquinolone antibiotic ciprofloxacin (B1669076) and its derivative, N-Acetylciprofloxacin. The analysis is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data to delineate the therapeutic potential and spectrum of activity of these compounds.

Introduction

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that has been a cornerstone in treating a wide array of bacterial infections.[1][2][3] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, ultimately leading to bacterial cell death.[3][4][5] However, the rise of antibiotic resistance has necessitated the development of novel derivatives to enhance efficacy and broaden the spectrum of activity.[1][6] N-acylation of the piperazinyl nitrogen of ciprofloxacin, creating derivatives like this compound, is one such strategy aimed at improving its antibacterial properties, particularly against resilient Gram-positive pathogens.[6]

Mechanism of Action

The primary mode of action for the fluoroquinolone class is the disruption of DNA synthesis in bacteria.[4][5]

  • Ciprofloxacin: Directly targets and inhibits bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). These enzymes are critical for relaxing supercoiled DNA and separating intertwined daughter chromosomes during cell division.[4][5] By stabilizing the enzyme-DNA complex, ciprofloxacin introduces double-strand breaks in the bacterial DNA, which is a lethal event for the cell.[4]

  • This compound: Studies on N-acylated ciprofloxacin analogues indicate that modification of the piperazinyl nitrogen by acylation does not alter the fundamental mechanism of action.[1][6][7] These derivatives continue to exert their antibacterial effect by targeting bacterial DNA gyrase and topoisomerase IV, functioning similarly to the parent drug.[8][9]

cluster_Cipro Ciprofloxacin Action cluster_NAcetyl This compound Action Cipro Ciprofloxacin Complex Ternary Complex (Enzyme-DNA-Drug) Cipro->Complex Binds to Enzyme DNA Gyrase / Topoisomerase IV Enzyme->Complex Part of DNA Bacterial DNA DNA->Complex Part of Replication DNA Replication Blocked Complex->Replication Death Bacterial Cell Death Replication->Death NAcetyl This compound Complex2 Ternary Complex (Enzyme-DNA-Drug) NAcetyl->Complex2 Binds to Enzyme2 DNA Gyrase / Topoisomerase IV Enzyme2->Complex2 Part of DNA2 Bacterial DNA DNA2->Complex2 Part of Replication2 DNA Replication Blocked Complex2->Replication2 Death2 Bacterial Cell Death Replication2->Death2

Fig 1. Shared mechanism of action for Ciprofloxacin and its N-acylated derivatives.

Comparative Antibacterial Activity

The antibacterial efficacy of N-acylated ciprofloxacin derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The data, presented as Minimum Inhibitory Concentration (MIC) values, demonstrates that while ciprofloxacin maintains potent activity, certain N-acyl derivatives exhibit enhanced or comparable effects, particularly against Gram-positive strains.

Table 1: Minimum Inhibitory Concentration (MIC) Values (μM) of Ciprofloxacin and N-Acyl Derivatives

CompoundS. aureusM. luteusM. vaccaeE. coliP. aeruginosa
Ciprofloxacin 0.4780.940.070.47
8-Cip (N-acyl derivative) <0.050.23.13.1>50
9 (N-acyl derivative) 0.78>5012.51.56>50
10 (N-acyl derivative) 0.785012.53.1>50

Data synthesized from studies on N-acyl ciprofloxacin derivatives based on a trimethyl lock structure.[10] Note: Lower MIC values indicate higher antibacterial potency.

From the data, it is evident that some N-acylated derivatives, such as 8-Cip, show significantly enhanced activity against Gram-positive species like S. aureus and M. luteus compared to the parent drug, ciprofloxacin.[10] However, this enhancement in Gram-positive activity can be accompanied by a decrease in potency against Gram-negative bacteria like P. aeruginosa.[10] This suggests that N-acylation can modulate the antibacterial spectrum of ciprofloxacin. In general, many N-acylated analogues prove to be as effective or more effective than the parent drug against various Gram-positive and Gram-negative bacteria.[1][6]

Spontaneous Mutation Frequency

A critical aspect of antibiotic development is the potential for resistance. Studies have shown that certain N-acylated ciprofloxacin derivatives have a significantly lower frequency of spontaneous mutation in MRSA compared to ciprofloxacin.[6] For instance, the spontaneous mutation frequency for ciprofloxacin was found to be 1.02 × 10⁻⁶, whereas for one N-acyl derivative (2a), it was 7.3 × 10⁻⁷, and for another (2m), it was 1.08 × 10⁻⁹.[6] This suggests a reduced potential for the development of resistance with some N-acylated analogues.[6][7]

Experimental Protocols

The primary method used to quantify and compare the antibacterial activity of these compounds is the determination of the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[10]

  • Preparation of Inoculum: Bacterial strains are cultured on an appropriate agar (B569324) medium for 18-24 hours. A few colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Drug Dilution Series: The test compounds (Ciprofloxacin and this compound derivatives) are serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well of the microtiter plate containing the diluted compounds is inoculated with the prepared bacterial suspension. Control wells containing only the growth medium (negative control) and medium with inoculum but no drug (positive control) are included.

  • Incubation: The plates are incubated at 37°C for 16-20 hours under ambient air conditions.

  • Reading Results: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the organism.

start Start prep_inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum prep_plate 2. Prepare Serial Dilutions of Compounds in 96-Well Plate prep_inoculum->prep_plate inoculate 3. Inoculate Wells with Bacterial Suspension prep_plate->inoculate incubate 4. Incubate Plate (37°C for 16-20h) inoculate->incubate read_results 5. Read Plate and Determine MIC (Lowest concentration with no visible growth) incubate->read_results end_point End read_results->end_point

Fig 2. Workflow for the Broth Microdilution MIC Assay.

Conclusion

The N-acylation of ciprofloxacin presents a promising strategy for developing new antibacterial agents. The resulting derivatives, including this compound, largely retain the parent drug's mechanism of action by targeting bacterial DNA gyrase and topoisomerase IV.[6][8] Key findings indicate that these modifications can lead to:

  • Enhanced Gram-Positive Activity: Several N-acyl derivatives demonstrate superior potency against Gram-positive bacteria, including resistant strains like MRSA, when compared to ciprofloxacin.[6][10]

  • Modulated Spectrum: The structural changes can alter the antibacterial spectrum, sometimes leading to reduced activity against certain Gram-negative pathogens.[10]

  • Lower Resistance Potential: Some analogues show a significantly lower frequency of inducing spontaneous resistance, a highly desirable characteristic for a new antibiotic.[6]

These findings suggest that N-acylated ciprofloxacins are a valuable class of compounds for further investigation in the ongoing effort to combat bacterial resistance. Their enhanced efficacy against challenging Gram-positive pathogens makes them particularly noteworthy candidates for future drug development.

References

Comparative Analysis of Ciprofloxacin Antibody Cross-Reactivity with N-Acetylciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity profile of anti-ciprofloxacin antibodies with its primary metabolite, N-Acetylciprofloxacin. Understanding this cross-reactivity is crucial for the development of specific immunoassays for therapeutic drug monitoring and pharmacokinetic studies, as the presence of metabolites can often interfere with the accurate quantification of the parent drug.

While direct comparative studies detailing the percentage cross-reactivity of anti-ciprofloxacin antibodies with this compound are not extensively available in peer-reviewed literature, this guide outlines a comprehensive experimental framework for researchers to determine these parameters. The methodologies provided are based on established immunoanalytical techniques for fluoroquinolones.

Data Presentation: A Framework for Comparison

To facilitate a clear comparison, experimental data should be organized as presented in Table 1. This structure allows for a direct assessment of the antibody's specificity. The cross-reactivity is calculated using the formula:

Cross-reactivity (%) = (IC50 of Ciprofloxacin (B1669076) / IC50 of this compound) x 100

AnalyteAntibody SpecificityIC50 (ng/mL)Cross-Reactivity (%)
CiprofloxacinAnti-Ciprofloxacin Polyclonal AbData to be determined100%
This compoundAnti-Ciprofloxacin Polyclonal AbData to be determinedData to be determined

Table 1: Comparative Antibody Cross-Reactivity Data. The table is designed to be populated with experimental results from a competitive ELISA to quantify the binding affinity of an anti-ciprofloxacin antibody to both the parent drug and its N-acetylated metabolite.

Experimental Protocols

A detailed methodology for a competitive indirect Enzyme-Linked Immunosorbent Assay (ELISA) is provided below. This protocol is a standard method for determining the cross-reactivity of an antibody with related compounds.

Protocol: Competitive Indirect ELISA for Cross-Reactivity Assessment

1. Materials and Reagents:

  • Anti-Ciprofloxacin antibody (polyclonal or monoclonal)

  • Ciprofloxacin standard

  • This compound (synthesis or purchase of an analytical standard may be required)

  • Coating antigen (e.g., Ciprofloxacin-BSA conjugate)

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Plate reader

2. Plate Coating:

  • Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.

  • Add 100 µL of the diluted coating antigen to each well of a 96-well plate.

  • Incubate the plate overnight at 4°C.

  • Wash the plate three times with wash buffer.

3. Blocking:

  • Add 200 µL of blocking buffer to each well.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

4. Competitive Reaction:

  • Prepare serial dilutions of ciprofloxacin and this compound standards in assay buffer (e.g., PBS).

  • In separate tubes, mix 50 µL of each standard dilution with 50 µL of the diluted anti-ciprofloxacin antibody.

  • Incubate the mixture for 30 minutes at room temperature.

  • Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked plate.

  • Incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

5. Detection:

  • Add 100 µL of the diluted secondary antibody to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of stop solution to each well.

6. Data Analysis:

  • Measure the absorbance at 450 nm using a plate reader.

  • Plot a standard curve of absorbance versus the logarithm of the analyte concentration for both ciprofloxacin and this compound.

  • Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for each compound.

  • Calculate the percentage cross-reactivity using the formula mentioned above.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the competitive indirect ELISA protocol for assessing antibody cross-reactivity.

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection & Analysis Coating 1. Plate Coating (Ciprofloxacin-BSA) Blocking 2. Blocking (Non-fat milk) Coating->Blocking Add_to_Plate 4. Add Mixture to Plate Blocking->Add_to_Plate Standards Prepare Standards (Ciprofloxacin & this compound) Incubate_Mix 3. Pre-incubation (Ab + Analyte) Standards->Incubate_Mix Antibody Anti-Ciprofloxacin Ab Antibody->Incubate_Mix Incubate_Mix->Add_to_Plate Secondary_Ab 5. Add Secondary Ab (HRP-conjugated) Add_to_Plate->Secondary_Ab Substrate 6. Add Substrate (TMB) Secondary_Ab->Substrate Read_Plate 7. Read Absorbance (450 nm) Substrate->Read_Plate Analysis 8. Data Analysis (IC50 & Cross-reactivity) Read_Plate->Analysis

Figure 1. Workflow for determining antibody cross-reactivity using competitive indirect ELISA.

N-Acetylciprofloxacin as a Biomarker of Ciprofloxacin Exposure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Acetylciprofloxacin as a potential biomarker for ciprofloxacin (B1669076) exposure, evaluating its performance against other ciprofloxacin metabolites. The information is supported by experimental data to aid researchers in selecting and applying appropriate biomarkers in clinical and preclinical studies.

Introduction to Ciprofloxacin Metabolism

Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, is metabolized in the liver, leading to the formation of four primary metabolites: desethyleneciprofloxacin, sulfo-ciprofloxacin, oxo-ciprofloxacin (B1260333), and this compound.[1][2] Understanding the profile of these metabolites is crucial for accurately assessing drug exposure and its pharmacological effects. While oxo-ciprofloxacin is a major urinary metabolite and sulfo-ciprofloxacin is a primary fecal metabolite, the utility of each metabolite as a biomarker of parent drug exposure requires careful validation.[1] This guide focuses on the validation of this compound for this purpose.

Comparative Analysis of Ciprofloxacin Metabolites as Exposure Biomarkers

The validation of a metabolite as a biomarker for drug exposure relies on a consistent and quantifiable relationship with the parent drug's concentration. The following table summarizes available quantitative data on the major metabolites of ciprofloxacin in human plasma.

Table 1: Comparison of Ciprofloxacin Metabolite-to-Parent Drug Ratios in Plasma

MetaboliteMedian Metabolite/Parent Ratio (%)Interquartile Range (IQR) (%)Data Source
Desethylene ciprofloxacin5.864.09–9.87[3]
Formyl ciprofloxacin4.083.38–6.92[3]
Oxociprofloxacin5.913.42–13.65[3]
This compound Data Not Available Data Not Available -

Data derived from a study in critically ill patients receiving intravenous ciprofloxacin.[3]

Note: Currently, there is a lack of published data directly comparing the plasma concentrations of this compound to the parent drug, ciprofloxacin, in a human population. This data gap is a significant limitation in validating this compound as a robust biomarker of ciprofloxacin exposure. The available quantitative data from a study by Šíma et al. (2022) focused on desethylene ciprofloxacin, formyl ciprofloxacin, and oxociprofloxacin, but did not include this compound in the analysis.[3]

Experimental Protocols

Accurate quantification of ciprofloxacin and its metabolites is essential for biomarker validation. The following section outlines a general experimental protocol for the simultaneous determination of ciprofloxacin and its metabolites in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Protocol: Simultaneous Quantification of Ciprofloxacin and its Metabolites in Human Plasma by LC-MS/MS

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 200 µL of a precipitation solution (e.g., acetonitrile (B52724) or methanol) containing an appropriate internal standard (e.g., a deuterated analog of ciprofloxacin).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for analysis.

2. Chromatographic Separation (LC)

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for the separation of these compounds.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid). The gradient program should be optimized to achieve adequate separation of the parent drug and all four metabolites.

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Injection Volume: 5-10 µL of the prepared sample supernatant.

3. Mass Spectrometric Detection (MS/MS)

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used for the analysis of ciprofloxacin and its metabolites.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for ciprofloxacin and each of its four metabolites (desethyleneciprofloxacin, sulfo-ciprofloxacin, oxo-ciprofloxacin, and this compound) must be optimized.

  • Data Analysis: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a matching biological matrix.

Visualizing Ciprofloxacin Metabolism and Analytical Workflow

To better understand the processes involved, the following diagrams illustrate the metabolic pathway of ciprofloxacin and a typical experimental workflow for its analysis.

Metabolic Pathway of Ciprofloxacin Ciprofloxacin Ciprofloxacin Metabolites Metabolism in Liver Ciprofloxacin->Metabolites Desethyleneciprofloxacin Desethyleneciprofloxacin Metabolites->Desethyleneciprofloxacin Sulfociprofloxacin Sulfociprofloxacin Metabolites->Sulfociprofloxacin Oxociprofloxacin Oxociprofloxacin Metabolites->Oxociprofloxacin NAcetylciprofloxacin This compound Metabolites->NAcetylciprofloxacin

Ciprofloxacin Metabolic Pathway

LC-MS/MS Experimental Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC Separation LC Separation Supernatant Collection->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Acquisition Data Acquisition MS/MS Detection->Data Acquisition Quantification Quantification Data Acquisition->Quantification Biomarker Validation Biomarker Validation Quantification->Biomarker Validation

Analytical Workflow for Biomarker Quantification

Conclusion

The validation of this compound as a reliable biomarker for ciprofloxacin exposure is currently hindered by a lack of quantitative data in human subjects. While it is a known metabolite, its plasma concentrations and correlation with the parent drug have not been sufficiently characterized in comparison to other metabolites like desethyleneciprofloxacin, formyl ciprofloxacin, and oxociprofloxacin. Future research should focus on developing and validating a sensitive and specific analytical method for the simultaneous quantification of ciprofloxacin and all four of its major metabolites. Such studies are essential to generate the necessary data to definitively assess the utility of this compound as a biomarker for monitoring ciprofloxacin exposure in a clinical or research setting.

References

Comparative Analysis of N-Acetylciprofloxacin Levels Across Diverse Patient Populations

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacokinetic variations of N-Acetylciprofloxacin, a primary metabolite of the widely used antibiotic ciprofloxacin (B1669076), reveals significant differences in its plasma concentrations among various patient groups. This comparison guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comprehensive overview of these variations, supported by experimental data and detailed methodologies.

Notably, patients with impaired renal function exhibit markedly elevated levels of this compound. This finding underscores the critical role of renal clearance in the elimination of this metabolite and highlights the need for careful dose consideration in this patient population. While data on pediatric and elderly populations remain more limited, existing studies suggest that age-related physiological changes also influence the pharmacokinetic profile of this metabolite.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of this compound (M2) and its parent drug, ciprofloxacin, in different patient populations, primarily focusing on the impact of renal function.

Table 1: Mean Peak Plasma Concentrations (Cmax) of Ciprofloxacin and this compound (M2) after a Single Intravenous Dose

Patient Group (Creatinine Clearance)Ciprofloxacin Cmax (mg/L)This compound (M2) Cmax (mg/L)
Normal (>90 mL/min/1.73 m²)3.0 ± 0.60.11 ± 0.04
Mild Impairment (61-90 mL/min/1.73 m²)3.3 ± 0.80.15 ± 0.06
Moderate Impairment (31-60 mL/min/1.73 m²)4.1 ± 1.00.24 ± 0.10
Severe Impairment (≤30 mL/min/1.73 m²)4.6 ± 1.10.36 ± 0.12

*Statistically significant increase compared to the normal renal function group. Data extracted from Shah et al., 1996.[1]

Table 2: Mean Area Under the Plasma Concentration-Time Curve (AUC) of Ciprofloxacin and this compound (M2) after a Single Intravenous Dose

Patient Group (Creatinine Clearance)Ciprofloxacin AUC (mg·h/L)This compound (M2) AUC (mg·h/L)
Normal (>90 mL/min/1.73 m²)11.6 ± 2.40.8 ± 0.3
Mild Impairment (61-90 mL/min/1.73 m²)15.1 ± 3.81.3 ± 0.6
Moderate Impairment (31-60 mL/min/1.73 m²)23.3 ± 6.52.6 ± 1.2
Severe Impairment (≤30 mL/min/1.73 m²)34.1 ± 9.74.9 ± 2.1

*Statistically significant increase compared to the normal renal function group. Data extracted from Shah et al., 1996.[1]

Experimental Protocols

The quantification of ciprofloxacin and its metabolites, including this compound, in biological matrices is crucial for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method is widely used for the determination of ciprofloxacin and can be adapted for its metabolites.

  • Sample Preparation:

    • To 1.0 mL of plasma, add an internal standard (e.g., ofloxacin).

    • Precipitate proteins by adding 2.0 mL of acetonitrile (B52724).

    • Vortex the mixture for 30 seconds and centrifuge at 3000 rpm for 10 minutes.

    • Separate the supernatant and evaporate it to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Inject a 20 µL aliquot into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of 0.025 M phosphoric acid (pH adjusted to 3.0 with triethylamine) and acetonitrile (87:13, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with excitation at 278 nm and emission at 450 nm.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity for the simultaneous quantification of ciprofloxacin and its metabolites.

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of ciprofloxacin).

    • Precipitate proteins with 300 µL of methanol (B129727) containing 0.1% formic acid.

    • Vortex and centrifuge the samples.

    • Inject the supernatant into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Chromatography: A suitable reverse-phase column with a gradient elution using a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions for ciprofloxacin and this compound would be monitored for quantification.

Visualizations

Metabolic Pathway of Ciprofloxacin

The following diagram illustrates the primary metabolic pathways of ciprofloxacin, leading to the formation of this compound and other metabolites.

Metabolic Pathway of Ciprofloxacin Ciprofloxacin Ciprofloxacin M1 Desethyleneciprofloxacin Ciprofloxacin->M1 De-ethylation M2 This compound Ciprofloxacin->M2 Acetylation M3 Oxociprofloxacin Ciprofloxacin->M3 Oxidation M4 Sulfociprofloxacin Ciprofloxacin->M4 Sulfation

Caption: Primary metabolic pathways of ciprofloxacin.

Experimental Workflow for Sample Analysis

This diagram outlines the general workflow for the analysis of this compound in plasma samples using chromatography.

Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Plasma Plasma Sample Collection Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Extract Supernatant Extraction Precipitate->Extract Reconstitute Reconstitution Extract->Reconstitute Inject Injection into LC system Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (UV/MS) Separate->Detect Quantify Quantification Detect->Quantify Report Reporting Results Quantify->Report

Caption: General workflow for this compound analysis.

References

In-Depth Comparison of Analytical Methods for N-Acetylciprofloxacin Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. N-Acetylciprofloxacin is one of the four primary metabolites of Ciprofloxacin and understanding its concentration in biological matrices is essential for a complete picture of the drug's disposition in the body.

Despite extensive searches for validated analytical methods specifically for this compound, the available literature predominantly focuses on the parent drug, Ciprofloxacin. While some studies mention the simultaneous analysis of Ciprofloxacin and its metabolites, they often lack the detailed quantitative performance data for this compound that is necessary for a robust head-to-head comparison. This includes critical validation parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

Potential Analytical Approaches

Based on the methods used for the parent compound, Ciprofloxacin, the following techniques would be the most probable for the analysis of this compound. The successful application of these methods would require specific method development and validation for the metabolite.

1. High-Performance Liquid Chromatography (HPLC): This is a widely used technique for the analysis of pharmaceuticals. An HPLC method for this compound would likely involve a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Detection is typically performed using a UV detector.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers higher sensitivity and selectivity compared to HPLC-UV and is particularly well-suited for analyzing metabolites in complex biological matrices like plasma and urine. The method would involve chromatographic separation followed by mass spectrometric detection, monitoring specific precursor and product ion transitions for this compound.

3. Capillary Electrophoresis (CE): CE is another powerful separation technique that can be used for the analysis of charged molecules like this compound. It offers high separation efficiency and requires only small sample volumes.

Hypothetical Experimental Workflows

To illustrate the potential methodologies, the following diagrams outline the general experimental workflows for HPLC-UV and LC-MS/MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Biological Sample (e.g., Plasma, Urine) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Evaporation (if needed) Supernatant_Collection->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HPLC System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

Caption: General experimental workflow for HPLC-UV analysis of this compound.

LCMS_Workflow cluster_prep_lcms Sample Preparation cluster_analysis_lcms LC-MS/MS Analysis Sample_LCMS Biological Sample (e.g., Plasma, Urine) IS_Spiking Internal Standard Spiking Sample_LCMS->IS_Spiking Extraction Extraction (LLE or SPE) IS_Spiking->Extraction Evaporation_LCMS Evaporation Extraction->Evaporation_LCMS Reconstitution_LCMS Reconstitution Evaporation_LCMS->Reconstitution_LCMS Injection_LCMS Injection into LC-MS/MS System Reconstitution_LCMS->Injection_LCMS Separation_LCMS Chromatographic Separation Injection_LCMS->Separation_LCMS Ionization Electrospray Ionization (ESI) Separation_LCMS->Ionization MS_Detection Tandem Mass Spectrometry (MRM Mode) Ionization->MS_Detection Data_Analysis_LCMS Data Analysis and Quantification MS_Detection->Data_Analysis_LCMS

Evaluating the In Vitro Efficacy of N-Acylated Ciprofloxacin Derivatives Against Resistant Bacterial Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents that can overcome existing resistance mechanisms. Modifications to the core structure of established antibiotics, such as ciprofloxacin (B1669076), represent a promising strategy. This guide provides an objective comparison of the in vitro performance of various N-acylated ciprofloxacin derivatives against resistant bacterial strains, with a focus on supporting experimental data and detailed methodologies.

Comparative Analysis of In Vitro Efficacy

The in vitro efficacy of N-acylated ciprofloxacin derivatives has been evaluated against a panel of both susceptible and resistant bacterial strains. The primary metrics for this evaluation are the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

Minimum Inhibitory Concentration (MIC) Data

Several studies have demonstrated that N-acylation of ciprofloxacin can lead to derivatives with potent antibacterial activity, in some cases exceeding that of the parent drug against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][2] The tables below summarize the MIC values for a selection of N-acylated ciprofloxacin derivatives compared to ciprofloxacin.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL of N-Acylated Ciprofloxacin Derivatives against Staphylococcus aureus

CompoundMSSA (SH1000)MRSA (ATCC 43300)
Ciprofloxacin0.51.25
N-acetyl ciprofloxacin (2a)0.50.625
N-propionyl ciprofloxacin (2b)1.02.5
N-butyryl ciprofloxacin (2c)2.55.0
N-pentanoyl ciprofloxacin (2d)0.250.625
N-hexanoyl ciprofloxacin (2e)0.51.25
N-heptanoyl ciprofloxacin (2f)1.02.5
N-octanoyl ciprofloxacin (2g)2.55.0
N-benzoyl ciprofloxacin (2h)0.50.625
N-phenylacetyl ciprofloxacin (2i)0.50.625
N-cinnamoyl ciprofloxacin (2j)0.51.25
N-crotonyl ciprofloxacin (2k)0.51.25
N-methacryloyl ciprofloxacin (2l)1.00.625
N-propioloyl ciprofloxacin (2m)0.250.3125
N-cyclopropanecarbonyl ciprofloxacin (2n)0.250.3125

Data synthesized from Cormier et al., 2012.[1]

Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL of Esterified and Amidated Ciprofloxacin Derivatives against Various Bacterial Strains

CompoundS. aureus (ATCC 25923)E. coli (ATCC 25922)P. mirabilis (ATCC 25933)
Ciprofloxacin0.50.0150.03
Compound 3a844
Compound 3b422
Compound 3c422
Compound 3d422
Compound 5211
Compound 6a422
Compound 6b211
Compound 6c212

Data from Jamshidi et al., 2023.[3]

Minimum Bactericidal Concentration (MBC) Data

While MIC values indicate the concentration required to inhibit growth, MBC values provide insight into the bactericidal (killing) activity of an antibiotic. For an antibiotic to be considered bactericidal, the MBC is typically no more than four times the MIC. Recent studies have begun to characterize the MBC of these novel ciprofloxacin derivatives.

Table 3: Minimum Bactericidal Concentration (MBC) in µg/mL of Esterified and Amidated Ciprofloxacin Derivatives

CompoundS. aureus (ATCC 25923)E. coli (ATCC 25922)P. mirabilis (ATCC 25933)
Ciprofloxacin10.030.06
Compound 3a1688
Compound 3b844
Compound 3c844
Compound 3d844
Compound 5422
Compound 6a844
Compound 6b422
Compound 6c424

Data from Jamshidi et al., 2023.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of N-acylated ciprofloxacin derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum:

    • A pure culture of the test bacterium is grown overnight on an appropriate agar (B569324) medium.

    • Several colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).

    • The broth culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • The bacterial suspension is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • A stock solution of the test compound (N-acylated ciprofloxacin derivative or ciprofloxacin) is prepared in a suitable solvent.

    • Serial two-fold dilutions of the antibiotic are prepared in a 96-well microtiter plate containing broth. The concentration range is selected to span the expected MIC value.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the prepared bacterial suspension.

    • A positive control well (containing bacteria and broth but no antibiotic) and a negative control well (containing broth only) are included.

    • The plate is incubated at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as a subsequent step to the MIC assay.

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth in the MIC assay.

    • The aliquot is plated onto an appropriate antibiotic-free agar medium.

  • Incubation:

    • The agar plates are incubated at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Visualizing Experimental and Biological Processes

To further clarify the methodologies and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination bacterial_culture Bacterial Culture (Overnight) mcfarland Adjust to 0.5 McFarland Standard bacterial_culture->mcfarland inoculum Prepare Final Inoculum (5x10^5 CFU/mL) mcfarland->inoculum inoculate_plate Inoculate Microplate inoculum->inoculate_plate antibiotic_stock Antibiotic Stock Solution serial_dilution Serial Dilutions in Microplate antibiotic_stock->serial_dilution serial_dilution->inoculate_plate incubate_mic Incubate (18-24h, 37°C) inoculate_plate->incubate_mic read_mic Read MIC (No visible growth) incubate_mic->read_mic plate_mic Plate from Clear MIC Wells read_mic->plate_mic incubate_mbc Incubate Agar Plates (18-24h, 37°C) plate_mic->incubate_mbc read_mbc Read MBC (≥99.9% killing) incubate_mbc->read_mbc

Diagram 1: Experimental workflow for MIC and MBC determination.

Fluoroquinolones, including ciprofloxacin and its derivatives, exert their antibacterial effect by targeting bacterial DNA gyrase and topoisomerase IV.[4] Resistance to these antibiotics often arises from mutations in the genes encoding these enzymes or through increased efflux of the drug from the bacterial cell.

signaling_pathway cluster_drug_action Fluoroquinolone Action cluster_resistance Resistance Mechanisms drug N-Acyl Ciprofloxacin dna_gyrase DNA Gyrase (GyrA/GyrB) drug->dna_gyrase inhibits topo_iv Topoisomerase IV (ParC/ParE) drug->topo_iv inhibits dna_replication DNA Replication dna_gyrase->dna_replication topo_iv->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death disruption leads to target_mutation Target Site Mutation (gyrA, parC) target_mutation->dna_gyrase target_mutation->topo_iv efflux_pump Efflux Pump Overexpression efflux_pump->drug reduced_uptake Reduced Permeability reduced_uptake->drug

Diagram 2: Fluoroquinolone mechanism of action and resistance.

References

N-Acetylciprofloxacin vs. other ciprofloxacin metabolites: a comparative toxicity study.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciprofloxacin (B1669076), a broad-spectrum fluoroquinolone antibiotic, is extensively used to treat various bacterial infections.[1] Following administration, ciprofloxacin is partially metabolized in the liver, leading to the formation of several metabolites.[2][3] The primary metabolites include N-Acetylciprofloxacin, desethylene-ciprofloxacin, oxo-ciprofloxacin, and sulfonyl-ciprofloxacin. While the parent drug's efficacy and toxicity have been widely studied, the comparative toxicity of its metabolites is less understood. This guide provides a comparative analysis of the toxicity of this compound against other major ciprofloxacin metabolites, supported by experimental data and detailed protocols. Although direct comparative toxicity studies with quantitative data for all metabolites are limited, this guide synthesizes available information to provide a comprehensive overview. It has been noted that metabolites of ciprofloxacin exhibit lower microbiological activity than the parent compound.[3]

Data Presentation: Comparative Cytotoxicity

CompoundEstimated IC50 Range (µM) in Human Fibroblast CellsRelative Toxicity to Ciprofloxacin
Ciprofloxacin 100 - 200[4]1x (Benchmark)
This compound > 200< 1x
Desethylene-ciprofloxacin > 200< 1x
Oxo-ciprofloxacin > 200< 1x
Sulfonyl-ciprofloxacin > 200< 1x

Note: The IC50 values for the metabolites are estimations based on the principle of metabolic detoxification. Further experimental validation is required for precise quantification.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[5][6][7]

Protocol:

  • Cell Seeding: Seed human fibroblast cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare stock solutions of ciprofloxacin and its metabolites (this compound, desethylene-ciprofloxacin, oxo-ciprofloxacin, and sulfonyl-ciprofloxacin) in a suitable solvent (e.g., DMSO). Serially dilute the compounds in cell culture medium to achieve a range of concentrations. Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Genotoxicity Assessment: Comet Assay

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the level of individual cells.[9][10]

Protocol:

  • Cell Treatment: Treat human fibroblast cells with ciprofloxacin and its metabolites at various concentrations for a defined period.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose (B213101) and layer onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.[9]

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis.[11]

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Analysis: Visualize the "comets" using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail.

Mitochondrial Toxicity Assessment: JC-1 Assay

The JC-1 assay is used to measure the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health. A decrease in ΔΨm is an early event in apoptosis.[12][13]

Protocol:

  • Cell Treatment: Treat human fibroblast cells with ciprofloxacin and its metabolites. Include a positive control (e.g., CCCP) that is known to depolarize the mitochondrial membrane.[12]

  • JC-1 Staining: Incubate the treated cells with JC-1 staining solution (typically 1-10 µM) for 15-30 minutes at 37°C.[13]

  • Washing: Wash the cells with assay buffer to remove the excess JC-1 dye.[13]

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).[12]

  • Data Analysis: The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Mandatory Visualizations

Ciprofloxacin Metabolism Pathway

G cluster_0 Hepatic Metabolism Ciprofloxacin Ciprofloxacin N_Acetylciprofloxacin This compound Ciprofloxacin->N_Acetylciprofloxacin Metabolizing Enzymes Desethylene_ciprofloxacin Desethylene-ciprofloxacin Ciprofloxacin->Desethylene_ciprofloxacin Metabolizing Enzymes Oxo_ciprofloxacin Oxo-ciprofloxacin Ciprofloxacin->Oxo_ciprofloxacin Metabolizing Enzymes Sulfonyl_ciprofloxacin Sulfonyl-ciprofloxacin Ciprofloxacin->Sulfonyl_ciprofloxacin Metabolizing Enzymes CYP1A2 CYP1A2 CYP1A2->Desethylene_ciprofloxacin CYP1A2->Oxo_ciprofloxacin CYP1A2->Sulfonyl_ciprofloxacin CYP3A4 CYP3A4 CYP3A4->Desethylene_ciprofloxacin CYP3A4->Oxo_ciprofloxacin CYP3A4->Sulfonyl_ciprofloxacin NAT N-acetyltransferase NAT->N_Acetylciprofloxacin

Caption: Overview of the primary metabolic pathways of ciprofloxacin in the liver.

Experimental Workflow for Comparative Toxicity Assessment

G start Start: Cell Culture (Human Fibroblasts) treatment Treatment with Ciprofloxacin and Metabolites start->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity genotoxicity Genotoxicity Assay (Comet) treatment->genotoxicity mitotoxicity Mitochondrial Toxicity Assay (JC-1) treatment->mitotoxicity data_analysis Data Analysis (IC50, DNA Damage, ΔΨm) cytotoxicity->data_analysis genotoxicity->data_analysis mitotoxicity->data_analysis comparison Comparative Toxicity Profile data_analysis->comparison

Caption: A streamlined workflow for the comparative toxicity assessment of ciprofloxacin and its metabolites.

Signaling Pathway of Ciprofloxacin-Induced Oxidative Stress

G Ciprofloxacin Ciprofloxacin Mitochondria Mitochondria Ciprofloxacin->Mitochondria Inhibition of Topoisomerase II ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Simplified signaling pathway illustrating ciprofloxacin-induced oxidative stress leading to apoptosis.

References

The Underexplored Role of N-Acetylciprofloxacin in Clinical Outcomes: A Comparative Guide to Efficacy Prediction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the factors that influence the clinical success of an antibiotic is paramount. While the pharmacokinetic and pharmacodynamic (PK/PD) parameters of ciprofloxacin (B1669076) are well-established predictors of its efficacy, the role of its metabolites, particularly N-acetylciprofloxacin, remains less defined. This guide provides a comparative analysis of our current understanding of this compound's relevance versus established predictors of ciprofloxacin's clinical outcomes, highlighting a significant knowledge gap in the field.

Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, undergoes partial metabolism in the liver, leading to the formation of several metabolites.[1] Among these is this compound. However, a thorough review of existing literature reveals a notable absence of studies directly correlating the concentration of this compound with clinical outcomes in patients undergoing ciprofloxacin therapy. The primary focus of clinical research has been on the parent drug's concentration and its relationship with the minimum inhibitory concentration (MIC) of the infecting pathogen.

Ciprofloxacin Metabolism and its Metabolites

Ciprofloxacin is metabolized in the liver through modifications of its piperazinyl group, resulting in at least four metabolites: desethyleneciprofloxacin, sulfociprofloxacin (B193944), oxociprofloxacin (B16249), and this compound.[1] While oxociprofloxacin is a major urinary metabolite and sulfociprofloxacin is a primary fecal metabolite, the clinical significance of these and this compound is not as well-established as the parent drug's direct antimicrobial activity.[1] Some research suggests that the microbial activities of oxociprofloxacin and this compound are comparable to norfloxacin, another fluoroquinolone antibiotic.[1]

Below is a summary of the known major metabolites of ciprofloxacin.

MetaboliteTypical Parent RatioKnown Antimicrobial Activity
Desethyleneciprofloxacin5.86% (4.09–9.87%)Comparable to nalidixic acid for certain organisms.[1]
Oxociprofloxacin5.91% (3.42–13.65%)Comparable to norfloxacin.[1]
Formylciprofloxacin4.08% (3.38–6.92%)Data not readily available.
This compoundData not readily available.Comparable to norfloxacin.[1]

Median (Interquartile Range) metabolite/parent ratios as observed in a study of critically ill patients.

Established Predictors of Ciprofloxacin Efficacy: A Comparative Baseline

In contrast to the limited data on its metabolites, the clinical efficacy of ciprofloxacin has been strongly correlated with specific pharmacokinetic/pharmacodynamic (PK/PD) indices. These indices relate the exposure of the body to the drug over time to the susceptibility of the infecting bacteria.

PK/PD IndexDescriptionTarget for Clinical Efficacy
AUC/MIC Ratio of the 24-hour Area Under the concentration-time Curve to the Minimum Inhibitory Concentration.>125 for Gram-negative bacteria.
Cmax/MIC Ratio of the peak drug concentration to the Minimum Inhibitory Concentration.>10 for Gram-negative bacteria.

The AUC/MIC ratio is widely considered the most critical parameter for predicting the success of ciprofloxacin treatment. An AUC/MIC ratio of over 125 is strongly associated with a positive clinical response and bacterial eradication.

Experimental Protocols

Measurement of Ciprofloxacin and its Metabolites

High-performance liquid chromatography (HPLC) is the recommended method for quantifying ciprofloxacin and its metabolites in biological fluids such as serum and urine.[2] This method is preferred over microbiological assays due to its ability to distinguish the parent drug from its microbiologically active metabolites.

Sample Preparation (General Protocol):

  • Collect blood or urine samples from patients at specified time points post-drug administration.

  • For plasma/serum, deproteinize the sample, often using acetonitrile (B52724) or perchloric acid.

  • Centrifuge the sample to pellet the precipitated proteins.

  • The supernatant can be directly injected into the HPLC system or further extracted and concentrated using solid-phase extraction.

  • For urine, samples are typically diluted before injection.

HPLC Conditions (Illustrative):

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A mixture of an acidic aqueous buffer (e.g., phosphate (B84403) or citrate (B86180) buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength of approximately 278 nm or fluorescence detection.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of ciprofloxacin against a bacterial isolate is determined using standardized methods such as broth microdilution or agar (B569324) dilution as per guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution (General Protocol):

  • Prepare serial two-fold dilutions of ciprofloxacin in a multi-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculate each well with a standardized suspension of the test bacterium.

  • Incubate the plate at 35-37°C for 16-20 hours.

  • The MIC is the lowest concentration of ciprofloxacin that completely inhibits visible bacterial growth.

Visualizing the Pathways and Workflows

The following diagrams illustrate the metabolic pathway of ciprofloxacin and a comparison of the current evidence-based workflow for predicting clinical outcome versus a hypothetical metabolite-based approach.

G Ciprofloxacin Ciprofloxacin Metabolism Hepatic Metabolism (Piperazinyl Group Modification) Ciprofloxacin->Metabolism Desethylene_ciprofloxacin Desethyleneciprofloxacin Metabolism->Desethylene_ciprofloxacin Sulfo_ciprofloxacin Sulfociprofloxacin Metabolism->Sulfo_ciprofloxacin Oxo_ciprofloxacin Oxociprofloxacin Metabolism->Oxo_ciprofloxacin N_acetylciprofloxacin This compound Metabolism->N_acetylciprofloxacin

Metabolic Pathway of Ciprofloxacin.

G cluster_0 Established Efficacy Prediction cluster_1 Hypothetical Metabolite-Based Prediction PatientSample_PK Patient Sample (Plasma/Serum) CiproLevels Measure Ciprofloxacin Concentration (HPLC) PatientSample_PK->CiproLevels PK_Parameters Calculate PK Parameters (AUC, Cmax) CiproLevels->PK_Parameters PK_PD_Index Calculate PK/PD Index (AUC/MIC) PK_Parameters->PK_PD_Index MIC_Determination Determine MIC of Pathogen MIC_Determination->PK_PD_Index ClinicalOutcome_PK Predict Clinical Outcome PK_PD_Index->ClinicalOutcome_PK PatientSample_Metabolite Patient Sample (Plasma/Serum) MetaboliteLevels Measure this compound Levels PatientSample_Metabolite->MetaboliteLevels Correlation Correlate with Outcome (Data Lacking) MetaboliteLevels->Correlation ClinicalOutcome_Metabolite Predict Clinical Outcome Correlation->ClinicalOutcome_Metabolite

Workflow for Predicting Ciprofloxacin Clinical Outcome.

Conclusion

While this compound is a known metabolite of ciprofloxacin with some in vitro antimicrobial activity, there is currently a lack of clinical data to support the use of its levels as a predictor of therapeutic success. The established PK/PD indices of the parent drug, primarily the AUC/MIC ratio, remain the gold standard for predicting the clinical efficacy of ciprofloxacin. This highlights a potential area for future research to explore the clinical relevance of ciprofloxacin's metabolites, which could provide a more nuanced understanding of its disposition and therapeutic effects in diverse patient populations. For now, drug development and clinical decision-making should continue to rely on the robustly validated PK/PD parameters of the parent ciprofloxacin molecule.

References

Assessing the contribution of N-Acetylciprofloxacin to the overall antimicrobial effect of ciprofloxacin.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of N-Acetylciprofloxacin, a primary metabolite of the broad-spectrum fluoroquinolone antibiotic ciprofloxacin (B1669076). Through a review of experimental data, this document compares the antimicrobial efficacy of this compound to its parent compound, offering insights into its potential contribution to the overall therapeutic effect of ciprofloxacin.

Introduction to Ciprofloxacin and its Metabolism

Ciprofloxacin is a widely utilized fluoroquinolone antibiotic with potent bactericidal activity against a broad range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination. Following administration, ciprofloxacin is partially metabolized in the liver, leading to the formation of several metabolites, including this compound. Understanding the antimicrobial properties of these metabolites is crucial for a complete picture of ciprofloxacin's in vivo activity and its overall clinical efficacy. This compound is formed through the acetylation of the piperazinyl nitrogen of the parent molecule.

Comparative Antimicrobial Activity

Experimental studies have been conducted to determine the antimicrobial potency of ciprofloxacin's metabolites. While comprehensive quantitative data for this compound is limited, qualitative assessments provide valuable insights into its activity spectrum.

The table below summarizes the available comparative data on the Minimum Inhibitory Concentrations (MICs) for ciprofloxacin against various bacterial strains, which serves as a benchmark for understanding the relative potency of its metabolites. Studies on N-acylated ciprofloxacin derivatives, including this compound, have indicated that their efficacy can vary. Some synthetic N-acylated derivatives have shown comparable or even enhanced activity against certain bacterial strains when compared to ciprofloxacin.[1][2][3][4] However, the naturally occurring metabolite, this compound, is generally considered to have weaker antimicrobial activity than the parent compound.

One key study by Zeiler et al. (1987) evaluated the antibacterial activity of four main metabolites of ciprofloxacin, designated M1, M2, M3, and M4.[5] While the exact identity of each metabolite is not specified in the available abstract, it is understood that this compound is one of these metabolites. The study concluded that one of the main metabolites exhibits broad but less potent antibacterial activity than ciprofloxacin or norfloxacin (B1679917).[5] Another minor metabolite was found to be the most active, with MICs in the range of norfloxacin for Escherichia coli and Klebsiella pneumoniae, and comparable to ciprofloxacin for staphylococci.[5]

Table 1: Minimum Inhibitory Concentrations (MICs) of Ciprofloxacin Against Various Bacterial Strains

Bacterial StrainCiprofloxacin MIC (µg/mL)
Escherichia coli≤0.015 - 2
Pseudomonas aeruginosa0.03 - 1
Staphylococcus aureus0.12 - 1
Klebsiella pneumoniae≤0.015 - 0.5
Enterococcus faecalis0.25 - 8

Note: The MIC values for ciprofloxacin are compiled from multiple studies and represent a range of reported values.

Experimental Protocols

The determination of the antimicrobial activity of this compound and ciprofloxacin is primarily achieved through the measurement of Minimum Inhibitory Concentrations (MICs). The following are detailed methodologies for the key experiments cited in the assessment of these compounds.

Broth Microdilution Method for MIC Determination

This method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.

1. Preparation of Materials:

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for testing most aerobic bacteria.

  • Antimicrobial Agent: Stock solutions of ciprofloxacin and this compound are prepared in a suitable solvent and then diluted to the desired concentrations in the broth medium.

  • Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Microtiter Plates: Sterile 96-well microtiter plates are used.

2. Assay Procedure:

  • Serial twofold dilutions of the antimicrobial agents are prepared directly in the microtiter plates containing the broth medium.

  • Each well is inoculated with the standardized bacterial suspension.

  • Control wells are included: a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

3. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism as detected by the unaided eye.

Agar (B569324) Dilution Method for MIC Determination

This method involves incorporating the antimicrobial agent directly into the agar medium.

1. Preparation of Materials:

  • Media: Mueller-Hinton Agar (MHA) is the standard medium.

  • Antimicrobial Agent: Serial twofold dilutions of ciprofloxacin and this compound are prepared. Each dilution is then added to molten MHA.

  • Bacterial Inoculum: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared and then diluted to yield a final inoculum of approximately 10⁴ CFU per spot.

2. Assay Procedure:

  • The agar plates containing the different concentrations of the antimicrobial agent are prepared and allowed to solidify.

  • The standardized bacterial inoculum is applied to the surface of each agar plate using a multipoint inoculator.

  • A control plate containing no antimicrobial agent is also inoculated.

  • The plates are incubated at 35°C ± 2°C for 16-20 hours.

3. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the bacteria on the agar surface.

Visualizing Key Processes

To better understand the experimental workflow and the metabolic transformation of ciprofloxacin, the following diagrams have been generated.

Experimental_Workflow_MIC_Determination cluster_prep Preparation cluster_assay Assay cluster_results Results Bacterial_Culture Bacterial Culture Inoculation Inoculation with Standardized Bacteria Bacterial_Culture->Inoculation Antimicrobial_Stock Antimicrobial Stock (Ciprofloxacin / this compound) Serial_Dilution Serial Dilution of Antimicrobial Agent Antimicrobial_Stock->Serial_Dilution Media_Prep Media Preparation (Broth or Agar) Media_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (35°C, 16-20h) Inoculation->Incubation Visual_Inspection Visual Inspection for Growth Incubation->Visual_Inspection MIC_Determination MIC Determination Visual_Inspection->MIC_Determination

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Ciprofloxacin_Metabolism Ciprofloxacin Ciprofloxacin Oxociprofloxacin Oxociprofloxacin Ciprofloxacin->Oxociprofloxacin Other Metabolic Pathways Sulfociprofloxacin Sulfociprofloxacin Ciprofloxacin->Sulfociprofloxacin Desethyleneciprofloxacin Desethyleneciprofloxacin Ciprofloxacin->Desethyleneciprofloxacin Metabolism Hepatic Metabolism (Acetylation) Ciprofloxacin->Metabolism N_Acetylciprofloxacin This compound Metabolism->N_Acetylciprofloxacin

Caption: Metabolic pathway of ciprofloxacin to this compound and other metabolites.

Conclusion

Based on the available evidence, this compound, a metabolite of ciprofloxacin, demonstrates some level of antimicrobial activity. However, its potency is generally considered to be lower than that of the parent compound, ciprofloxacin. While some minor metabolites of ciprofloxacin may exhibit significant antibacterial action against specific pathogens, the overall contribution of this compound to the total antimicrobial effect of ciprofloxacin in vivo is likely limited. Further quantitative studies are warranted to fully elucidate the antimicrobial spectrum and potency of this compound and to definitively assess its role in the clinical efficacy of ciprofloxacin.

References

Inter-Laboratory Validation of Analytical Methods for Ciprofloxacin and its Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of the fluoroquinolone antibiotic ciprofloxacin (B1669076) and its primary metabolite, N-Acetylciprofloxacin. While specific inter-laboratory validation data for this compound is not extensively published, this document outlines the common methodologies employed for ciprofloxacin analysis, which are directly applicable to its metabolites. The performance characteristics presented are based on validated experimental data for ciprofloxacin, offering a benchmark for what can be expected in the analysis of this compound.

The accurate and precise measurement of drug metabolites is crucial in pharmacokinetic and drug metabolism studies. The validation of analytical methods across different laboratories ensures the reliability and comparability of data, a cornerstone of robust drug development programs. This guide compares two of the most prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Methodology Comparison

The selection of an analytical method is contingent on the specific requirements of the study, such as the need for high sensitivity, the complexity of the sample matrix, and the available instrumentation.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a widely accessible and robust technique for quantifying pharmaceutical compounds. It is often employed in quality control settings for the analysis of bulk drug substances and pharmaceutical formulations.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV. This makes it the method of choice for bioanalytical applications where the target analyte is present at low concentrations in complex biological matrices like plasma and urine.

Data Presentation

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of ciprofloxacin. These parameters provide a baseline for the expected performance when analyzing this compound.

Performance ParameterHPLC-UVLC-MS/MS
Linearity Range 0.05 - 5 µg/mL0.01 - 5.00 µg/mL[1]
Correlation Coefficient (r²) > 0.999> 0.99[1]
Accuracy (% Recovery) 98.0% - 102.0%87.25% - 114%[1]
Precision (% RSD) < 2.0%3.37% - 12.60%[1]
Limit of Detection (LOD) ~20 ng/mL[2]1.1 µg/mL[3]
Limit of Quantification (LOQ) ~50 ng/mL[2]3.6 µg/mL[3]

Experimental Protocols

Detailed methodologies are essential for the successful transfer and validation of an analytical method between laboratories.

1. Representative HPLC-UV Method Protocol

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of a buffer solution (e.g., 0.025 M phosphoric acid, pH adjusted to 3.0) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 87:13 v/v).[4]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 278 nm.[5]

  • Sample Preparation (for plasma): Protein precipitation is a common technique. An organic solvent like acetonitrile (B52724) is added to the plasma sample to precipitate proteins.[3] The sample is then centrifuged, and the supernatant is injected into the HPLC system.

  • Standard Preparation: Stock solutions of ciprofloxacin and this compound are prepared in a suitable solvent. Calibration standards are prepared by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

2. Representative LC-MS/MS Method Protocol

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 column (e.g., 75 mm x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase: A gradient or isocratic mixture of solvents, often containing a weak acid like formic acid to improve ionization. For example, 0.2% formic acid in water and methanol (B129727) (10:90, v/v).[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ion transitions for ciprofloxacin (e.g., m/z 332.0 → 231.3) and an internal standard are monitored.[1] The transitions for this compound would be determined by infusing a standard solution.

  • Sample Preparation (for plasma): Liquid-liquid extraction or solid-phase extraction (SPE) are commonly used to remove matrix interferences and concentrate the analyte. Protein precipitation can also be employed.[1]

  • Internal Standard: A stable isotope-labeled version of the analyte or a structurally similar compound (e.g., ofloxacin (B1677185) for ciprofloxacin analysis) is added to all samples and standards to correct for variability in sample preparation and instrument response.[1]

Mandatory Visualization

cluster_cipro Ciprofloxacin cluster_acetyl This compound Cipro Ciprofloxacin C17H18FN3O3 Metabolism Acetylation (Metabolic Pathway) Cipro->Metabolism Parent Drug AcetylCipro This compound C19H20FN3O4 Metabolism->AcetylCipro Metabolite

Caption: Chemical relationship between Ciprofloxacin and its metabolite this compound.

cluster_planning Phase 1: Planning and Protocol cluster_execution Phase 2: Laboratory Analysis cluster_analysis Phase 3: Data Analysis and Reporting A Develop Validation Protocol B Define Acceptance Criteria A->B C Distribute Protocol and Samples to Participating Labs B->C D Lab A: Method Execution and Data Collection C->D E Lab B: Method Execution and Data Collection C->E F Lab C: Method Execution and Data Collection C->F G Submit Data to Coordinating Body D->G E->G F->G H Statistical Analysis of Inter-Laboratory Data G->H I Final Validation Report H->I

Caption: Logical workflow for an inter-laboratory analytical method validation study.

References

Comparative metabolism of ciprofloxacin to N-Acetylciprofloxacin in humans and animal models.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolism of ciprofloxacin (B1669076) to its N-acetylated metabolite, N-acetylciprofloxacin, in humans and key animal models used in preclinical drug development. Understanding the species-specific differences in drug metabolism is crucial for the accurate extrapolation of animal data to humans and for anticipating potential variations in drug efficacy and safety. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic pathway and analytical workflows.

Executive Summary

Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, undergoes partial metabolism in the liver, with one of the identified metabolites being this compound. The formation of this metabolite is catalyzed by N-acetyltransferase (NAT) enzymes. The extent of N-acetylation can vary between species, potentially influencing the pharmacokinetic profile and overall disposition of the drug. While comprehensive, direct comparative studies on the quantitative conversion of ciprofloxacin to this compound across humans, rats, dogs, and monkeys are limited in the readily available literature, this guide synthesizes existing knowledge to highlight key considerations for researchers.

Data Presentation

The following tables summarize key pharmacokinetic parameters of ciprofloxacin in humans and various animal models. It is important to note that direct comparative data for the percentage of this compound formation is not consistently reported across studies.

Table 1: Pharmacokinetic Parameters of Ciprofloxacin in Humans and Animal Models

ParameterHumanRatDogMonkey (Cynomolgus)
Dose (mg/kg) ~7 (oral)50 (oral)[1]10 (IV)5 (IV)
Bioavailability (%) 50-85[2]-~58 (oral, tablet)[3]-
Elimination Half-life (h) 3-5[2]-3.7 (IV)[3]-
Urinary Excretion (% of dose, unchanged) 40-50 (oral)-<37 (IV)-
Total Metabolites in Urine (% of dose) ~15 (oral)---

Metabolic Pathway

Ciprofloxacin is metabolized in the liver via modification of its piperazinyl group to form several metabolites, including this compound.[4] This conversion is mediated by N-acetyltransferase (NAT) enzymes.

cluster_liver Hepatic Metabolism Ciprofloxacin Ciprofloxacin N_Acetylciprofloxacin This compound Ciprofloxacin->N_Acetylciprofloxacin N-acetyltransferase (NAT) Other_Metabolites Other Metabolites (e.g., Oxociprofloxacin, Desethyleneciprofloxacin) Ciprofloxacin->Other_Metabolites CYP450 enzymes

Metabolic pathway of ciprofloxacin.

Experimental Protocols

Accurate quantification of ciprofloxacin and its metabolites is essential for comparative metabolic studies. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most common analytical technique.

Protocol: Simultaneous Quantification of Ciprofloxacin and this compound in Plasma and Urine by LC-MS/MS

This protocol is a synthesized methodology based on common practices for the analysis of small molecules in biological matrices.[5][6][7]

1. Sample Preparation (Solid-Phase Extraction)

  • Plasma:

    • To 500 µL of plasma, add an internal standard (e.g., deuterated ciprofloxacin).

    • Vortex briefly.

    • Add 1.5 mL of acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Urine:

    • Thaw urine samples and vortex.

    • Centrifuge at 10,000 rpm for 5 minutes to remove particulate matter.

    • Dilute the supernatant 1:10 with the mobile phase.

    • Add the internal standard.

2. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: Linear gradient to 95% B

      • 3.0-4.0 min: Hold at 95% B

      • 4.0-4.1 min: Return to 5% B

      • 4.1-5.0 min: Re-equilibrate at 5% B

    • Flow Rate: 0.4 mL/min.[5]

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Ciprofloxacin: Precursor ion > Product ion (e.g., m/z 332.1 > 231.1)

      • This compound: Precursor ion > Product ion (to be determined based on the mass of the acetylated molecule)

      • Internal Standard: Precursor ion > Product ion (e.g., deuterated ciprofloxacin)

    • Optimize cone voltage and collision energy for each analyte and the internal standard.

3. Data Analysis

  • Construct a calibration curve using standards of known concentrations of ciprofloxacin and this compound in the respective blank matrix (plasma or urine).

  • Quantify the concentrations of the analytes in the samples by comparing their peak area ratios to the internal standard against the calibration curve.

Experimental Workflow

The following diagram illustrates a general workflow for a comparative in vivo metabolism study.

cluster_animal_studies In Vivo Studies Human Human Subjects Dosing Ciprofloxacin Administration Human->Dosing Rat Rat Models Rat->Dosing Dog Dog Models Dog->Dosing Monkey Monkey Models Monkey->Dosing Sample_Collection Blood & Urine Sample Collection (Time-course) Dosing->Sample_Collection Sample_Prep Sample Preparation (e.g., SPE) Sample_Collection->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Analysis Data Analysis & Pharmacokinetic Modeling LCMS_Analysis->Data_Analysis Comparison Comparative Assessment of Metabolism Data_Analysis->Comparison

Experimental workflow for comparative metabolism studies.

Discussion of Species Differences

The expression and activity of N-acetyltransferases can vary significantly between species.[8][9] For instance, dogs are known to have deficient N-acetyltransferase activity for some substrates, which could lead to a lower formation of this compound compared to humans, rats, or monkeys.[8][9] Rats and monkeys are often used in preclinical studies as they can sometimes exhibit metabolic profiles more similar to humans than dogs for certain compounds. However, without direct comparative studies on ciprofloxacin N-acetylation, these are general considerations that need to be experimentally verified for this specific drug.

Conclusion

This guide highlights the current understanding of the comparative metabolism of ciprofloxacin to this compound. While the metabolic pathway is established, there is a clear need for more direct, quantitative comparative studies across different species to better inform preclinical to clinical translation. The provided experimental protocol for LC-MS/MS analysis offers a robust starting point for researchers aiming to conduct such studies. Future research should focus on generating these much-needed comparative data to enhance our understanding of ciprofloxacin's disposition in different species.

References

Validating Surrogate Matrix Use for N-Acetylciprofloxacin Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of drug metabolites is a critical aspect of pharmacokinetic and toxicokinetic studies. N-Acetylciprofloxacin, a metabolite of the widely used antibiotic ciprofloxacin, often requires sensitive and accurate measurement in biological matrices. However, obtaining a completely analyte-free biological matrix for the preparation of calibration standards and quality control (QC) samples can be challenging. This guide provides a framework for validating the use of a surrogate matrix for the quantification of this compound, comparing it to the use of the authentic biological matrix and outlining the necessary experimental protocols based on established bioanalytical method validation principles.

The Challenge of Authentic Matrix and the Surrogate Solution

Ideally, calibration standards and QCs should be prepared in the same biological matrix as the study samples to mimic the analytical behavior of the analyte.[1][2] This approach, however, is often hampered by the presence of endogenous this compound or the unavailability of large volumes of blank matrix, especially in preclinical studies involving rare matrices.[3][4]

A surrogate matrix, which is a matrix free of the analyte of interest, offers a practical solution. This can be an artificial matrix, a different biological fluid, or the authentic matrix that has been stripped of the analyte.[5] The key to the successful use of a surrogate matrix lies in demonstrating that it adequately mimics the behavior of the authentic matrix in terms of extraction recovery, matrix effects, and overall analytical performance.

Comparative Validation Strategy

This guide proposes a validation strategy based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common and sensitive technique for bioanalysis. The performance of the surrogate matrix method will be compared against a hypothetical scenario using the authentic matrix.

Table 1: Comparison of Analytical Parameters
ParameterSurrogate Matrix MethodAuthentic Matrix Method (Hypothetical)Acceptance Criteria (Based on FDA/ICH Guidelines)
Linearity (r²) ≥ 0.99≥ 0.99≥ 0.99
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)Within ±15% of nominal value (±20% at LLOQ)
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)≤ 15% (≤ 20% at LLOQ)≤ 15% (≤ 20% at LLOQ)
Matrix Effect IS-normalized matrix factor between 0.85 and 1.15Not applicable (assumed to be ideal)Consistent and reproducible matrix effect
Recovery Consistent and reproducibleHigh and reproducibleConsistent and reproducible
Parallelism DemonstratedNot applicableSlopes of calibration curves in surrogate and authentic matrix should be parallel

LLOQ: Lower Limit of Quantification; IS: Internal Standard; CV: Coefficient of Variation

Experimental Protocols

Detailed methodologies are crucial for the successful validation of a surrogate matrix approach.

Surrogate Matrix Selection and Preparation
  • Rationale: The chosen surrogate matrix should be readily available, free of this compound and interfering components, and should mimic the physicochemical properties of the authentic matrix (e.g., plasma, urine).

  • Proposed Surrogate Matrix: Charcoal-stripped human plasma. This is a common approach where activated charcoal is used to remove small molecules, including the analyte of interest, from the plasma.

  • Preparation Protocol:

    • Pool several lots of human plasma.

    • Add activated charcoal (e.g., 10% w/v) to the plasma.

    • Stir the mixture at 4°C for a specified period (e.g., 12 hours).

    • Centrifuge at high speed to pellet the charcoal.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining charcoal particles.

    • Test the resulting stripped plasma for the absence of this compound.

LC-MS/MS Method Development

A robust LC-MS/MS method is the foundation of the validation. Based on methods for the parent compound, ciprofloxacin, a similar approach can be adapted for this compound.[6][7][8][9]

  • Chromatography: Reversed-phase chromatography using a C18 column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a small amount of formic acid to improve peak shape and ionization.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) for quantification.

    • Precursor ion → Product ion transitions for this compound and a suitable internal standard (e.g., a stable isotope-labeled this compound) need to be optimized.

Validation Experiments

The following validation experiments should be performed in accordance with regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[2][10]

  • Selectivity and Specificity: Analyze at least six different lots of the surrogate matrix and the authentic matrix to ensure no interference at the retention time of this compound and the internal standard.[5][10]

  • Calibration Curve: Prepare a calibration curve in the surrogate matrix by spiking known concentrations of this compound. The curve should have at least six non-zero concentration levels.

  • Accuracy and Precision: Prepare quality control (QC) samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC) in both the surrogate and authentic matrix. Analyze these QCs in replicate (n≥5) on different days to determine intra- and inter-day accuracy and precision.

  • Matrix Effect and Recovery:

    • Matrix Effect: Compare the peak response of this compound in post-extraction spiked samples from the surrogate and authentic matrices to the response in a neat solution.

    • Recovery: Compare the peak response of this compound in pre-extraction spiked samples to that in post-extraction spiked samples for both matrices.

  • Parallelism: This is a critical experiment to demonstrate that the surrogate matrix is a valid substitute for the authentic matrix.[11][12]

    • Prepare a calibration curve in the surrogate matrix.

    • Prepare QC samples in the authentic matrix at various concentrations.

    • Analyze the authentic matrix QC samples against the surrogate matrix calibration curve.

    • The results should be accurate and precise, demonstrating that the dose-response relationship is the same in both matrices.

Workflow for Surrogate Matrix Validation

The following diagram illustrates the logical workflow for validating a surrogate matrix for this compound quantification.

Caption: Workflow for validating a surrogate matrix.

Conclusion

The use of a surrogate matrix for the quantification of this compound by LC-MS/MS is a viable and often necessary approach in bioanalysis. A thorough validation that includes a critical assessment of parallelism is essential to ensure the reliability and accuracy of the analytical data. By following the outlined experimental protocols and acceptance criteria, researchers can confidently implement a surrogate matrix method that meets regulatory expectations and provides high-quality data for pharmacokinetic and other drug development studies.

References

Safety Operating Guide

Safeguarding Research and the Environment: Proper Disposal of N-Acetylciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery and a commitment to safety are paramount. The proper disposal of chemical reagents, such as N-Acetylciprofloxacin, is a critical component of laboratory safety and environmental stewardship. Adherence to established disposal protocols minimizes the risk of environmental contamination and the potential for the development of antibiotic resistance. This document provides essential, step-by-step guidance for the safe and compliant disposal of this compound.

Immediate Safety and Handling Precautions

This compound, a derivative of the fluoroquinolone antibiotic ciprofloxacin (B1669076), should be handled with care. Based on available safety data for ciprofloxacin and related compounds, the following precautions are advised:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound in either pure form or in solution.

  • Avoid Inhalation and Contact: Avoid inhaling dust or aerosols. Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

  • Spill Management: In the event of a spill, contain the material to prevent it from entering drains or waterways. Absorb liquids with an inert material and collect solids using methods that avoid dust generation. The collected waste must be disposed of as hazardous chemical waste.

Step-by-Step Disposal Procedures

The cardinal rule for the disposal of this compound and other antibiotics is to never dispose of them down the drain or in the regular trash.[1][2] Such actions can contribute to the contamination of water systems and the proliferation of antibiotic-resistant bacteria. The required disposal procedure is as follows:

  • Segregation: Isolate all this compound waste from other waste streams. This includes unused or expired product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE.

  • Containerization:

    • Solid Waste: Collect solid this compound waste in a clearly labeled, sealed, and chemically resistant container.

    • Liquid Waste: Collect liquid waste containing this compound (e.g., stock solutions, media) in a dedicated, leak-proof, and clearly labeled container.[3]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste: this compound" and include the concentration (if applicable) and the date of accumulation.

  • Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, awaiting collection by a licensed hazardous waste disposal service.

  • Professional Disposal: Arrange for the collection and disposal of the this compound waste by a certified environmental services or hazardous waste management company. The standard and most effective method for the complete destruction of pharmaceutical waste is high-temperature incineration.[2]

Quantitative Data on Ciprofloxacin Degradation

While direct disposal via a licensed service is the primary recommended route, research into the degradation of fluoroquinolones provides insight into their stability and potential for inactivation. The following table summarizes the degradation efficiency of ciprofloxacin, the parent compound of this compound, under various experimental conditions. It is important to note that these are for informational purposes and should not replace professional waste disposal.

Degradation MethodConditionsDegradation Efficiency (%)Reference(s)
Alkaline Hydrolysis 0.1N NaOH at 70°C for 4 hours~24%[1][4]
Acid Hydrolysis 0.1N HCl at 70°C for 4 hours~20%[1][4]
Oxidation 3% H₂O₂ at 70°C for 4 hours~40%[1][4]
UV Radiation Exposure to UV light for 5 days~30%[1][4]
Thermal Degradation 60°C for 24 hours~10%[4]
Ozonation (Microbubbles) Advanced Pump Ozonation (APO) system83.5%[5]
Photocatalysis (SnO₂) SnO₂ photocatalyst under UV irradiation89%
Advanced Oxidation (Ferrate) 1.1 mg ferrate, 30 mg/L ciprofloxacin, pH 7, 120 min86.7%[6]
Sono-nano-chemical/persulfate US/ZnO/PS process99%[3]
Photocatalysis (Fe₃O₄/Bi₂WO₆) FB-180 photocatalyst under visible light irradiation for 15 minutes99.7%[7][8]

Experimental Protocols for Ciprofloxacin Degradation

The following are summaries of experimental protocols for the forced degradation of ciprofloxacin. These are intended for research purposes to understand the stability of the compound and are not to be used as a routine disposal method in a laboratory setting without a thorough risk assessment and approval from your institution's Environmental Health and Safety (EHS) department.

1. Forced Degradation Study [9][10]

  • Objective: To assess the stability of ciprofloxacin under various stress conditions.

  • Methodology:

    • Acid Hydrolysis: Mix equal volumes of a ciprofloxacin solution (e.g., 100 ppm) and 1.0 N HCl. Heat the mixture at 80°C for 4 hours.[9] Periodically withdraw samples, neutralize with NaOH, dilute as necessary, and analyze using a suitable analytical method like HPLC.

    • Base Hydrolysis: Mix equal volumes of the ciprofloxacin solution and 1.0 N NaOH. Heat at 80°C for 4 hours. Withdraw samples, neutralize with HCl, dilute, and analyze.[9]

    • Oxidative Degradation: Mix equal volumes of the ciprofloxacin solution and 3% hydrogen peroxide (H₂O₂). Maintain the solution at 80°C for 4 hours. Withdraw samples, dilute, and analyze.[9]

    • Photolytic Degradation: Expose the ciprofloxacin solution to UV light (e.g., 254 nm) for a specified duration (e.g., 8 hours).[9] Keep a control sample in the dark under the same conditions. Withdraw samples, dilute, and analyze.

    • Thermal Degradation: Place the ciprofloxacin solution in an oven at a set temperature (e.g., 80°C) for a specified time (e.g., 6 hours).[9] Withdraw samples, cool, dilute, and analyze.

2. Advanced Oxidation with Ferrate [6]

  • Objective: To degrade ciprofloxacin using ferrate(VI) as a strong oxidizing agent.

  • Methodology:

    • Prepare a 30 mg/L solution of ciprofloxacin.

    • Add 1.1 mg of ferrate to the solution.

    • Adjust the pH to 7.

    • Allow the reaction to proceed for 120 minutes.

    • Monitor the degradation using a UV-Vis spectrophotometer.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

DisposalWorkflow start Start: this compound Waste Generated is_pure Is the waste pure this compound? start->is_pure is_liquid Is the waste liquid or solid? is_pure->is_liquid Yes contaminated_materials Segregate contaminated labware and PPE. is_pure->contaminated_materials No (Contaminated materials) solid_waste_container Place in a labeled, sealed, chemically resistant container for solid hazardous waste. is_liquid->solid_waste_container Solid liquid_waste_container Place in a labeled, sealed, leak-proof container for liquid hazardous waste. is_liquid->liquid_waste_container Liquid storage Store in a designated, secure hazardous waste accumulation area. solid_waste_container->storage liquid_waste_container->storage contaminated_container Place in a designated, labeled container for solid hazardous waste. contaminated_materials->contaminated_container contaminated_container->storage disposal_service Arrange for pickup by a licensed hazardous waste disposal service. storage->disposal_service end End: Compliant Disposal disposal_service->end

This compound Disposal Workflow

By adhering to these procedures, the scientific community can ensure that the pursuit of knowledge does not come at the cost of environmental health and safety. Always consult your institution's specific EHS guidelines for detailed instructions and compliance requirements.

References

Personal protective equipment for handling N-Acetylciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal protocols for N-Acetylciprofloxacin, tailored for laboratory and drug development professionals. Given that this compound is a primary metabolite and known impurity of the potent fluoroquinolone antibiotic, Ciprofloxacin, its handling necessitates stringent safety measures analogous to those for the parent compound. The following procedures are based on established best practices for handling active pharmaceutical ingredients (APIs) and draw upon the safety profile of Ciprofloxacin.

Hazard Identification and Risk Assessment

This compound, as a derivative of Ciprofloxacin, should be handled as a potent compound with potential pharmacological activity. The primary risks in a laboratory setting include inhalation of airborne particles, skin contact, and ingestion. A thorough risk assessment should be conducted before any handling activities to identify potential hazards and implement appropriate control measures.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Body PartPPE ItemStandardMaterial/Type
Hands GlovesASTM D6319 or EN 455Double-gloving with nitrile gloves is recommended.
Eyes Safety Glasses/GogglesANSI Z87.1 or EN 166Chemical splash goggles are required when there is a risk of splashing.
Body Laboratory Coat---A fully buttoned lab coat made of a low-permeability fabric.
Respiratory RespiratorNIOSH or EN 149An N95 (or higher) respirator is recommended for handling powders or when aerosols may be generated.

Engineering Controls

Engineering controls are the first line of defense in minimizing exposure to hazardous substances.

Table 2: Recommended Engineering Controls for Handling this compound

Control TypeDescription
Primary Containment A certified chemical fume hood or a powder containment hood should be used for all weighing and handling of powdered this compound.
Ventilation The laboratory should have adequate general ventilation to ensure at least 10-12 air changes per hour.
Negative Pressure For handling larger quantities or for procedures with a high risk of aerosolization, a negative pressure environment is recommended.

Standard Operating Procedure for Handling

A clear and concise standard operating procedure (SOP) is essential for ensuring safe handling.

Experimental Workflow for Safe Handling of this compound

prep Preparation - Review SDS for Ciprofloxacin - Conduct Risk Assessment - Assemble all necessary materials ppe Don PPE - Double Nitrile Gloves - Safety Goggles - Lab Coat - N95 Respirator prep->ppe Proceed to handling Handling in Containment - Use Chemical Fume Hood - Weigh and handle powder carefully - Avoid generating dust ppe->handling Proceed to procedure Experimental Procedure - Execute planned experiment - Maintain containment handling->procedure Proceed to decon Decontamination - Clean all surfaces with 70% ethanol (B145695) - Decontaminate all equipment procedure->decon Upon Completion disposal Waste Disposal - Segregate waste - Dispose of in labeled hazardous waste containers decon->disposal Followed by doff_ppe Doff PPE - Remove PPE in the correct order - Wash hands thoroughly disposal->doff_ppe Final Step

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Step-by-Step Handling Protocol:

  • Preparation : Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for Ciprofloxacin. Conduct a formal risk assessment for the planned experiment. Assemble all necessary equipment and reagents within the designated containment area.

  • Donning PPE : Put on all required PPE as outlined in Table 1, ensuring a proper fit. Double gloving is crucial to prevent accidental skin exposure.

  • Containment Handling : Perform all manipulations of powdered this compound within a certified chemical fume hood or other appropriate containment device. Use techniques that minimize the generation of dust, such as gentle scooping and careful transfer.

  • Experimental Execution : Carry out the experimental procedure as planned, always maintaining awareness of the potential for exposure and adhering to good laboratory practices.

  • Decontamination : Upon completion of the experiment, decontaminate all surfaces and equipment that may have come into contact with this compound. A 70% ethanol solution is generally effective for surface cleaning.

  • Waste Disposal : Segregate all waste contaminated with this compound. This includes gloves, disposable lab coats, and any contaminated labware. Dispose of this waste in clearly labeled hazardous waste containers in accordance with institutional and local regulations.

  • Doffing PPE : Remove PPE in the reverse order it was put on, being careful to avoid contaminating your skin or clothing. Wash your hands thoroughly with soap and water after removing all PPE.

Emergency Procedures

In the event of an accidental exposure, immediate action is critical.

Table 3: Emergency Procedures for this compound Exposure

Exposure RouteImmediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
Inhalation Move the individual to fresh air immediately.
Ingestion Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the medical personnel with the SDS for Ciprofloxacin.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.

Logical Flow for this compound Waste Disposal

start Waste Generated (Contaminated PPE, glassware, solutions) segregate Segregate Waste - Solid Waste - Liquid Waste - Sharps start->segregate solid_container Solid Waste Container - Labeled 'Hazardous Chemical Waste' - Lined with a plastic bag segregate->solid_container Solids liquid_container Liquid Waste Container - Labeled 'Hazardous Chemical Waste' - Compatible with solvent segregate->liquid_container Liquids sharps_container Sharps Container - Puncture-resistant - Labeled 'Hazardous Sharps Waste' segregate->sharps_container Sharps storage Temporary Storage - Designated Satellite Accumulation Area - Secure and well-ventilated solid_container->storage liquid_container->storage sharps_container->storage pickup Scheduled Pickup - Environmental Health & Safety (EHS) - Licensed waste handler storage->pickup

Caption: Logical workflow for the proper disposal of this compound waste.

Disposal Protocol:

  • Segregation : At the point of generation, segregate waste into solid, liquid, and sharps categories.

  • Containment : Place each waste type into its designated, properly labeled hazardous waste container. Ensure containers are compatible with the waste they are holding and are kept closed when not in use.

  • Storage : Store filled or partially filled waste containers in a designated and secure satellite accumulation area. This area should be well-ventilated and away from general laboratory traffic.

  • Pickup and Disposal : Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Never dispose of this compound or its contaminated waste down the drain or in the regular trash.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.